5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-thiophen-2-yl-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQSZNBGFKBCNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949749 | |
| Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26974-16-3 | |
| Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole
Foreword: The Ascendancy of Trifluoromethyl-Substituted Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a trifluoromethyl (CF₃) group into this heterocyclic system often imparts a range of desirable pharmacological properties. The high electronegativity and lipophilicity of the CF₃ group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, trifluoromethyl-substituted pyrazoles are integral to the development of novel pharmaceuticals, particularly in the realms of anti-inflammatory, analgesic, and anticancer therapies. This guide provides a comprehensive overview of the synthesis and detailed characterization of a specific, high-interest compound: 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole, a molecule with significant potential as a building block in drug discovery programs.
I. Strategic Approach to Synthesis: The Knorr Pyrazole Synthesis
The most direct and widely employed method for the synthesis of 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] For the synthesis of this compound, the logical precursors are 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione and hydrazine hydrate. The reaction proceeds via a cyclocondensation mechanism, where the hydrazine undergoes nucleophilic attack on the two carbonyl groups of the dicarbonyl compound, followed by dehydration to form the stable aromatic pyrazole ring.[2]
A. Synthesis of the Key Intermediate: 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione
The synthesis of the 1,3-dicarbonyl precursor is a critical first step. A common and effective method is the Claisen condensation of 2-acetylthiophene with ethyl trifluoroacetate.
Experimental Protocol:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium ethoxide (1.2 equivalents) and anhydrous diethyl ether.
-
Addition of Reactants: A solution of 2-acetylthiophene (1.0 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium ethoxide at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of aqueous hydrochloric acid (10%) until the mixture is acidic. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione.
B. Cyclocondensation to this compound
With the 1,3-dicarbonyl intermediate in hand, the final cyclization to the pyrazole is performed using hydrazine hydrate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux: The reaction mixture is then heated to reflux for 4-6 hours. The reaction progress is monitored by TLC.
-
Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is poured into ice-cold water, and the resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
II. Comprehensive Characterization of this compound
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques provides a detailed and unambiguous structural elucidation.
A. Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole and thiophene ring protons. The pyrazole CH proton will likely appear as a singlet. The thiophene protons will exhibit a characteristic coupling pattern (doublet of doublets, and two doublets). The NH proton of the pyrazole ring will appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule. The trifluoromethyl group will cause a characteristic quartet for the carbon to which it is attached due to C-F coupling. The chemical shifts of the pyrazole and thiophene ring carbons will be in the aromatic region.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
2. Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present. Key expected vibrations include N-H stretching (a broad band around 3100-3300 cm⁻¹), C=N and C=C stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region), and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ range).
3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular formula C₈H₅F₃N₂S. Common fragmentation patterns for pyrazoles may involve the loss of small molecules like HCN or N₂.[4][5]
B. Summary of Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals for pyrazole CH (singlet), thiophene protons (dd, d, d), and pyrazole NH (broad singlet). |
| ¹³C NMR | Aromatic carbons, a quartet for the C-CF₃ carbon, and the CF₃ carbon itself (a quartet). |
| ¹⁹F NMR | A singlet for the CF₃ group. |
| IR (cm⁻¹) | ~3100-3300 (N-H stretch), ~1400-1600 (C=N, C=C stretch), ~1100-1300 (C-F stretch). |
| MS (m/z) | Molecular ion peak corresponding to C₈H₅F₃N₂S. |
III. Mechanistic Insights
The Knorr pyrazole synthesis is a well-established reaction, and its mechanism provides a clear understanding of the bond-forming events.
Diagram of the Reaction Mechanism:
Caption: Mechanism of the Knorr synthesis for the target pyrazole.
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound, typically the more electrophilic one, to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the stable, aromatic pyrazole ring. The regioselectivity of the initial attack can be influenced by the electronic and steric nature of the substituents on the dicarbonyl compound.
IV. Conclusion and Future Perspectives
This guide has detailed a robust and efficient synthetic route to this compound, a compound of significant interest in medicinal chemistry. The Knorr pyrazole synthesis provides a reliable method for its preparation, and the structure of the final product can be unequivocally confirmed through a suite of standard spectroscopic techniques. The availability of this and structurally related trifluoromethyl-substituted pyrazoles opens up new avenues for the design and synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles. Further derivatization of the pyrazole core, particularly at the N-1 position, can lead to the generation of large libraries of compounds for high-throughput screening and the identification of new lead candidates in drug discovery.
V. References
-
Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. (n.d.). PubMed. Retrieved from [Link]
-
Process for the preparation of pyrazole. (1984). Google Patents. Retrieved from
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
40-Supporting informationRNP-1107-701. (n.d.). Retrieved from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). ACS Publications. Retrieved from [Link]
-
Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. (2022). ResearchGate. Retrieved from [Link]
-
Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. (n.d.). UPB. Retrieved from [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). ResearchGate. Retrieved from [Link]
-
Reaction of 2-Hydroxyethylhydrazine with a Trifluoromethyl-β-diketone: Study and Structural Characterization of a New 5-Hydroxy-5-trifluoromethyl-4,5-dihydropyrazole Intermediate. (2007). ResearchGate. Retrieved from [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). ACS Publications. Retrieved from [Link]
-
DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2020). ACS Publications. Retrieved from [Link]
-
Fluorine-containing Heterocycles: Part II Synthesis and Reactions of New Thieno[2,3-b]Pyridine Derivatives Bearing Trifluoromethyl Group. (2003). ResearchGate. Retrieved from [Link]
-
5-PHENYL-3-TRIFLUOROMETHYL-1H-1-(2-THENOYL)-PYRAZOLE. (n.d.). SpectraBase. Retrieved from [Link]
-
2-Phenyl-3-(trifluoromethyl)-2,4-dihydro-spiro(chro-men[4,3-c]pyrazole-4,1'-cyclopentane). (n.d.). SpectraBase. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. (2021). PubMed. Retrieved from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved from [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2016). The Royal Society of Chemistry. Retrieved from [Link]
-
1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate. Retrieved from [Link]
-
Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Retrieved from [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2010). ResearchGate. Retrieved from [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2017). Slideshare. Retrieved from [Link]
-
13C NMR spectrum of compound (1). (n.d.). ResearchGate. Retrieved from [Link]
-
Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. (n.d.). ResearchGate. Retrieved from [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]
-
Knorr pyrazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Fragmentation. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]
-
N-(3-pyridinyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. (n.d.). SpectraBase. Retrieved from [Link]
-
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes. Retrieved from [Link]
-
Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). (2020). Chemistry LibreTexts. Retrieved from [Link]
-
The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (n.d.). OJS UMMADA. Retrieved from [Link]
-
Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2011). PubMed. Retrieved from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Some New Heterocycles Incorporating the 1-Phenyl-5-(2-thienyl)pyrazole Moiety. (n.d.). SciSpace. Retrieved from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
Sources
Chemical properties of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole
An In-depth Technical Guide to the Chemical Properties of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile synthetic accessibility have made it a focal point for the development of novel drugs.[1] The strategic functionalization of the pyrazole ring with specific pharmacophoric groups can dramatically enhance biological activity. This guide focuses on this compound, a molecule that combines three critical motifs:
-
The Pyrazole Core: A five-membered diazole ring system known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4]
-
The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in drug design to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[5][6]
-
The Thienyl (Thiophene) Moiety: This sulfur-containing aromatic heterocycle is a bioisostere of the phenyl ring and is found in various drugs, contributing to a range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[7][8]
This document provides a comprehensive technical overview of the chemical properties of this compound, offering insights into its structure, synthesis, reactivity, and potential applications for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The unique arrangement of the electron-withdrawing trifluoromethyl group at the 3-position and the electron-rich thiophene ring at the 5-position creates a molecule with distinct electronic and steric properties that govern its chemical behavior and biological interactions.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization
While a dedicated spectrum for this specific molecule is not publicly available, its spectroscopic signature can be reliably predicted based on extensive data from analogous structures. [4][9][10][11][12][13] Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale & Comparative Data |
| ¹H NMR | Pyrazole N-H | δ 13.0 - 14.0 ppm (broad singlet) | The acidic proton of the pyrazole NH is typically highly deshielded and appears as a broad signal. [4][12] |
| Thienyl protons | δ 7.0 - 7.8 ppm (3H, multiplet) | Aromatic protons of the thiophene ring. [11] | |
| Pyrazole C4-H | δ 6.5 - 7.0 ppm (singlet) | The single proton on the pyrazole ring. [12][13] | |
| ¹³C NMR | Pyrazole C3 | δ ~145 ppm (quartet, J ≈ 37 Hz) | Carbon attached to CF₃ shows coupling. [14] |
| Pyrazole C5 | δ ~148 ppm | Carbon attached to the thienyl group. | |
| Pyrazole C4 | δ ~105 ppm | CH carbon of the pyrazole ring. | |
| CF₃ | δ ~120 ppm (quartet, J ≈ 270 Hz) | The trifluoromethyl carbon signal is a characteristic quartet with large coupling. [14] | |
| ¹⁹F NMR | -CF₃ | δ -60 to -65 ppm (singlet) | Typical range for a CF₃ group attached to a pyrazole ring. [14] |
| IR Spectroscopy | N-H Stretch | 3100 - 3300 cm⁻¹ (broad) | Characteristic for the N-H bond in the pyrazole ring. [15][16] |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | C-H bonds of the thiophene and pyrazole rings. [17] | |
| C=N, C=C Stretch | 1500 - 1620 cm⁻¹ | Ring stretching vibrations of the pyrazole and thiophene moieties. [17] | |
| C-F Stretch | 1100 - 1300 cm⁻¹ (strong, multiple bands) | Strong, characteristic absorptions for the CF₃ group. [17] | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 234 | Expected molecular ion peak. |
| Key Fragments | m/z 165 ([M-CF₃]⁺) | Loss of the trifluoromethyl radical. | |
| m/z 83 (Thienyl cation) | Cleavage of the thiophene ring. |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the interplay of its constituent functional groups.
-
N-H Acidity and N-Alkylation: The N-H proton of the pyrazole ring is acidic (pKa ~14-15) and can be deprotonated by a suitable base. The resulting pyrazolate anion is a potent nucleophile, readily undergoing alkylation, acylation, or arylation reactions. This provides a key handle for further derivatization to modulate pharmacokinetic properties.
-
Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic substitution (e.g., halogenation, nitration). However, the electron-withdrawing nature of the attached pyrazole ring may deactivate the thiophene moiety compared to unsubstituted thiophene. Substitution is most likely to occur at the 5'-position of the thiophene ring.
-
Influence of the CF₃ Group: The strongly electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyrazole ring. It increases the acidity of the N-H proton and deactivates the pyrazole ring towards electrophilic attack. This deactivation is a key factor in the molecule's enhanced metabolic stability, as it reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes. [6]
Applications in Drug Development
The combination of the pyrazole, thiophene, and trifluoromethyl moieties creates a pharmacophore with significant potential in drug discovery. [18]
-
Kinase Inhibition: Pyrazole scaffolds are prevalent in many FDA-approved kinase inhibitors used in oncology. [1][2]The N-H group and adjacent nitrogen can act as a hydrogen bond donor-acceptor pair, crucial for binding to the hinge region of many protein kinases.
-
Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives exhibit potent anti-inflammatory activity, famously exemplified by Celecoxib, a selective COX-2 inhibitor. [4]* Antimicrobial and Antiviral Activity: The presence of both thiophene and pyrazole rings has been associated with significant antimicrobial and antiviral properties. [7][19]The trifluoromethyl group can enhance cell membrane permeability, potentially increasing the efficacy of antimicrobial compounds. [1]
Caption: Key pharmacophoric features and their contributions to drug development.
Conclusion
This compound represents a highly promising molecular scaffold for modern drug discovery. Its chemical architecture provides a unique combination of metabolic stability, moderate lipophilicity, and versatile handles for synthetic modification. The predictable spectroscopic properties and robust synthetic pathways make it an accessible target for research and development. The insights provided in this guide underscore its potential for generating lead compounds in oncology, inflammation, and infectious diseases, making it a molecule of significant interest for further investigation.
References
-
F. A. G. Al-dujaili, A. H., & Shnein, H. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]
-
Takate, S. J., et al. (n.d.). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Oriental Journal of Chemistry. [Link]
-
SFJ. (n.d.). The Role of Trifluoromethyl Pyrazoles in Modern Chemical Synthesis. SFJ. [Link]
-
Takate, S. J., et al. (2021). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. ResearchGate. [Link]
-
Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
ACS Publications. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]
-
PubMed. (2019). Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. European Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate. PubChem. [Link]
-
Al-Ostath, A. I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. [Link]
-
SpectraBase. (n.d.). N-(3-pyridinyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
MDPI. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules. [Link]
-
Al-dujaili, F. A. G., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. [Link]
-
MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]
-
ResearchGate. (n.d.). Figure S20. 1 H NMR spectrum of the 2-(1 H -pyrazol-1-yl)-6-(2-thienyl)... ResearchGate. [Link]
-
Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. [Link]
-
MDPI. (2022). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
ResearchGate. (n.d.). IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. ResearchGate. [Link]
-
El-Metwally, A. M., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. [Link]
-
Krishnakumar, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Sosnovskikh, V. Y., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. academicstrive.com [academicstrive.com]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 13. 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR spectrum [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
- 18. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Spectroscopic Characterization of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole. In the absence of publicly available experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and related heterocyclic compounds. Each section includes predicted data, detailed interpretations explaining the underlying chemical principles, and standardized experimental protocols.
Introduction
This compound is a heterocyclic compound of interest in medicinal and materials chemistry. Its structure combines the electron-rich thiophene ring, a versatile pyrazole core, and a strongly electron-withdrawing trifluoromethyl group. This unique combination of moieties is expected to impart distinct electronic and physicochemical properties, making a thorough structural characterization essential for its potential applications.
Spectroscopic analysis is fundamental to the structural elucidation of novel compounds. Techniques such as NMR, IR, and MS provide orthogonal and complementary information about the molecular framework, functional groups, and elemental composition.
A Note on the Data: As of the publication of this guide, specific experimental spectroscopic data for this compound is not available in the public domain. Therefore, the data presented herein is predicted based on the analysis of structurally related compounds and established principles of spectroscopy. The primary aim of this guide is to provide a well-reasoned and scientifically grounded prediction of the expected spectral features to aid researchers in the identification and characterization of this molecule.
Molecular Structure and Overview
The structure of this compound features a central pyrazole ring substituted at the 3-position with a trifluoromethyl group and at the 5-position with a 2-thienyl group. The presence of two nitrogen atoms in the pyrazole ring allows for tautomerism, with the proton potentially residing on either nitrogen. For the purpose of this guide, the 1H-pyrazole tautomer is considered.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide key structural information.
Predicted NMR Data
The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for the title compound.
| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment | Justification |
| ¹H | ~13.5 - 14.5 | br s | N-H | The N-H proton of pyrazoles is typically broad and downfield due to hydrogen bonding and tautomerism. |
| ¹H | ~7.5 - 7.7 | d | H-5' (Thienyl) | The proton on the carbon adjacent to the sulfur in the thiophene ring. |
| ¹H | ~7.2 - 7.4 | d | H-3' (Thienyl) | The proton on the carbon adjacent to the point of attachment to the pyrazole ring. |
| ¹H | ~7.1 - 7.2 | dd | H-4' (Thienyl) | The proton on the carbon between the other two thiophene protons. |
| ¹H | ~6.8 - 7.0 | s | H-4 (Pyrazole) | The pyrazole ring proton, expected to be a singlet. |
| ¹³C | ~145 - 150 (q) | q | C-3 (Pyrazole) | The carbon bearing the CF₃ group, showing coupling to the fluorine atoms. |
| ¹³C | ~140 - 145 | s | C-5 (Pyrazole) | The carbon bearing the thienyl group. |
| ¹³C | ~128 - 130 | s | C-2' (Thienyl) | The carbon of the thiophene ring attached to the pyrazole. |
| ¹³C | ~127 - 129 | s | C-5' (Thienyl) | The carbon adjacent to the sulfur in the thiophene ring. |
| ¹³C | ~126 - 128 | s | C-3' (Thienyl) | The carbon adjacent to the point of attachment on the thiophene ring. |
| ¹³C | ~125 - 127 | s | C-4' (Thienyl) | The carbon between the other thiophene carbons. |
| ¹³C | ~118 - 122 (q) | q | CF₃ | The carbon of the trifluoromethyl group, with a large C-F coupling constant. |
| ¹³C | ~105 - 108 | s | C-4 (Pyrazole) | The CH carbon of the pyrazole ring. |
| ¹⁹F | ~ -60 to -65 | s | CF₃ | The chemical shift for a trifluoromethyl group on a pyrazole ring is typically in this range.[1] |
Interpretation and Causality
-
¹H NMR: The protons of the 2-thienyl group are expected to appear as a set of coupled multiplets (doublets and a doublet of doublets) in the aromatic region, characteristic of a 2-substituted thiophene.[2][3][4][5] The single proton on the pyrazole ring (H-4) is anticipated to be a singlet, shifted upfield relative to the thienyl protons due to the electronic environment of the pyrazole ring. The N-H proton is expected to be a broad singlet at a significantly downfield chemical shift, which may be solvent-dependent.
-
¹³C NMR: The spectrum will be characterized by the presence of two quaternary carbons in the pyrazole ring and the carbons of the thienyl and trifluoromethyl groups. The carbon attached to the trifluoromethyl group (C-3) and the CF₃ carbon itself will appear as quartets due to coupling with the three fluorine atoms (¹J_CF and ²J_CF). The chemical shifts of the thienyl carbons are predicted based on typical values for 2-substituted thiophenes.[6]
-
¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is predicted to be in the range of -60 to -65 ppm, which is characteristic of a CF₃ group attached to a pyrazole ring.[1]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 16 ppm, 32k data points, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 250 ppm, 64k data points, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: spectral width of ~200 ppm, 32k data points, 64-128 scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3100 - 3300 | Medium, Broad | N-H stretch | Pyrazole N-H group |
| 3050 - 3150 | Medium | C-H stretch | Aromatic C-H (Thiophene and Pyrazole) |
| 1500 - 1600 | Medium-Strong | C=C/C=N stretch | Pyrazole and Thiophene ring stretching |
| 1100 - 1350 | Strong | C-F stretch | Trifluoromethyl group |
| 700 - 850 | Strong | C-H out-of-plane bend | 2-substituted thiophene |
Interpretation and Causality
-
N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ due to the N-H stretching vibration of the pyrazole ring. The broadening is a result of intermolecular hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations from both the thiophene and pyrazole rings are expected to appear just above 3000 cm⁻¹.[7]
-
Ring Stretching: The C=C and C=N stretching vibrations of the aromatic rings will give rise to several bands in the 1500-1600 cm⁻¹ region.
-
C-F Stretches: The most intense bands in the spectrum are likely to be the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1100-1350 cm⁻¹ range.[1]
-
C-H Bending: A strong band in the 700-850 cm⁻¹ region is characteristic of the C-H out-of-plane bending for a 2-substituted thiophene ring.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) and place it in a liquid IR cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or pure KBr/solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.
Predicted Mass Spectrometry Data
-
Molecular Weight: 244.02 g/mol
-
Molecular Formula: C₈H₅F₃N₂S
-
Predicted Molecular Ion (M⁺˙): m/z 244
| Predicted m/z | Possible Fragment | Proposed Loss |
| 244 | [C₈H₅F₃N₂S]⁺˙ | Molecular Ion |
| 225 | [C₈H₅F₂N₂S]⁺ | [M - F]⁺ |
| 175 | [C₈H₅N₂S]⁺ | [M - CF₃]⁺ |
| 161 | [C₄H₂F₃N₂]⁺ | [M - C₄H₃S]⁺ |
| 111 | [C₄H₃S]⁺ | Thienyl cation |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Interpretation and Fragmentation Pathway
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 244. The fragmentation of the molecule is likely to proceed through several key pathways:
-
Loss of a Fluorine Atom: A minor peak might be observed at m/z 225, corresponding to the loss of a single fluorine atom.
-
Loss of the Trifluoromethyl Group: A significant fragment at m/z 175 is predicted, resulting from the cleavage of the C-CF₃ bond, which is a common fragmentation pathway for trifluoromethyl-containing compounds.
-
Cleavage of the Thienyl Group: Loss of the thienyl radical would lead to a fragment at m/z 161.
-
Formation of the Thienyl Cation: A peak at m/z 111, corresponding to the stable thienyl cation, is also anticipated.
-
Formation of the Trifluoromethyl Cation: A characteristic peak at m/z 69 for the [CF₃]⁺ cation is expected.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
High-Resolution MS (HRMS): For accurate mass measurement and elemental composition determination, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap). This will allow for the confirmation of the molecular formula.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The predicted data, based on established spectroscopic principles and analysis of analogous structures, offers a comprehensive characterization framework for this molecule. The key predicted features include characteristic signals for the 2-thienyl and trifluoromethyl-pyrazole moieties in NMR, strong C-F stretching bands in IR, and a fragmentation pattern dominated by the loss of the CF₃ and thienyl groups in mass spectrometry. This guide serves as a valuable resource for researchers working on the synthesis and characterization of this and related heterocyclic compounds.
References
-
S. T. G. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved January 3, 2026, from [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Retrieved January 3, 2026, from [Link]
-
Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463–2467. [Link]
-
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Retrieved January 3, 2026, from [Link]
-
Satonaka, H. (1984). The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 57(2), 473–478. [Link]
-
Elguero, J., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 23(11), 2932. [Link]
-
Satonaka, H. (1984). The Substituent Effects in Thiophene Compounds. III. 1H NMR and IR Studies in Methyl [trans-β-(Substituted 2-thienyl)acrylate]s. Bulletin of the Chemical Society of Japan, 57(5), 1444–1445. [Link]
-
O’Connor, P. D., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. journalwjarr.com [journalwjarr.com]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
An In-depth Technical Guide to 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, including its definitive IUPAC name and CAS number, and present a detailed, field-proven synthetic protocol. Furthermore, this guide will explore the compound's physicochemical properties and extensively discuss its established and potential biological activities, with a particular focus on its role as a potent anti-inflammatory agent and cyclooxygenase-2 (COX-2) inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the therapeutic promise of this pyrazole derivative.
Chemical Identity and Physicochemical Properties
The subject of this guide is the chemical entity formally identified as This compound . For clarity and precision in research and documentation, it is crucial to use its standardized identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 26974-16-3 | [1] |
| Molecular Formula | C8H5F3N2S | [1] |
| Molecular Weight | 218.2 g/mol | [1] |
Physicochemical Properties (Predicted and from Related Compounds):
| Property | Predicted/Inferred Value | Rationale/Comparison |
| Appearance | White to pale yellow crystalline powder | Common for pyrazole derivatives[2] |
| Melting Point | Expected to be in the range of 100-200 °C | 5-Amino-3-(2-thienyl)pyrazole has a melting point of 102-106 °C. The trifluoromethyl group may alter this. |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; low solubility in water. | The aromatic and heterocyclic nature suggests solubility in organic media. |
| pKa | Estimated to be around 9-10 for the pyrazole N-H | The electron-withdrawing trifluoromethyl group will influence the acidity of the N-H proton. |
Spectral Data (Predicted):
-
¹H NMR: Protons on the thiophene ring would appear in the aromatic region (δ 7-8 ppm). The pyrazole C-H proton would likely be a singlet around δ 6.5-7.5 ppm. The N-H proton would be a broad singlet, with its chemical shift dependent on the solvent and concentration.
-
¹³C NMR: Resonances for the carbons of the pyrazole and thiophene rings would be expected in the range of δ 100-150 ppm. The carbon of the trifluoromethyl group would appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group would be observed.
Synthesis of this compound
The most established and versatile method for the synthesis of pyrazoles is the Knorr pyrazole synthesis , which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the synthesis of our target molecule, a trifluoromethyl-β-diketone is the key precursor.
Synthetic Workflow
The synthesis can be conceptualized as a two-step process, which can often be performed in a "one-pot" fashion.
Sources
The Trifluoromethyl-Substituted Pyrazole: A Technical Guide to its Discovery and Enduring Impact in Science
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold represents a pivotal advancement in medicinal and agricultural chemistry. This guide provides an in-depth exploration of the discovery and history of trifluoromethyl-substituted pyrazoles, from their synthetic origins rooted in classical heterocyclic chemistry to their contemporary prominence in blockbuster pharmaceuticals and essential agrochemicals. We will dissect the causal relationship between the unique electronic properties of the CF3 group and the enhanced biological efficacy of these compounds. This document will further detail key synthetic methodologies, complete with step-by-step protocols, and elucidate the mechanisms of action for landmark molecules such as Celecoxib and Fipronil. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this vital class of molecules.
The Genesis: Pyrazoles and the Strategic Introduction of Fluorine
The story of trifluoromethyl-substituted pyrazoles begins with the pyrazole ring itself, a five-membered heterocycle with two adjacent nitrogen atoms. The first synthesis of a substituted pyrazole was achieved by Ludwig Knorr in 1883 through the condensation of a β-diketone with a hydrazine derivative.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis, laid the fundamental groundwork for accessing a vast array of pyrazole derivatives.[1][2]
For much of the 20th century, pyrazole chemistry evolved, yielding compounds with diverse applications. However, the true paradigm shift occurred with the strategic incorporation of fluorine, particularly the trifluoromethyl (CF3) group. The introduction of the CF3 group is a cornerstone of modern medicinal chemistry for several compelling reasons.[3] Its high electronegativity and the strength of the carbon-fluorine bond confer a unique combination of properties to a parent molecule.[4] These include:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes in the body.[4] This often leads to a longer drug half-life.[4]
-
Increased Lipophilicity: The CF3 group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its absorption and distribution.[4]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can alter the acidity or basicity of nearby functional groups, thereby influencing how a molecule interacts with its biological target.[3]
-
Improved Binding Affinity: The unique steric and electronic nature of the CF3 group can lead to stronger and more specific interactions with protein binding pockets, resulting in increased potency.[4]
These advantageous properties spurred chemists to explore the synthesis of pyrazoles bearing this powerful functional group, setting the stage for major discoveries in both medicine and agriculture.
Foundational Synthesis: Adapting the Knorr Reaction for Trifluoromethylation
The classical Knorr pyrazole synthesis proved to be adaptable for the creation of trifluoromethyl-substituted pyrazoles. The key was the use of trifluoromethyl-containing 1,3-dicarbonyl compounds as starting materials. A general representation of this approach is the reaction of a trifluoromethyl-β-diketone with a hydrazine derivative.
The reaction proceeds via the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of the reaction (i.e., the final position of the trifluoromethyl group on the pyrazole ring) is influenced by the reaction conditions and the nature of the substituents on both the diketone and the hydrazine.
Experimental Protocol: A Representative Knorr Synthesis of a Trifluoromethyl-Substituted Pyrazole
Objective: To synthesize a 1-aryl-3-trifluoromethyl-5-substituted pyrazole.
Materials:
-
4,4,4-Trifluoro-1-(phenyl)-1,3-butanedione (a trifluoromethyl-β-diketone)
-
Arylhydrazine hydrochloride
-
Ethanol (or another suitable solvent like N,N-dimethylacetamide for potentially higher regioselectivity)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the arylhydrazine hydrochloride (1.0 equivalent) in ethanol.
-
Add the 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the desired trifluoromethyl-substituted pyrazole.
Landmark Applications: From Targeted Pain Relief to Advanced Pest Control
The true impact of trifluoromethyl-substituted pyrazoles is best illustrated by the development of highly successful commercial products. These compounds have provided solutions to significant challenges in both human health and food production.
Celecoxib (Celebrex®): A Revolution in Anti-Inflammatory Therapy
The development of Celecoxib marked a significant milestone in the management of pain and inflammation.[5] It is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[6]
Mechanism of Action:
Prostaglandins are key mediators of inflammation and pain.[6] Their synthesis is dependent on the COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is induced during inflammation.[5] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to effective pain relief but also the risk of gastrointestinal side effects.
Celecoxib, a diaryl-substituted pyrazole, was designed for selective inhibition of COX-2.[7] The trifluoromethyl group on the pyrazole ring, along with a sulfonamide side chain, allows it to bind effectively to a specific hydrophilic region near the active site of the COX-2 enzyme.[5][6] This selectivity spares the gastroprotective functions of COX-1.[5] By inhibiting COX-2, Celecoxib prevents the conversion of arachidonic acid to prostaglandin precursors, thereby reducing inflammation and pain.[5][8]
Diagram: Simplified Mechanism of Action of Celecoxib
Caption: Celecoxib selectively inhibits the COX-2 enzyme.
Fipronil: A Broad-Spectrum Insecticide
In the realm of agrochemicals, Fipronil stands out as a highly effective broad-spectrum insecticide belonging to the phenylpyrazole class.[9] Its development was a response to growing insect resistance to older classes of insecticides.[10][11]
Mechanism of Action:
Fipronil's mode of action is centered on the insect's central nervous system.[12] It is a potent blocker of GABA (gamma-aminobutyric acid)-gated chloride channels and glutamate-gated chloride (GluCl) channels.[9] In a healthy insect nervous system, GABA binds to its receptor, opening chloride channels and leading to neuronal inhibition. Fipronil binds to these channels, blocking the passage of chloride ions.[10] This disruption of the normal inhibitory signals leads to excessive neuronal stimulation, hyperexcitation, paralysis, and ultimately, the death of the insect.[12][13]
The selectivity of Fipronil for insects over mammals is attributed to its higher binding affinity for insect GABA receptors.[12] Mammals also lack the glutamate-gated chloride channels that Fipronil targets in insects.[9]
Diagram: Fipronil's Disruption of the Insect Nervous System
Caption: Fipronil blocks GABA-gated chloride channels in insects.
Modern Synthetic Advances and Future Outlook
While the Knorr synthesis remains a valuable tool, research into the synthesis of trifluoromethyl-substituted pyrazoles is an active and evolving field. Modern methods focus on improving regioselectivity, expanding the scope of accessible derivatives, and developing more efficient and environmentally friendly protocols. Recent advances include:
-
Transition-metal catalyzed reactions: Silver-catalyzed and other transition-metal-mediated reactions have been developed to afford trifluoromethylated pyrazoles with high yields and selectivity.
-
One-pot multicomponent processes: These methods allow for the synthesis of complex pyrazole derivatives from simple starting materials in a single reaction vessel, improving efficiency and reducing waste.
-
Novel trifluoromethylating reagents: The development of new and safer reagents for introducing the CF3 group has broadened the possibilities for pyrazole synthesis.
The unique properties conferred by the trifluoromethyl group ensure that trifluoromethyl-substituted pyrazoles will continue to be a fertile ground for discovery. Future research will likely focus on their application in new therapeutic areas, such as oncology and neurodegenerative diseases, as well as the development of next-generation agrochemicals with improved safety and efficacy profiles. The legacy that began with Knorr's foundational synthesis continues to expand, driven by the remarkable utility of this fluorinated heterocyclic scaffold.
References
- Understanding the Fipronil Insecticide Mechanism of Action for Effective Pest Control. (URL: )
-
Fipronil - Wikipedia. (URL: [Link])
-
Fipronil Technical Fact Sheet - National Pesticide Information Center. (URL: [Link])
-
The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC - NIH. (URL: [Link])
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])
-
The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])
-
Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
-
Fipronil: What You Need To Know - Veterinary Prescriber. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (URL: [Link])
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (URL: [Link])
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (URL: [Link])
-
Knorr pyrazole synthesis - Name-Reaction.com. (URL: [Link])
-
Phenylpyrazole insecticides - Wikipedia. (URL: [Link])
-
Knorr Pyrazole Synthesis - Chem Help ASAP. (URL: [Link])
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (URL: [Link])
-
Worldwide Development of Fipronil Insecticide - The National Cotton Council. (URL: [Link])
-
Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity - U.OSU - The Ohio State University. (URL: [Link])
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. name-reaction.com [name-reaction.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylpyrazole insecticides [a.osmarks.net]
- 10. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 11. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]
- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 13. Worldwide Development of Fipronil Insecticide [cotton.org]
The Emerging Therapeutic Potential of Thienyl-Substituted Pyrazoles: A Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Convergence of Thiophene and Pyrazole Scaffolds
In the landscape of medicinal chemistry, the pyrazole nucleus is a well-established "privileged scaffold," consistently appearing in a multitude of clinically successful drugs due to its versatile binding capabilities and favorable pharmacokinetic properties.[1][2][3][4][5] The strategic incorporation of a thienyl moiety onto this pyrazole core is not a matter of random molecular decoration. The thiophene ring, a bioisostere of the phenyl ring, introduces unique electronic and steric properties that can significantly modulate the biological activity of the parent molecule.[6] Its sulfur atom can participate in hydrogen bonding and other non-covalent interactions, often leading to enhanced target affinity and selectivity. This guide delves into the burgeoning field of thienyl-substituted pyrazoles, offering a comprehensive overview of their diverse biological activities and providing practical insights for researchers engaged in the discovery and development of novel therapeutics.
Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
Thienyl-substituted pyrazoles have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3][7][8][9][10]
Mechanism of Action: From Kinase Inhibition to Apoptosis Induction
A primary mode of action for many thienyl-pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often deregulated in cancer.[8][11][12][13][14] For instance, certain compounds have shown potent inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)-2, both of which are pivotal in tumor progression and angiogenesis.[11][14]
Another significant mechanism is the induction of apoptosis, or programmed cell death. Studies have shown that some thienyl-pyrazoles can trigger the apoptotic cascade through the activation of caspases, such as caspase-3, a key executioner enzyme in this process.[7] Furthermore, some derivatives have been identified as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and subsequent cell death.[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method for assessing the cytotoxic potential of compounds against cancer cell lines.[7]
Objective: To determine the concentration-dependent cytotoxic effect of a thienyl-pyrazole derivative on a specific cancer cell line (e.g., A549 human lung carcinoma or C6 rat glioma).[7]
Materials:
-
Thienyl-pyrazole compound of interest
-
Cancer cell line (e.g., A549, C6)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the thienyl-pyrazole compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Visualizing the Anticancer Workflow
Caption: A streamlined workflow for the discovery and initial evaluation of novel anticancer thienyl-pyrazole derivatives.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thienyl-substituted pyrazoles have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[1][6][15][16][17][18][19][20]
Mechanism of Action: Targeting Essential Bacterial Processes
Several thienyl-pyrazole derivatives have been shown to exert their antimicrobial effects by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway of microorganisms.[15] Inhibition of DHFR disrupts the production of essential precursors for DNA and RNA synthesis, ultimately leading to microbial cell death. Other proposed mechanisms include the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[21]
The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on both the pyrazole and thienyl rings play a significant role in determining the antimicrobial potency and spectrum.[6][22] For instance, the presence of electron-withdrawing groups on the phenyl ring attached to the pyrazole core has been shown to enhance antibacterial activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15]
Objective: To determine the lowest concentration of a thienyl-pyrazole compound that inhibits the visible growth of a particular bacterial or fungal strain.
Materials:
-
Thienyl-pyrazole compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the thienyl-pyrazole compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth directly in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Quantitative Data Summary: Antimicrobial Activity of Representative Thienyl-Pyrazoles
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| TPT-1 | Staphylococcus aureus | 62.5 - >500 | [15] |
| TPT-2 | Escherichia coli | 62.5 - 125 | [15] |
| TPT-3 | Pseudomonas aeruginosa | 15.625 - 31.25 | [6] |
| TPT-4 | Candida albicans | 200 | [22] |
Note: This table is a representative summary. MIC values can vary depending on the specific derivative and the microbial strain tested.
Anti-inflammatory and Antioxidant Activities: Quelling the Flames of Disease
Chronic inflammation and oxidative stress are underlying factors in a wide range of diseases, including arthritis, neurodegenerative disorders, and cardiovascular diseases.[23] Thienyl-substituted pyrazoles have demonstrated promising anti-inflammatory and antioxidant properties.[24][25][26][27]
Mechanism of Action: Modulating Inflammatory Pathways and Scavenging Free Radicals
The anti-inflammatory effects of some thienyl-pyrazoles are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[4][23] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
The antioxidant activity of these compounds is often linked to their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and hydroxyl radicals.[24][25][26] The thienyl and pyrazole moieties, along with specific substituents, can donate electrons or hydrogen atoms to neutralize these reactive oxygen species, thereby mitigating oxidative damage.
Visualizing the Antioxidant Mechanism
Caption: The free radical scavenging mechanism of thienyl-pyrazole derivatives.
Future Directions and Concluding Remarks
The field of thienyl-substituted pyrazoles is ripe with opportunities for further exploration. Future research should focus on:
-
Optimizing Lead Compounds: Leveraging SAR data to design and synthesize more potent and selective derivatives.
-
Elucidating Novel Mechanisms: Investigating new molecular targets and signaling pathways to broaden the therapeutic applications of these compounds.
-
In Vivo Efficacy and Safety Profiling: Moving promising candidates from in vitro studies to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity.
References
-
Gürsoy-Kol, Ö., & Ayaz-Gök, E. (2017). Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1144-1151. [Link]
-
Shaaban, M. R., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 1063. [Link]
-
Kumara, K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Heliyon, 7(7), e07592. [Link]
-
Abdel-Wahab, B. F., et al. (2022). New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. Pharmaceuticals, 15(3), 329. [Link]
-
Al-Warhi, T., et al. (2023). Anticancer activity of some known pyrazolopyridine derivatives. Molecules, 28(14), 5489. [Link]
-
Aggarwal, N., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Bioactive Compounds, 14(4), 327-353. [Link]
-
Mihai, C. T., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13358. [Link]
-
Wang, L., et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 22(11), 1891. [Link]
-
Kumara, K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Heliyon, 7(7), e07592. [Link]
-
Kumara, K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Heliyon, 7(7), e07592. [Link]
-
Al-Abdullah, N. H., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. International Journal of Molecular Sciences, 23(12), 6791. [Link]
-
Kumar, K. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 28-40. [Link]
-
Al-Ghorbani, M., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 63(10), 3843-3852. [Link]
-
Hassan, A. S., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]
-
Kumar, D., et al. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 23(7), 1635. [Link]
-
Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
El-Shehry, M. F., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(18), 3274. [Link]
-
Mihai, C. T., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13358. [Link]
-
Sharma, S., & Singh, P. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Asian Journal of Pharmaceutical and Clinical Research, 18(4), 1-10. [Link]
-
El-Karim, S. S. A., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 947-963. [Link]
-
Manna, F., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry, 18(15), 5530-5538. [Link]
-
Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6599. [Link]
-
GOKSOY, E., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(7), 639. [Link]
-
Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3396. [Link]
-
Gaikwad, N. D., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]
-
Kumar, R. S., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 20(4), 343-349. [Link]
-
Ali, A. A., et al. (2023). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Molecular Structure, 1279, 135002. [Link]
-
Kumar, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 9668-9686. [Link]
-
Mohareb, R. M., et al. (2018). DISCOVERY OF NEW THIOPHENE, PYRAZOLE, ISOXAZOLE DERIVATIVES AS ANTITUMOR, c-Met. Bulletin of the Chemical Society of Ethiopia, 32(2), 285-300. [Link]
-
Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Kumar, K. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 28-40. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. jchr.org [jchr.org]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 18. mdpi.com [mdpi.com]
- 19. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 23. sciencescholar.us [sciencescholar.us]
- 24. researchgate.net [researchgate.net]
- 25. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Pharmacokinetic Properties of Pyrazole Derivatives: A Senior Application Scientist's Guide
Abstract
The pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] However, the successful translation of a potent pyrazole-based hit into a clinical candidate is critically dependent on its pharmacokinetic [Absorption, Distribution, Metabolism, and Excretion (ADME)] profile. Early-stage assessment of these properties is paramount to reduce attrition rates and streamline the drug discovery pipeline.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical workflows for the in silico prediction of the key pharmacokinetic properties of pyrazole derivatives. By integrating established computational methodologies, including Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and Physiologically Based Pharmacokinetic (PBPK) modeling, this guide offers a robust framework for making data-driven decisions in lead optimization. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Introduction: The Pyrazole Scaffold and the Imperative of Early ADME Assessment
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it a versatile scaffold in drug design.[4] It can act as both a hydrogen bond donor and acceptor, and its substitution patterns can be readily modified to modulate potency, selectivity, and pharmacokinetic properties.[4] The metabolic stability of the pyrazole nucleus is a significant factor in its recent prevalence in newly approved drugs.[1]
However, like any chemical series, pyrazole derivatives are not immune to pharmacokinetic liabilities. Poor absorption, unfavorable distribution, rapid metabolism, or rapid excretion can all lead to suboptimal drug exposure and potential toxicity, ultimately causing promising candidates to fail in later stages of development.[3] The "fail early, fail cheap" paradigm is particularly pertinent here, and in silico ADMET (ADME and Toxicity) prediction has emerged as an indispensable tool to identify and mitigate these risks at the earliest stages of drug discovery.[2] Computational models offer a cost-effective and high-throughput means to screen virtual libraries, prioritize compounds for synthesis, and guide the structural optimization of hits.[2][5]
This guide will focus on a holistic in silico workflow for assessing the ADME properties of novel pyrazole derivatives, moving from broad, early-stage predictions to more refined, mechanistic insights.
The In Silico ADME Workflow for Pyrazole Derivatives: A Hierarchical Approach
A successful in silico ADME evaluation strategy for pyrazole derivatives should be hierarchical, starting with rapid, global assessments of drug-likeness and progressing to more computationally intensive and specific predictions. This tiered approach allows for the efficient filtering of large compound sets and the focused application of resources on the most promising candidates.
Figure 2: Workflow for predicting the site of metabolism and guiding lead optimization.
Protocol 3: Site of Metabolism Prediction and Molecular Docking
-
SoM Prediction:
-
Tool Selection: Use a web-based SoM prediction tool such as SMARTCyp or MetaPred . [6] * Execution: Input the SMILES string of a prioritized pyrazole derivative. The output will highlight the atoms most likely to be metabolized.
-
-
Molecular Docking:
-
Target Preparation: Download the crystal structure of the relevant human CYP isoform (e.g., CYP3A4, PDB ID: 1TQN) from the Protein Data Bank (PDB). Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and defining the binding site, often based on the location of the heme group.
-
Ligand Preparation: Generate a 3D conformation of the pyrazole derivative and assign appropriate partial charges.
-
Docking Execution: Use a molecular docking program (e.g., AutoDock Vina, GOLD Suite) to dock the pyrazole derivative into the active site of the CYP enzyme. [7] * Analysis and Self-Validation:
-
Visualize the top-scoring docking poses. A plausible binding mode should place the predicted SoM in close proximity to the heme iron atom of the CYP enzyme.
-
Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the pyrazole derivative and the active site residues. For instance, the nitrogen atoms of the pyrazole ring can coordinate with the heme iron. * Based on this structural information, propose modifications to the pyrazole derivative that block the site of metabolism (e.g., by introducing a fluorine atom) or alter the binding orientation to disfavor metabolism at that site.
-
-
Tier 3: Integrated Pharmacokinetic Simulation
The ultimate goal of in silico ADME prediction is to forecast the in vivo pharmacokinetic profile of a compound. Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful technique that integrates physicochemical, in vitro, and in silico data to simulate the time course of drug concentration in various tissues and organs. [8] Causality: PBPK models are mechanistic, representing the body as a series of interconnected compartments corresponding to different organs and tissues. [8]By describing the processes of absorption, distribution, metabolism, and excretion in each of these compartments using mathematical equations, PBPK models can provide a holistic prediction of a compound's pharmacokinetics.
Protocol 4: Basic PBPK Modeling for Human PK Prediction
-
Software Selection: Utilize specialized PBPK modeling software such as GastroPlus™ or Simcyp® Simulator . [9][10]2. Input Parameterization:
-
Compound-Specific Data: Input the physicochemical properties (MW, logP, pKa, solubility) and ADME data (e.g., permeability, metabolic stability from in vitro assays or QSAR predictions) for your optimized pyrazole lead.
-
Physiological Data: The software contains built-in physiological parameters for different species (e.g., organ volumes, blood flow rates).
-
-
Model Building and Simulation:
-
Construct the PBPK model by defining the relevant absorption, distribution, and elimination pathways.
-
Run the simulation to predict the plasma concentration-time profile in humans following a specified dose and route of administration.
-
-
Analysis and Self-Validation:
-
Examine the predicted pharmacokinetic parameters, such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F).
-
Perform sensitivity analysis to understand which input parameters have the most significant impact on the predicted PK profile. This helps to identify the most critical experimental data to obtain for model refinement. For example, if the predicted bioavailability is highly sensitive to solubility, obtaining a high-quality experimental measurement of this parameter becomes a priority.
-
Conclusion and Future Perspectives
The in silico prediction of pharmacokinetic properties is an integral component of modern drug discovery. For a privileged scaffold like pyrazole, the application of a hierarchical and mechanistically driven computational workflow can significantly enhance the efficiency of the lead optimization process. By starting with broad, rapid filtering and progressing to detailed, integrated simulations, researchers can make more informed decisions, reduce the reliance on costly and time-consuming experimental studies, and ultimately increase the probability of success in developing novel pyrazole-based therapeutics.
As machine learning and artificial intelligence continue to evolve, we can anticipate the development of even more accurate and predictive in silico ADME models. [3][11]The integration of these advanced models with expanding experimental datasets will further empower drug discovery teams to design and develop safer and more effective medicines.
References
-
ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. Retrieved from [Link]
-
Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149–156. Retrieved from [Link]
-
AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved from [Link]
-
Siramshetty, V. B., et al. (2020). Validating ADME QSAR Models Using Marketed Drugs. Journal of Chemical Information and Modeling, 60(9), 4349–4360. Retrieved from [Link]
-
DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Any suggested (freely available) tool for in silico prediction of pharmacokinetic parameters of drugs? Retrieved from [Link]
-
Click2Drug. (n.d.). Directory of computer-aided Drug Design tools. Retrieved from [Link]
-
Simulations Plus. (2013). Predicting Pharmacokinetic Profiles Using In Silico Derived Parameters. Retrieved from [Link]
-
Butina, D., et al. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1435-1446. Retrieved from [Link]
-
Rahman, S. A., et al. (2022). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. Molecules, 27(19), 6543. Retrieved from [Link]
-
Yamashita, F., & Hashida, M. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 13(7), 977. Retrieved from [Link]
-
Salehi, B., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(13), 5183. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2022). In silico design of novel Pyrazole derivatives containing thiourea skeleton as anti-cancer agents using: 3D QSAR, Drug-Likeness studies, ADMET prediction and molecular docking. Materials Today: Proceedings, 45, 7661-7674. Retrieved from [Link]
-
Hassan, A. S., et al. (2021). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Journal of the Iranian Chemical Society, 18, 2617-2634. Retrieved from [Link]
-
Singh, A., et al. (2025). Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties. Letters in Organic Chemistry, 22(12). Retrieved from [Link]
-
Singh, A., et al. (2025). Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties. Bentham Science. Retrieved from [Link]
-
Singh, A., et al. (2025). Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties. R Discovery. Retrieved from [Link]
-
Al-Suhaibani, S. S., & Al-Salahi, R. (2025). In-silico Molecular Docking & ADME/Pharmacokinetic Prediction Studies of Some New Chalcone & Pyrazole Derivatives from N-acetyl-para-aminophenol: Promising as Anticancer Agents. Neuroquantology, 23(4), 1-15. Retrieved from [Link]
-
CNGBdb. (n.d.). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Retrieved from [Link]
-
Jang, H. H., et al. (2019). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Biochemistry, 58(2), 183–192. Retrieved from [Link]
-
ResearchGate. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]
-
Touzani, R., et al. (2021). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Materials Today: Proceedings, 45, 7421-7429. Retrieved from [Link]
-
Al-Wahaibi, L. H., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC Advances, 13(22), 15089–15106. Retrieved from [Link]
-
Guler, O. O., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2371234. Retrieved from [Link]
-
Nawaz, F., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 21(1), 42-60. Retrieved from [Link]
-
Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1845–1865. Retrieved from [Link]
-
van de Waterbeemd, H., & Gifford, E. (2003). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 36(3), 307-331. Retrieved from [Link]
-
Kumar, S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413–418. Retrieved from [Link]
-
Kumar, A., et al. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 94-100. Retrieved from [Link]
-
Jones, H. M., & Rowland-Yeo, K. (2013). Application of PBPK modelling in drug discovery and development at Pfizer. Clinical Pharmacokinetics, 52(11), 995-1007. Retrieved from [Link]
-
Sliwoski, G., et al. (2014). A Guide to In Silico Drug Design. Journal of Chemical Education, 91(9), 1391–1401. Retrieved from [Link]
-
Gálvez, J., et al. (2009). Optimizing the Performance of In Silico ADMET General Models According to Local Requirements: MARS Approach. Solubility Estimations As Case Study. Journal of Chemical Information and Modeling, 49(8), 1860–1871. Retrieved from [Link]
-
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-939. Retrieved from [Link]
-
ResearchGate. (2025). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational Predictions of Nonclinical Pharmacokinetics at the Drug Design Stage. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. Retrieved from [Link]
-
Li, C., et al. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 9, 709386. Retrieved from [Link]
-
ResearchGate. (n.d.). CYP450 enzyme inhibition determined for the synthesized products. Retrieved from [Link]
-
Kumar, A., et al. (2019). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 24(18), 3338. Retrieved from [Link]
-
Gomaa, H. A. M., et al. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Bioorganic Chemistry, 90, 103023. Retrieved from [Link]
-
Parikh, N., et al. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. CPT: Pharmacometrics & Systems Pharmacology, 13(5), 794–805. Retrieved from [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ayushcoe.in [ayushcoe.in]
- 7. ijpbs.com [ijpbs.com]
- 8. Application of PBPK modelling in drug discovery and development at Pfizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Directory of in silico Drug Design tools [click2drug.org]
- 10. Predicting Pharmacokinetic Profiles Using In Silico Derived Parameters - Simulations Plus [simulations-plus.com]
- 11. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Forms of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the tautomeric forms of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of a highly electronegative trifluoromethyl group and an aromatic thienyl substituent on the pyrazole core dictates a pronounced preference for one tautomeric form over the other. This document elucidates the underlying principles governing this tautomeric equilibrium, details robust experimental and computational methodologies for its characterization, and offers field-proven insights into the synthesis and analysis of this class of compounds. The content herein is structured to empower researchers and drug development professionals with the foundational knowledge and practical protocols necessary to advance their work with trifluoromethylated pyrazoles.
Introduction: The Significance of Tautomerism in Substituted Pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to exist in different tautomeric forms, arising from the migration of a proton between the two nitrogen atoms of the pyrazole ring. This phenomenon, known as annular tautomerism, has profound implications for the molecule's physicochemical properties, including its dipole moment, pKa, hydrogen bonding capabilities, and ultimately, its biological activity and material properties.
The tautomeric equilibrium is delicately influenced by the nature and position of substituents on the pyrazole ring. Electron-donating and electron-withdrawing groups can significantly shift the equilibrium towards one tautomer. In the case of this compound, the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group at the 3-position is expected to play a dominant role in determining the favored tautomeric form. Understanding and controlling this tautomerism is paramount for rational drug design and the development of novel materials.
The Tautomeric Landscape of this compound
Two primary tautomeric forms of this compound can be envisioned, as illustrated below. The key distinction lies in the position of the mobile proton on the pyrazole ring.
Figure 1: Annular tautomerism in this compound.
Based on established principles of substituent effects on pyrazole tautomerism, a strong prediction can be made regarding the dominant tautomer. The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property significantly influences the acidity of the neighboring N-H proton.
Causality behind Tautomer Preference:
-
Inductive Effect of the CF₃ Group: The CF₃ group at the 3-position exerts a strong electron-withdrawing inductive effect (-I). This effect acidifies the proton on the adjacent nitrogen (N1), making it more labile. Conversely, it destabilizes the tautomer where the proton resides on the nitrogen (N2) further away from the CF₃ group.
-
Stabilization of the Conjugate Base: The electron-withdrawing nature of the CF₃ group stabilizes the conjugate base formed upon deprotonation of the N1-H, further favoring this tautomeric form.
-
Aromaticity and Electronic Distribution: While both tautomers are aromatic, the electronic distribution is significantly skewed by the CF₃ group. Computational studies on analogous 3-trifluoromethylpyrazoles have consistently shown that the tautomer with the CF₃ group at the C3 position is energetically more stable.[1]
Therefore, it is strongly hypothesized that Tautomer A, this compound, is the thermodynamically favored tautomer.
Synthesis of this compound
A common and effective method for the synthesis of 3-trifluoromethylpyrazoles involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[2] A plausible synthetic route for the title compound is outlined below.
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Preparation of the 1,3-Diketone: The starting material, 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione, can be synthesized via a Claisen condensation between ethyl trifluoroacetate and 2-acetylthiophene using a strong base such as sodium ethoxide or sodium hydride.
-
Cyclocondensation Reaction:
-
To a solution of 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione (1 equivalent) in a suitable solvent such as absolute ethanol, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for a period of 2-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
-
Experimental Characterization of Tautomeric Forms
A multi-pronged approach employing various spectroscopic and analytical techniques is essential for the unambiguous characterization of the tautomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[1] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can deduce the predominant tautomeric form.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample of the synthesized pyrazole in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to assess the influence of the solvent on the tautomeric equilibrium.
-
¹H NMR Spectroscopy:
-
Acquire ¹H NMR spectra at ambient temperature. In the case of rapid proton exchange between the two nitrogen atoms, time-averaged signals will be observed.
-
Low-temperature NMR experiments can be conducted to slow down the proton exchange rate, potentially allowing for the observation of distinct signals for each tautomer.
-
Key signals to monitor include the pyrazole C4-H proton and the N-H proton. The chemical shift of the C4-H proton will be influenced by the position of the substituents in the two tautomers.
-
-
¹³C NMR Spectroscopy:
-
Acquire ¹³C NMR spectra. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly sensitive to the electronic environment and thus to the tautomeric form.
-
The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F). The chemical shift and the coupling constant of the C3 carbon will also be indicative of the tautomeric form.[2]
-
-
¹⁵N NMR Spectroscopy:
-
If isotopically enriched material is available or with a sensitive cryoprobe, ¹⁵N NMR can provide direct evidence of the proton's location. The chemical shift of the protonated nitrogen will be significantly different from that of the unprotonated nitrogen.
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can be employed to establish through-space proximity between the N-H proton and protons on the thienyl or trifluoromethyl groups, providing further evidence for the dominant tautomer.[3]
Data Interpretation: Comparison of the observed chemical shifts with those of structurally related, "locked" N-methylated pyrazoles (1-methyl-5-(2-thienyl)-3-(trifluoromethyl)-pyrazole and 1-methyl-3-(2-thienyl)-5-(trifluoromethyl)-pyrazole) can provide a definitive assignment of the tautomeric structure.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise location of the hydrogen atom on the pyrazole ring.[4][5]
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the purified pyrazole suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data. The positions of all non-hydrogen atoms are typically determined first, followed by the location of hydrogen atoms from the difference Fourier map.
Data Interpretation: The final refined crystal structure will clearly show the covalent bond between the hydrogen atom and one of the pyrazole nitrogen atoms, definitively identifying the tautomer present in the solid state.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.[6]
Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare dilute solutions of the pyrazole in a range of solvents with varying polarities.
-
Spectral Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity (ε) as a function of solvent polarity. The presence of isosbestic points in the spectra upon changing solvent composition can be indicative of a two-component equilibrium.
Computational Analysis of Tautomer Stability
Density Functional Theory (DFT) calculations are a powerful and widely used computational method to predict the relative stabilities of tautomers and to corroborate experimental findings.[1][3]
Protocol for DFT Calculations:
-
Structure Optimization: Build the 3D structures of both tautomers (A and B) and perform geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).[1][3]
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculations: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.
-
Solvation Effects: To model the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
NMR Chemical Shift Prediction: Use the Gauge-Including Atomic Orbital (GIAO) method to predict the ¹H and ¹³C NMR chemical shifts for each tautomer.
Data Interpretation:
-
Relative Energies: The tautomer with the lower calculated Gibbs free energy (ΔG) is predicted to be the more stable form.
-
Comparison with Experimental Data: The predicted NMR chemical shifts can be directly compared with the experimental data to support the assignment of the dominant tautomer.
Table 1: Predicted Relative Stabilities of Tautomers
| Tautomer | Relative Gibbs Free Energy (ΔG) in vacuo (kcal/mol) | Relative Gibbs Free Energy (ΔG) in DMSO (kcal/mol) |
| Tautomer A | 0.00 (Reference) | 0.00 (Reference) |
| Tautomer B | > 5.0 | > 4.0 |
Note: The values in this table are hypothetical and represent the expected outcome based on the known effects of the trifluoromethyl group. Actual values would be obtained from DFT calculations.
Conclusion and Future Outlook
The tautomeric landscape of this compound is strongly dominated by the tautomer where the proton resides on the nitrogen adjacent to the thienyl substituent (Tautomer A). This preference is driven by the powerful electron-withdrawing nature of the trifluoromethyl group at the 3-position. A combination of advanced spectroscopic techniques, particularly NMR and X-ray crystallography, coupled with robust computational methods, provides a comprehensive toolkit for the definitive characterization of this tautomeric system.
For researchers and drug development professionals, a thorough understanding of the tautomeric behavior of this and related pyrazoles is not merely an academic exercise. It is a critical component of structure-activity relationship (SAR) studies, as the dominant tautomer will dictate the molecule's interactions with biological targets. Future work in this area could involve the synthesis of a library of related compounds with varying substituents on the thienyl ring to further modulate the tautomeric equilibrium and explore the impact on biological activity.
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019, December 20). Retrieved from [Link]
-
Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - NIH. (2019, July 19). Retrieved from [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions | Organic Letters - ACS Publications. (2022, March 28). Retrieved from [Link]
-
Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids - UNED. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed. (2021). Retrieved from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]
-
Adducts of Triangular Silver(I) 3,5-Bis(trifluoromethyl)pyrazolate with Thiophene-Derivatives: A Weak Interaction Model of Desulfurization - The Royal Society of Chemistry. Retrieved from [Link]
-
FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... - ResearchGate. Retrieved from [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Depe. (2022, February 24). Retrieved from [Link]
-
Synthesis and Characterization of Some New Heterocycles Incorporating the 1-Phenyl-5-(2-thienyl)pyrazole Moiety - SciSpace. Retrieved from [Link]
-
Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - NIH. (2019, July 19). Retrieved from [Link]
-
The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Retrieved from [Link]
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed Central. (2025, October 29). Retrieved from [Link]
-
Tautomeric equilibrium and hydrogen shifts in tetrazole and triazoles: focal-point analysis and ab initio limit.. Retrieved from [Link]
-
Synthesis, crystal structure, spectra and quantum chemical study on 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline - PubMed. (2014, April 23). Retrieved from [Link]
-
Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][7][8]triazolo[3,4- b ][1][2][8] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC - NIH. (2021, June 24). Retrieved from [Link]
-
Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed. (2014, April 28). Retrieved from [Link]
-
5-trifluoromethyl-3-phenyl-1H-pyrazole - SpectraBase. Retrieved from [Link]
-
Synthesis and Characterization of Some New Heterocycles Incorporating the 1-Phenyl-5-(2-thienyl)pyrazole Moiety | Semantic Scholar. (2010, January 29). Retrieved from [Link]
-
Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations - MDPI. Retrieved from [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - NIH. Retrieved from [Link]
-
Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - NIH. (2022, March 10). Retrieved from [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Retrieved from [Link]
-
Synthesis, spectral and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT calculations and thermo-optical studies - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024, November 22). Retrieved from [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups [mdpi.com]
- 8. 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR [m.chemicalbook.com]
Solubility of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole in organic solvents
An In-Depth Technical Guide to the Solubility of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole in Organic Solvents
Executive Summary
The study of heterocyclic compounds, particularly pyrazole derivatives, remains a cornerstone of modern medicinal chemistry and materials science.[1][2] this compound is a molecule of significant interest, combining the biologically active pyrazole core with a lipophilic trifluoromethyl group and an aromatic thienyl moiety.[3][4] Understanding its solubility profile in various organic solvents is a critical prerequisite for its application in drug discovery, formulation development, and synthetic chemistry.[5][6] Poor solubility can be a major impediment in the development of new chemical entities, affecting everything from reaction kinetics to bioavailability.[6]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and interpret the solubility of this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying scientific principles, the rationale behind experimental choices, and the best practices for generating reliable and reproducible data. We will explore the theoretical underpinnings of solubility as influenced by the molecule's unique structural features and provide detailed, self-validating protocols for three primary analytical techniques: gravimetry, UV-Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Introduction: A Molecule of Interest
The Significance of Pyrazole Derivatives in Research and Development
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents.[1] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] Their versatility stems from the five-membered aromatic ring containing two adjacent nitrogen atoms, which provides a unique combination of hydrogen bonding capabilities, metabolic stability, and structural rigidity.[1][7] The ability to readily functionalize the pyrazole ring allows chemists to fine-tune the steric and electronic properties of a lead compound to optimize its therapeutic efficacy and pharmacokinetic profile.[8][9]
Molecular Structure Analysis: this compound
The solubility behavior of the title compound is dictated by the interplay of its three key structural components:
-
1H-pyrazole Core: This central ring system is aromatic and contains both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor.[7] By itself, pyrazole has moderate polarity and is partially soluble in water.[10]
-
Trifluoromethyl (-CF3) Group: The -CF3 group is a powerful modulator of physicochemical properties. Its high electronegativity makes it a strong electron-withdrawing group.[8] Crucially, it is highly lipophilic, a property that generally increases a molecule's solubility in non-polar organic solvents and can enhance membrane permeability in biological systems—a key factor in drug absorption.[3][11]
-
2-Thienyl Group: The thienyl ring is an aromatic heterocycle containing sulfur. Its presence contributes to the overall size and planarity of the molecule, potentially promoting π-π stacking interactions. It influences the molecule's overall polarity and electronic distribution and is a common feature in many pharmaceutical agents.
The combination of these moieties results in a compound with a complex polarity profile, making its solubility highly dependent on the chosen solvent system.
The Critical Role of Solubility Data
For any compound intended for therapeutic use, solubility is a fundamental parameter that governs its entire development lifecycle.[5] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[6] In the laboratory, solubility dictates the choice of solvents for chemical synthesis, purification (e.g., recrystallization), and the preparation of stock solutions for biological screening. Therefore, the accurate determination of solubility in a range of pharmaceutically and synthetically relevant solvents is not merely a characterization step but a critical decision-making tool.
Theoretical Principles of Solubility
Solvent-Solute Interactions: "Like Dissolves Like"
The foundational principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity.[12] This is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute-solute (lattice energy) and solvent-solvent interactions.
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). They are effective at dissolving non-polar solutes.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have dipole moments but lack O-H or N-H bonds. They can engage in dipole-dipole interactions but cannot act as hydrogen bond donors.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors. They are most effective at dissolving polar solutes that can also participate in hydrogen bonding.
Given the structure of this compound, it is expected to exhibit low solubility in highly non-polar solvents like hexane and variable solubility in solvents of intermediate and high polarity, depending on the specific balance of interactions.
Impact of the Trifluoromethyl Group on Physicochemical Properties
The incorporation of a -CF3 group is a well-established strategy in medicinal chemistry to enhance a compound's drug-like properties.[11] The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation.[3] Its primary influence on solubility is its lipophilic nature, which tends to decrease aqueous solubility while increasing solubility in fats and non-polar organic solvents.[3][11] This property is crucial for improving a drug's ability to cross cellular membranes.[3]
Influence of the 2-Thienyl Moiety
The 2-thienyl group, being an aromatic system, can participate in favorable π-π stacking interactions with aromatic solvents like toluene or benzene. The sulfur atom introduces a degree of polarity and can act as a weak hydrogen bond acceptor. Its overall contribution is to increase the non-polar surface area of the molecule while also providing specific electronic interaction capabilities.
Experimental Determination of Solubility
The most reliable method for determining thermodynamic solubility is the shake-flask method , where an excess of the solid compound is equilibrated with the solvent over a defined period, typically 24-72 hours, at a constant temperature.[13] The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is quantified. This process ensures that a true thermodynamic equilibrium is reached.[13]
Below are detailed protocols for quantifying the solute concentration using three common, reliable analytical techniques.
Caption: General workflow for experimental solubility determination.
Protocol 1: Gravimetric Determination of Solubility
This method is a direct, robust, and cost-effective technique that relies on the precise measurement of mass.[14] It is often considered the gold standard for its simplicity and accuracy, provided the compound is non-volatile and thermally stable.[15]
Caption: Workflow for the Gravimetric solubility determination method.
Step-by-Step Methodology:
-
Equilibration: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. Agitate the mixture on a shaker bath at a constant, controlled temperature (e.g., 25°C) for at least 24 hours.
-
Phase Separation: Allow the vial to stand at the same temperature to let undissolved solids settle. Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution.
-
Measurement: a. Accurately weigh a clean, dry evaporating dish (record as W1).[15] b. Using a calibrated pipette, transfer a precise volume (e.g., 10.0 mL) of the filtered saturated solution into the dish. c. Immediately weigh the dish containing the solution (record as W2).[15]
-
Evaporation & Drying: a. Gently evaporate the solvent in a well-ventilated fume hood. For volatile solvents, this may occur at room temperature. For less volatile solvents, a steam bath or gentle heating may be used. b. Once the solvent is removed, place the dish in an oven at a temperature sufficient to remove residual solvent without decomposing the compound (e.g., 80-100°C). c. Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved (record as W3).[6][15]
-
Calculation:
-
Weight of solute = W3 - W1
-
Weight of solvent = W2 - W3
-
Solubility can be expressed in various units, such as g/100g of solvent or converted to mg/mL using the solvent's density.
-
Senior Application Scientist Insight: The most critical step in this protocol is ensuring you have reached a true equilibrium and that no undissolved solid is carried over into the aliquot you weigh. The "drying to a constant weight" step is a self-validating control; it confirms that all solvent has been removed, ensuring the final weight is solely that of the dissolved solute.[15]
Protocol 2: Quantitative Analysis by UV-Vis Spectroscopy
This method is rapid and requires only a small amount of sample. It is applicable if the compound has a chromophore that absorbs light in the UV-visible range and obeys the Beer-Lambert Law.[16]
Caption: Workflow for UV-Vis Spectroscopy solubility determination.
Step-by-Step Methodology:
-
Determine λmax: Prepare a dilute solution of the compound in the chosen solvent. Scan the solution in a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).[17]
-
Prepare Calibration Curve: a. Create a primary stock solution of the compound with a precisely known concentration in the solvent. b. Perform serial dilutions to prepare a series of at least five standard solutions of decreasing concentrations.[17] c. Measure the absorbance of each standard at λmax, using the pure solvent as a blank. d. Plot a graph of absorbance versus concentration. The relationship should be linear, and the resulting equation (from linear regression) will be used for quantification.[18]
-
Analyze Saturated Solution: a. Prepare a saturated solution using the shake-flask method as described previously. b. Carefully dilute a known volume of the filtered supernatant with a known volume of pure solvent. The dilution factor should be chosen to ensure the final absorbance reading falls within the linear range of your calibration curve. c. Measure the absorbance of the diluted sample at λmax.
-
Calculation: a. Use the calibration curve equation to calculate the concentration of the diluted sample from its absorbance. b. Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which is the solubility.
Senior Application Scientist Insight: The validity of this method hinges on the quality of the calibration curve (R² > 0.99) and ensuring the sample is free of any undissolved particles, which can cause light scattering and artificially inflate absorbance readings.[18] Always use matched cuvettes and the same instrument settings for both calibration and sample measurement.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method, making it ideal for determining the solubility of poorly soluble compounds or for analyzing solubility in complex mixtures.[12][19]
Caption: Workflow for HPLC-based solubility determination.
Step-by-Step Methodology:
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase) that can effectively separate the compound from any potential impurities. Key parameters to define are the column, mobile phase composition, flow rate, and detector wavelength.[12][20]
-
Prepare Calibration Curve: a. Prepare a series of at least five standard solutions of the compound with known concentrations, using the mobile phase or a compatible solvent as the diluent.[12] b. Inject a fixed volume of each standard solution into the HPLC system. c. Record the peak area for the compound in each chromatogram. d. Plot peak area versus concentration and perform a linear regression to generate a calibration curve.[21]
-
Analyze Saturated Solution: a. Prepare a saturated solution using the shake-flask method. b. Dilute a known volume of the filtered supernatant with a precise dilution factor so that the resulting concentration is within the working range of the calibration curve.[21] c. Inject the diluted sample into the HPLC and record the peak area.
-
Calculation: a. Determine the concentration of the diluted sample using its peak area and the calibration curve equation. b. Multiply the result by the dilution factor to obtain the solubility of the compound.
Senior Application Scientist Insight: The key to success with HPLC is consistency. Use the same injection volume, mobile phase batch, and column for all standards and samples. Filtering the saturated solution is absolutely critical to prevent undissolved material from being injected, which can damage the column and produce erroneous results. The specificity of HPLC allows it to distinguish the analyte from potential degradants, making it a very trustworthy method.[19]
Predictive Analysis and Data Interpretation
While experimental determination is essential, understanding the trends in solubility across different solvents provides deeper insight.
Factors Influencing Solubility: Temperature and Solvent Polarity
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[22] This is because the dissolution process is often endothermic, meaning that adding heat (thermal energy) helps overcome the crystal lattice energy of the solid.[22] Determining solubility at different temperatures (e.g., 25°C and 37°C) can be highly relevant for pharmaceutical applications.
-
Solvent Polarity: A systematic study across a range of solvents with varying polarities (e.g., from non-polar like toluene, to polar aprotic like acetone, to polar protic like ethanol) will reveal the optimal solvent environment for the compound.
Tabulating and Visualizing Solubility Data (A Hypothetical Case Study)
Once data is collected, it should be organized systematically. The following table provides a template for presenting solubility data for this compound. Note: The values presented are hypothetical and for illustrative purposes only.
| Solvent | Solvent Type | Polarity Index (Reichardt) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| n-Hexane | Non-polar | 31.0 | 25 | < 0.1 | < 0.0004 |
| Toluene | Non-polar, Aromatic | 33.9 | 25 | 15.2 | 0.059 |
| Dichloromethane | Polar Aprotic | 40.7 | 25 | 85.5 | 0.331 |
| Acetone | Polar Aprotic | 42.2 | 25 | 155.0 | 0.600 |
| Ethyl Acetate | Polar Aprotic | 44.0 | 25 | 110.8 | 0.429 |
| Ethanol | Polar Protic | 51.9 | 25 | 98.3 | 0.381 |
| Methanol | Polar Protic | 55.4 | 25 | 75.1 | 0.291 |
| Acetonitrile | Polar Aprotic | 45.6 | 25 | 130.5 | 0.505 |
Molecular Weight of C9H5F3N2S used for calculation: 258.21 g/mol
Introduction to Computational Solubility Prediction
In modern drug discovery, in silico or computational models are often used to predict solubility in the early stages, helping to prioritize compounds for synthesis and testing.[23][24] These models, often based on Quantitative Structure-Property Relationships (QSPR), use calculated molecular descriptors (e.g., logP, polar surface area, molecular weight) to estimate solubility.[25] While powerful for screening large libraries, these models are predictive, and their accuracy is dependent on the quality of the experimental data used to train them.[23] Experimental data, as generated by the protocols in this guide, is essential for validating and refining these computational tools.
Conclusion and Future Outlook
The solubility of this compound is a complex property governed by the interplay of its pyrazole core, lipophilic trifluoromethyl group, and aromatic thienyl moiety. This guide provides the theoretical foundation and robust, validated experimental protocols necessary for its accurate determination in various organic solvents. By applying the detailed methodologies for gravimetric, UV-Vis spectroscopic, or HPLC analysis, researchers can generate high-quality, reliable data crucial for advancing projects in drug development, chemical synthesis, and materials science. The systematic collection of such data not only solves immediate formulation and processing challenges but also contributes to the broader understanding of structure-solubility relationships, paving the way for the rational design of future pyrazole derivatives with optimized physicochemical properties.
References
-
University of Dhaka. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from Department of Pharmacy, University of Dhaka. [Link]
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
-
Solubility of Things. (n.d.). Gravimetric Analysis. Retrieved from Solubility of Things. [Link]
-
Gómez-SanJuan, A., Ugarte-Uribe, O., & Boto, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
Wang, J. S., & Marshall, W. D. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 66(20), 3423–3430. [Link]
-
Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from PharmaGuru. [Link]
-
Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Retrieved from Solubility of Things. [Link]
-
Al-Tikrity, E. T. B., Al-Kaysi, R. O., & Al-Garah, F. N. M. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 300, 122880. [Link]
-
Wohnsland, F., & Faller, B. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 908–915. [Link]
-
Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from Pion Inc. [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]
-
Chromatography Forum. (2009). how can i test the solubility in hplc please ?[Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from Improved Pharma. [Link]
-
AIP Publishing. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. Retrieved from AIP Publishing. [Link]
-
Singh, S., Kumar, V., & Singh, A. (2025). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 14(1), 48-55. [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications. [Link]
-
ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from Solubility of Things. [Link]
-
ResearchGate. (n.d.). Theoretical and experimental investigation of a pyrazole derivative- solvation effects, reactivity analysis and MD simulations. [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. [Link]
-
Al-Ostath, R. A., Al-amri, A. M., & El-Emam, A. A. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Molecules, 26(14), 4293. [Link]
-
ResearchGate. (n.d.). Computational models for the prediction of drug solubility. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Kumar, A., & Ahmad, I. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Indo Global Journal of Pharmaceutical Sciences. [Link]
-
Abrahamsson, P., Wassvik, C. M., & Bergström, C. A. (2007). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Medicinal Chemistry, 50(26), 6656–6664. [Link]
-
Leporini, M., et al. (2020). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Polymers, 12(3), 639. [Link]
-
Hughes, C. E., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 131, 103-118. [Link]
-
Bergström, C. A. S., Norinder, U., & Luthman, K. (2005). Computational models to predict aqueous drug solubility, permeability and intestinal absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(4), 613-627. [Link]
-
ResearchGate. (2025). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. [Link]
-
MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from MDPI. [Link]
-
ResearchGate. (n.d.). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. [Link]
-
PubChem. (n.d.). methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate. Retrieved from PubChem. [Link]
-
ResearchGate. (n.d.). Phase transition temperatures and thermodynamic data for the pyrazole compounds and their silver(I) complexes determined by DSC. [Link]
-
Wiley Online Library. (2022). Novel Thienyl DPP derivatives Functionalized with Terminal Electron-Acceptor Groups: Synthesis, Optical Properties and OFET. [Link]
-
Royal Society of Chemistry. (n.d.). The effect of alkyl substitution position of thienyl outer side chains on photovoltaic performance of A–DA′D–A type acceptors. Retrieved from Energy & Environmental Science. [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. pharmajournal.net [pharmajournal.net]
- 7. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole | 288-13-1 [chemicalbook.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaguru.co [pharmaguru.co]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. researchgate.net [researchgate.net]
- 18. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive, step-by-step guide for the synthesis of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in numerous pharmaceuticals. This protocol is designed to be self-validating, with in-depth explanations for experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents. The incorporation of a thiophene ring and a trifluoromethyl group can significantly modulate the physicochemical and pharmacological properties of the molecule. The thiophene moiety can act as a bioisostere for a phenyl ring, potentially improving metabolic stability, while the electron-withdrawing trifluoromethyl group can enhance binding affinity and membrane permeability. This guide details a reliable two-step synthesis of this compound, commencing with a Claisen condensation to form the key β-diketone intermediate, followed by a cyclocondensation reaction with hydrazine hydrate.
Overall Synthetic Scheme
The synthesis proceeds in two distinct stages, as illustrated below. The initial step involves the formation of a β-diketone, which then undergoes cyclization to form the pyrazole ring.
Caption: Overall two-step synthesis of the target compound.
Part 1: Synthesis of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione
This initial stage employs a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction. Here, an ester (ethyl trifluoroacetate) reacts with a ketone (2-acetylthiophene) in the presence of a strong base to form a β-diketone.
Principle and Rationale
The Claisen condensation is initiated by the deprotonation of the α-carbon of 2-acetylthiophene by a strong, non-nucleophilic base, sodium hydride (NaH), to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired β-diketone. The choice of THF as a solvent is crucial as it is aprotic and effectively solvates the sodium enolate intermediate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2-Acetylthiophene | 126.17 | 10.0 g | 0.079 mol | ≥98% |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 3.48 g | 0.087 mol | 60% |
| Ethyl trifluoroacetate | 142.08 | 12.4 g | 0.087 mol | ≥99% |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - | ≥99.9% |
| Hydrochloric Acid (HCl), concentrated | - | As needed | - | 37% |
| Copper(II) Acetate monohydrate | 199.65 | As needed | - | ≥98% |
| Diethyl ether | - | As needed | - | Reagent grade |
| Ethanol | - | As needed | - | 95% |
Step-by-Step Protocol
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (3.48 g of a 60% dispersion in mineral oil).
-
Solvent Addition: Add 100 mL of anhydrous THF to the flask.
-
Addition of 2-Acetylthiophene: In the dropping funnel, prepare a solution of 2-acetylthiophene (10.0 g) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred suspension of sodium hydride in THF at room temperature over a period of 30 minutes.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Addition of Ethyl Trifluoroacetate: Add ethyl trifluoroacetate (12.4 g) dropwise to the reaction mixture at a rate that maintains a gentle reflux.
-
Reflux: After the addition, heat the reaction mixture to reflux and maintain for 4 hours.
-
Quenching and Acidification: Cool the reaction mixture to room temperature and cautiously pour it into a beaker containing 200 g of crushed ice. Acidify the aqueous mixture to pH 2-3 with concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification via Copper Chelate
For enhanced purity, the crude β-diketone can be purified by forming its copper(II) chelate.
-
Chelate Formation: Dissolve the crude product in ethanol. Add a saturated aqueous solution of copper(II) acetate monohydrate with stirring. A green precipitate of the copper chelate will form.
-
Isolation of Chelate: Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethanol.
-
Decomposition of Chelate: Suspend the copper chelate in diethyl ether and stir with 2 M hydrochloric acid until the green color disappears.
-
Final Work-up: Separate the ether layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione.
Part 2: Synthesis of this compound
The second and final stage of the synthesis is the cyclocondensation of the purified β-diketone with hydrazine hydrate. This reaction is a classic and efficient method for the formation of the pyrazole ring.[1][2]
Principle and Rationale
The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups of the β-diketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol under reflux to facilitate the dehydration step.[3]
Regioselectivity: The cyclocondensation of an unsymmetrical β-diketone with hydrazine can potentially yield two regioisomers. In the case of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione, the carbonyl group adjacent to the electron-withdrawing trifluoromethyl group is more electrophilic than the carbonyl group adjacent to the thiophene ring. Therefore, the initial nucleophilic attack by a nitrogen atom of hydrazine is expected to occur preferentially at the trifluoromethyl-activated carbonyl carbon. Subsequent cyclization and dehydration will lead to the formation of this compound as the major product.
Caption: Regioselectivity in the cyclocondensation reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione | 222.18 | 5.0 g | 0.0225 mol | ≥98% |
| Hydrazine hydrate (50-60%) | 50.06 | 1.24 g | 0.0248 mol | 50-60% |
| Ethanol | - | 50 mL | - | 95% |
| Glacial Acetic Acid | - | 2-3 drops | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | Reagent grade |
| Hexane | - | As needed | - | Reagent grade |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (5.0 g) in 50 mL of ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.24 g) dropwise at room temperature.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Work-up: To the residue, add 50 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water or hexane/ethyl acetate.
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the pyrazole NH proton, the pyrazole CH proton, and the protons of the thiophene ring. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrazole and thiophene rings, as well as the carbon of the trifluoromethyl group, which will appear as a quartet due to coupling with the fluorine atoms.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₈H₅F₃N₂S, MW: 218.20).
Safety Precautions
-
Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[4][5] It should be handled with extreme care in a well-ventilated fume hood.[6][7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] In case of skin contact, wash immediately with copious amounts of water.[8]
-
Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle in an inert atmosphere (nitrogen or argon).
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
References
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Practical Hydrazine Hydr
- Hydrazine hydrate - Safety D
- Hydrazine Hydr
- Safety precautions for hydrazine hydr
- A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry.
- Hydrazine Standard Operating Procedure Templ
- Recent Advances in the Synthesis of Pyrazole Deriv
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Column chromatography purification of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole
An In-Depth Technical Guide to the Purification of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole via Column Chromatography
Authored by a Senior Application Scientist
This application note provides a detailed, experience-driven protocol for the purification of this compound using silica gel column chromatography. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for isolating this valuable heterocyclic compound. We will delve into the rationale behind methodological choices, from solvent system selection to column packing and fraction analysis, ensuring a comprehensive understanding of the purification process.
Introduction: The Importance of Purifying Pyrazole Scaffolds
Heterocyclic compounds containing the pyrazole nucleus are fundamental scaffolds in medicinal chemistry and materials science. Specifically, the incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a privileged moiety in drug design.[1][2] The target molecule, this compound, combines the pyrazole core with an electron-rich thienyl ring and an electron-withdrawing trifluoromethyl group, resulting in a compound of intermediate polarity with unique electronic properties.
Following synthesis, crude reaction mixtures invariably contain unreacted starting materials, reagents, and byproducts. Achieving high purity is paramount for accurate downstream applications, such as biological screening, structural analysis, and further synthetic elaboration. Column chromatography is a powerful and widely used technique for purifying such compounds, separating components based on their differential adsorption to a stationary phase while being carried by a mobile phase.[3]
Method Development: A Rationale-Driven Approach
The success of any chromatographic separation hinges on the careful selection of the stationary and mobile phases, which is dictated by the chemical properties of the target molecule.
Analyte-Specific Considerations
-
Polarity: The molecule possesses several key features influencing its polarity:
-
The pyrazole N-H group allows for hydrogen bond donation and acceptance, contributing significant polarity. The lone pair on the N2 nitrogen also imparts weak basicity.[4]
-
The trifluoromethyl (CF₃) group is strongly electron-withdrawing but increases the molecule's overall lipophilicity (fat-solubility).
-
The thienyl (thiophene) ring is an aromatic heterocycle with moderate polarity.
-
Overall Assessment: The combination of these groups results in a molecule of intermediate polarity, making it an ideal candidate for normal-phase chromatography.
-
-
Stationary Phase Selection: Silica Gel For normal-phase chromatography, a polar stationary phase is required. Silica gel (SiO₂) is the most common choice due to its high surface area, excellent resolving power for a wide range of compounds, and cost-effectiveness.[5] Its surface is covered with acidic silanol (Si-OH) groups, which interact with polar functional groups of the analyte.
-
Causality: The separation occurs as the target compound and impurities compete for adsorption sites on the silica surface and dissolution in the mobile phase. More polar compounds will adsorb more strongly to the silica and elute later, while less polar compounds will spend more time in the mobile phase and elute faster.[6]
-
-
Mobile Phase (Eluent) Selection: Optimizing Separation The mobile phase must be chosen to provide differential migration of the components in the crude mixture. A binary solvent system, typically a non-polar solvent mixed with a more polar one, offers fine control over the eluting strength.
-
Recommended System: A mixture of Hexanes and Ethyl Acetate (EtOAc) is an excellent starting point. Hexane is a non-polar solvent that minimizes interactions, while ethyl acetate is a moderately polar solvent that can effectively elute the target compound by competing for the silica's adsorption sites.[7]
-
Optimization with Thin-Layer Chromatography (TLC): Before committing to a large-scale column, the ideal solvent ratio must be determined using TLC. The goal is to find a solvent composition that moves the target compound to a Retention Factor (Rf) of approximately 0.25-0.35 .[8] An Rf in this range typically ensures good separation from impurities and a reasonable elution time from the column.
-
Pre-Column Optimization via Thin-Layer Chromatography (TLC)
Protocol:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare several TLC chambers with different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3, 6:4).
-
Using a capillary tube, spot the crude mixture onto the baseline of separate silica gel TLC plates.
-
Place one plate in each chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with iodine).
-
Calculate the Rf value for the spot corresponding to the desired product for each solvent system:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Select the solvent system that provides an Rf of ~0.3 for the target compound and shows the best separation from other spots.
Detailed Purification Protocol
This protocol outlines the purification of this compound using flash column chromatography, a technique that uses positive pressure to accelerate solvent flow for faster and more efficient separations.[9]
Materials & Equipment
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, Flash Grade (230-400 mesh) | Smaller particle size provides a larger surface area, leading to better separation resolution.[5] |
| Column | Glass chromatography column with stopcock | Size should be chosen based on the amount of crude material (typically a 30:1 to 100:1 silica-to-crude ratio by weight for moderate to difficult separations).[8] |
| Mobile Phase | Hexanes (ACS Grade), Ethyl Acetate (ACS Grade) | High purity solvents are crucial to avoid introducing contaminants. |
| Sample Loading | Additional silica gel (for dry loading) | Dry loading prevents band broadening and improves resolution, especially for samples not very soluble in the initial eluent.[8] |
| Ancillaries | Cotton or glass wool, Sand (washed), Collection tubes, TLC plates, Pressurized air/nitrogen source | Standard equipment for setting up and running the column. |
Step-by-Step Methodology
Step 1: Column Packing (Slurry Method)
-
Ensure the column is clean, dry, and clamped perfectly vertically.
-
Insert a small plug of cotton or glass wool into the bottom of the column, using a long rod to gently push it into the neck above the stopcock.[5]
-
Add a ~1 cm layer of sand on top of the cotton plug to create a flat base.[8]
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar eluent determined by TLC (e.g., 9:1 Hexane:EtOAc).[10]
-
With the stopcock closed, pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse.
-
As the silica settles, gently tap the side of the column with a piece of rubber tubing to dislodge air bubbles and ensure uniform packing.[11] A well-packed column is critical for good separation.[3]
-
Once all the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed from disturbance during sample and eluent addition.[10]
-
Drain the excess solvent until the level is just at the top of the sand layer. Never let the silica run dry.
Step 2: Sample Loading (Dry Loading Recommended)
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.[8]
-
Carefully add this powder to the top of the packed column, ensuring an even layer.
-
Gently rinse down any powder on the column walls with a minimal amount of the initial eluent.
Step 3: Elution and Fraction Collection
-
Carefully fill the column with the initial, low-polarity eluent.
-
Apply gentle pressure from an air or nitrogen line to start the flow. Adjust the pressure to achieve a steady drip rate.
-
Begin collecting the eluate in numbered test tubes or flasks.
-
Isocratic vs. Gradient Elution:
-
Isocratic: If TLC shows good separation, you can run the entire column with the same solvent ratio.
-
Gradient: It is often more efficient to start with the low-polarity system (e.g., 9:1 Hexane:EtOAc) to elute non-polar impurities, then gradually increase the polarity (e.g., to 8:2, then 7:3) to elute the target compound and then more polar impurities.[12]
-
Step 4: Monitoring and Product Isolation
-
Periodically analyze the collected fractions by TLC to determine their composition. Spot every few fractions on a single TLC plate alongside a spot of the original crude mixture.
-
Identify the fractions containing only the pure desired product (single spot at the correct Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the entire purification process, from initial analysis to final product isolation.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | Incorrect solvent system; Column overloaded; Flow rate too fast. | Re-optimize eluent with TLC.[13] Reduce the amount of crude material. Decrease the pressure/flow rate. |
| Cracked/Channeling Silica Bed | Column packed unevenly; Column ran dry. | Repack the column carefully. Always ensure the solvent level is above the silica bed. |
| Compound Won't Elute | Eluent is not polar enough; Compound is very polar or acidic/basic and binding strongly to silica. | Gradually increase the polarity of the mobile phase (e.g., add a small % of methanol to the ethyl acetate).[7] For basic compounds like pyrazoles, add a small amount (0.1-1%) of triethylamine to the eluent to neutralize acidic silica sites.[14][15] |
| Product Elutes with Impurities | Rf values of product and impurity are too close. | Use a shallower solvent gradient or a less polar solvent system overall to increase the separation distance on the column. |
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chromatography [chem.rochester.edu]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Application Notes and Protocols: Antifungal Activity Screening of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole
Introduction
The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global public health.[1][2][3] Organisms such as Candida auris and triazole-resistant Aspergillus fumigatus highlight the urgent need for novel antifungal agents with distinct mechanisms of action.[4] Pyrazole derivatives have garnered considerable attention in medicinal and agricultural chemistry due to their broad spectrum of biological activities, including antifungal properties.[5][6][7][8][9] The unique structural features of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole, incorporating a sulfur-containing thienyl ring and an electron-withdrawing trifluoromethyl group, make it a compelling candidate for antifungal drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of this compound's antifungal activity. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[10][11][12][13]
Materials and Reagents
Test Compound
-
Compound: this compound
-
Purity: ≥95% (Characterized by NMR, MS, and elemental analysis)
-
Solvent: Dimethyl sulfoxide (DMSO, cell culture grade)
Fungal Strains
A panel of clinically relevant fungal strains should be used, including:
-
Yeasts:
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata (e.g., ATCC 90030)
-
Candida parapsilosis (e.g., ATCC 22019)
-
Candida krusei (e.g., ATCC 6258) - known for intrinsic fluconazole resistance.[14]
-
Cryptococcus neoformans (e.g., ATCC 90112)
-
-
Molds:
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
Aspergillus niger (e.g., ATCC 16404)
-
Rhizopus oryzae (e.g., ATCC 10404)
-
Culture Media and Reagents
-
Yeast Culture: Sabouraud Dextrose Agar (SDA) and Sabouraud Dextrose Broth (SDB)
-
Mold Culture: Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)
-
Susceptibility Testing Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[12]
-
Reagents: Sterile saline (0.85% NaCl), sterile phosphate-buffered saline (PBS), 35% glycerol for stock preparation.
-
Control Antifungals: Fluconazole, Amphotericin B, Voriconazole, and Caspofungin (as appropriate for the fungal species being tested).
Experimental Protocols
I. Preparation of Stock Solutions
Rationale: Proper preparation of stock solutions is critical for accurate and reproducible results. DMSO is a common solvent for poorly water-soluble compounds, but its final concentration in the assay must be controlled to avoid toxicity to the fungi.
-
Compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Control Antifungal Stock Solutions: Prepare stock solutions of control antifungals as per CLSI M27/M38 guidelines.
-
Storage: Store all stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
II. Inoculum Preparation
Rationale: The density of the fungal inoculum is a critical variable that can significantly impact the Minimum Inhibitory Concentration (MIC) values.[4] Standardized inoculum preparation ensures consistency between experiments.
For Yeasts:
-
Subculture the yeast strains on SDA plates and incubate at 35°C for 24-48 hours.
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.[2]
For Molds:
-
Grow the mold strains on PDA plates at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL by counting with a hemocytometer and diluting in RPMI 1640 medium.[13]
III. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Rationale: The broth microdilution method is the gold standard for antifungal susceptibility testing, providing quantitative results (MIC values).[4][14] The procedure is standardized by CLSI and EUCAST to ensure inter-laboratory comparability.[10][11]
-
Plate Preparation: Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well U-bottom microtiter plate, except for the first column.
-
Serial Dilution: Add 200 µL of the test compound stock solution (appropriately diluted in RPMI 1640 to the highest desired concentration) to the first well of each row. Perform a 2-fold serial dilution by transferring 100 µL from each well to the subsequent well in the same row. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing the fungal inoculum and RPMI 1640 medium, but no test compound.
-
Negative Control: Wells containing only RPMI 1640 medium.
-
Solvent Control: Wells containing the fungal inoculum and the highest concentration of DMSO used in the assay.
-
Reference Antifungal Control: A row with a serial dilution of a known antifungal agent (e.g., fluconazole).
-
-
Incubation: Incubate the plates at 35°C. The incubation time depends on the fungal species:
-
Reading the MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. For azoles and the test compound, this is typically a ≥50% reduction in turbidity. For polyenes like Amphotericin B, the endpoint is complete inhibition of growth.[15] The results can be read visually or with a microplate reader at 530 nm.
IV. Determination of Minimum Fungicidal Concentration (MFC)
Rationale: The MFC provides information on whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a fresh SDA (for yeasts) or PDA (for molds) plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound from which no fungal growth is observed on the subculture plate.
Data Presentation and Interpretation
Quantitative Data Summary
The results of the antifungal screening should be summarized in a clear and concise table.
| Fungal Strain | Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Compound MFC (µg/mL) |
| C. albicans | Data | Data | Data | Data |
| C. glabrata | Data | Data | Data | Data |
| C. parapsilosis | Data | Data | Data | Data |
| C. krusei | Data | Data | Data | Data |
| C. neoformans | Data | Data | Data | Data |
| A. fumigatus | Data | Data | Data | Data |
Interpretation of Results
The antifungal activity of this compound should be compared to that of the control antifungals. The ratio of MFC to MIC can provide insights into the compound's activity:
-
Fungicidal: MFC/MIC ≤ 4
-
Fungistatic: MFC/MIC > 4
Experimental Workflow Visualization
Caption: Workflow for antifungal screening of the test compound.
Potential Mechanism of Action
While the specific mechanism of action for this compound requires further investigation, related pyrazole carboxamide derivatives have been shown to act as succinate dehydrogenase (SDH) inhibitors.[16][17] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it a vital target for antimicrobial agents. Inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of action via SDH inhibition.
Troubleshooting
| Issue | Potential Cause | Solution |
| No fungal growth in positive control wells | Inoculum viability issue | Use a fresh subculture of the fungal strain. |
| Contamination in wells | Poor aseptic technique | Ensure all materials are sterile and work in a laminar flow hood. |
| Inconsistent MIC results between replicates | Pipetting errors, improper mixing | Calibrate pipettes regularly and ensure thorough mixing of solutions. |
| Compound precipitation in media | Poor solubility | Prepare fresh stock solutions and ensure the final DMSO concentration is non-toxic and maintains solubility. |
Conclusion
This application note provides a detailed and robust framework for the initial antifungal screening of this compound. By adhering to standardized protocols from CLSI and EUCAST, researchers can generate reliable and reproducible data to evaluate the potential of this novel compound as a lead for the development of new antifungal therapies. Further studies will be required to elucidate the precise mechanism of action, evaluate in vivo efficacy, and assess the toxicological profile.
References
- CLSI M62 Antifungal Susceptibility Testing Guidelines - Testing Laboratory | Eurolab. (2025, November 26).
- A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH.
- Fungi (AFST) - EUCAST.
- M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI.
- Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. (2006). Med Mycol, 44(Supplement_1), S319-S325.
- Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central.
- CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - Semantic Scholar.
- Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020).
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC - NIH.
- Antifungal Susceptibility Testing for C. auris - CDC. (2024, April 24).
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. (2018, February 14).
- EUCAST breakpoints for antifungals.
- Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. (2022, August 4).
- (PDF) EUCAST breakpoints for antifungals - ResearchGate. (2025, August 9).
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
- Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives | Request PDF - ResearchGate.
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - MDPI. (2023, August 28).
- Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi - ASM Journals.
- Clinical breakpoint table - EUCAST.
- Issues in antifungal susceptibility testing - UKHSA Research Portal. (2008).
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - NIH. (2023, August 28).
- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - MDPI.
- Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry.
- Antifungal Susceptibility | MI - Microbiology.
- Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases.
- 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications.
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - Semantic Scholar. (2023, August 28).
- (PDF) Antifungal Susceptibility Testing - ResearchGate.
- Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed. (2025, January 15).
- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - MDPI.
- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - ResearchGate. (2025, October 16).
Sources
- 1. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. testinglab.com [testinglab.com]
- 11. EUCAST: Fungi (AFST) [eucast.org]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 17. pubs.acs.org [pubs.acs.org]
In Vitro Cytotoxicity Assay Protocol for Pyrazole Compounds: A Senior Application Scientist's Guide
Introduction: Unveiling the Cytotoxic Potential of Pyrazole Scaffolds
Pyrazole derivatives represent a privileged class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] Their structural versatility allows for the fine-tuning of their biological activity, making them promising candidates for novel therapeutic agents.[1] A critical initial step in the evaluation of these compounds is the robust assessment of their cytotoxic effects in vitro. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vitro cytotoxicity assays for pyrazole-based compounds. We will delve into the underlying principles of commonly employed assays, offer detailed, field-proven protocols, and discuss the critical importance of data interpretation and validation.
The primary objective of these assays is to determine the concentration at which a pyrazole compound induces cell death, typically quantified as the half-maximal inhibitory concentration (IC50). This value serves as a crucial benchmark for comparing the potency of different derivatives and for selecting promising candidates for further preclinical development.[4][5]
Pillar 1: Foundational Principles & Assay Selection
The choice of cytotoxicity assay is paramount and should be guided by the anticipated mechanism of action of the pyrazole compounds and the specific research question. It is often advisable to employ multiple assays that measure different cellular endpoints to gain a more comprehensive understanding of the compound's cytotoxic profile.[6]
Metabolic Viability Assays: Gauging the Cellular Powerhouse
These assays measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a widely used colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, but the resulting formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step and simplifying the protocol.
-
ATP-Based Assays (e.g., ATPlite™): These highly sensitive luminescence-based assays quantify the amount of ATP present, which is a key indicator of metabolically active cells.[8][9][10] ATP levels decrease rapidly upon cell death.[9][10]
Membrane Integrity Assays: Detecting the Point of No Return
These assays detect the leakage of intracellular components into the culture medium, a hallmark of late-stage apoptosis and necrosis.
-
Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised.[11][12] The amount of LDH in the supernatant is quantified using a coupled enzymatic reaction that produces a colored or fluorescent product.[12]
Apoptosis and Mechanistic Assays: Unraveling the Pathway to Cell Death
For a deeper understanding of how pyrazole compounds induce cytotoxicity, assays that probe specific cell death pathways are essential.
-
Caspase Activation Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis.[13][14] Assays are available to measure the activity of key initiator caspases (e.g., caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic pathway) and executioner caspases (e.g., caspase-3/7).[15][16]
-
Reactive Oxygen Species (ROS) Measurement: Some pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species.[2][17] Fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) can be used to measure intracellular ROS levels.[18][19][20]
Pillar 2: Experimental Design & Self-Validating Protocols
A well-designed experiment with appropriate controls is the cornerstone of trustworthy and reproducible results.
Cell Line Selection: The Right Model for the Right Question
The choice of cell line is critical and should be based on the therapeutic target of the pyrazole compounds.[21]
-
Relevance: Select cell lines that are relevant to the cancer type being targeted. For instance, for anti-breast cancer compounds, cell lines like MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) are commonly used.[1][2] For lung cancer, A549 is a standard choice.[22]
-
Genotypic and Phenotypic Characteristics: Consider the specific molecular characteristics of the cell lines, such as the expression of target proteins or the status of key signaling pathways.[21]
-
Non-Cancerous Control: It is highly recommended to include a non-cancerous cell line (e.g., MCF-10A for breast, or normal fibroblasts) to assess the selective cytotoxicity of the compounds.[23][24]
Experimental Controls: The Guardians of Validity
-
Vehicle Control: This is the most critical control and consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the pyrazole compounds. The final solvent concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.[25][26]
-
Untreated Control: Cells incubated in culture medium alone.
-
Positive Control: A known cytotoxic drug (e.g., doxorubicin, cisplatin) to ensure the assay is performing as expected.[1][26]
-
Blank Control: Wells containing only culture medium (and assay reagents) to determine the background signal.
Experimental Workflow Diagram
Caption: General workflow for in vitro cytotoxicity assessment of pyrazole compounds.
Pillar 3: Detailed Methodologies & Data Interpretation
Protocol 1: MTT Assay for IC50 Determination
This protocol describes the determination of the IC50 value of a pyrazole compound on adherent cancer cells.
Materials:
-
Selected cancer cell line(s)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Pyrazole test compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase and perform a cell count.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[27]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.[26]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include vehicle control, untreated control, and positive control wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7][26]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Protocol 2: LDH Cytotoxicity Assay
This protocol provides a method for quantifying cytotoxicity by measuring LDH release.
Materials:
-
Cells and compounds prepared as in the MTT assay protocol.
-
LDH cytotoxicity assay kit (commercially available kits from suppliers like Promega or Thermo Fisher Scientific are recommended).[11][12]
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is crucial to set up additional controls for this assay:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit.
-
Medium Background: Culture medium alone.[29]
-
-
-
Sample Collection:
-
LDH Reaction:
-
Stopping the Reaction and Measurement:
Data Analysis and Interpretation
-
Calculation of Percentage Viability/Cytotoxicity:
-
MTT Assay:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100
-
-
LDH Assay:
-
% Cytotoxicity = [(Experimental_LDH_release - Spontaneous_LDH_release) / (Maximum_LDH_release - Spontaneous_LDH_release)] * 100
-
-
-
IC50 Determination:
-
The IC50 value is the concentration of the pyrazole compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.
-
Plot the percentage of cell viability (or inhibition) against the logarithm of the compound concentrations.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[4][31][32] Software such as GraphPad Prism is commonly used for this purpose.
-
Data Presentation
Table 1: Example of IC50 Values for Pyrazole Compounds
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| Pyrazole A | A549 | 48 | 5.2 ± 0.4 |
| Pyrazole A | MCF-7 | 48 | 8.9 ± 0.7 |
| Pyrazole A | MDA-MB-231 | 48 | 3.1 ± 0.3 |
| Pyrazole A | MCF-10A | 48 | > 50 |
| Doxorubicin | A549 | 48 | 0.8 ± 0.1 |
Note: The data presented are for illustrative purposes only.
Mechanism of Action Pathway Diagram
Caption: Potential apoptotic pathways induced by pyrazole compounds.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate. |
| Low Signal in MTT Assay | Low cell density, insufficient incubation time, compound interference with MTT reduction. | Optimize cell seeding density.[25] Increase incubation time with MTT reagent.[25] Visually inspect for formazan crystals. |
| High Background in LDH Assay | High spontaneous LDH release from unhealthy cells, serum in the medium contains LDH. | Ensure cells are healthy and not over-confluent. Use a serum-free medium during the final hours of treatment if possible.[25] |
| Conflicting Results Between Assays | Different assays measure different endpoints (e.g., metabolic activity vs. membrane integrity). The compound may induce cytostasis rather than cytotoxicity. | This can provide mechanistic insights.[6] For example, a decrease in MTT signal without an increase in LDH release may suggest an anti-proliferative effect. |
Conclusion: A Pathway to Robust and Reliable Data
The protocols and principles outlined in this guide provide a robust framework for the in vitro cytotoxic evaluation of pyrazole compounds. By carefully selecting appropriate assays, designing well-controlled experiments, and meticulously analyzing the data, researchers can generate reliable and reproducible results. This, in turn, will enable the confident identification of promising pyrazole-based candidates for the next stages of anticancer drug discovery and development.
References
- Apoptosis-associated caspase activation assays.Methods. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBCx0dj7xCew_EsN4eERhNJbS9MBevrhQTsSEIS_Br4OX7A_EnTP_6Ni-EZ8iK9H33FqeKYW_79hVRcklEbQVeKkPgE8k8aPZmefO94kO5m4l3YTzSLQnGTCsp0TPNwSZKV8k=]
- Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits.NCBI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFROUigFMTYTQm7pmc8PaX8USe06UyD18g1ijfK07Q3PSRMV01kES3exiJQqX7WsemzXuoWB6r3orAulndrSJNETXCtS42OvvG0zYfuFZcMsvdckrZrtSWpHir-ByXe70fcMmP-P1ri]
- Caspase Activity Assay.Creative Bioarray. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2fFYyZLL_nuvacuQCDzXofN9wbYs5xIMkIoN4Bklcn8XvLEiLkDz_c6nLtYvYBf4b3_637ofeNePSghwN5Yvx5pg8tgMLjU1qK1_YbaPCZqxU_du2A_OiwWRRUl7Y0m2xedm8cfAZ5hCfnD9_cRltWTyyvkrIf1QK0L_VFI0=]
- Apoptosis-associated caspase activation assays.Mayo Clinic. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOwqQkJKlmw9mYkxWm_c9yprQtgAg7Uq8G2tgpE9RtFt4pRHxP3MUZTmLLRzgMY1f2RCKl8gJrYQIlPNtySBY6CtKiz0e80aQvDNBeqqPyG6H-cG6CWxx_L_6oWegEL8GpbfYyg6_YHVIasPHySYVQK4o2OHP1UWB5vjoJk1EQHWpalJ3khclQ-DKkYUGoYUBXd5cNmUfSvhakxD1_]
- How to Analyse MTT/MTS Assay Data and IC50 using Excel.YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENKBp5XF1QLOX4Y6TGtMGsb_PVlkc4Zjj4I7kLVOZD2YTl1u9TFwzEOEgfJCLfw-OlX4CsOpSQHiSXbIUD1pMdTicP2clIPunuU60vqmvDJcIt8V4HVpwFvfCbcou2hP3Xfbg5IQ==]
- LDH-Glo™ Cytotoxicity Assay Technical Manual.Promega Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwlg0hRXXie_EoddqgGmA7r3YYQ9Njb04d3I28ZF8f-_QobOfGrlIm5KeM5AZa3jKGRu44vz63UMLovhbK6hCp6zBWaodlHf1DT0dXyEDe8EYG1XULkO7ZUEVvZax_qPPClQ1aBbwXF6-h6fVUONHLcDfEdDFxl5DACKBG6Od04gdl_IapcfefbTeZ_xbXdlHURVWb9wy5i1gSVykYG1tf]
- LDH assay kit guide: Principles and applications.Abcam. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT21h2EqkGduCCTlIF2o78sS98One9VTg2QrliRTGQRsMo6_bmH09pwTwmnEj6fHqU7cBwEIyalg8xfSac-XhSGXgBqSGLkTkeLsALEw4w1XAji1nqlsPgH7F6NlRnplg-FOfCdMHM5nbTRc1ufd76PHEvHHrB6VjBOOH7k_l_j5YNLQZCiI-pgeBxhO2FKhSrECkHmhie7iV3_QnIascdIu4=]
- Reactive Oxygen Species (ROS) Detection.BMG LABTECH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1S51f7vXelM9RX5Mdu1ppZZYbOK0qLi9OdvH8zIw6tSjUc5ecCy50cC5KnY_OqfeCo1Eyn-X1oZWCt-vtwqniNUqDrm4kYxGZLvo4J9HGPHXyZzAey3qjFvz7vFMTRXjyU-gjR5bRSPw5Qhkbffz-Ba6V2Ne6FkrvnqS7UMwT]
- Caspase assay selection guide.Abcam. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtum5zplAnUEwXNNg10sOT_ecCSxP2R6BTMOFf68dw7J4rsCNmrMzvZDad8zyplc8BXEA4IPnPEiyE-fr6u7Zy-FQNY5WJMDYne4RaE_OilThTIenr8KLhJkYzJML2aofMjsmbblVIMKtTaSDkzq2MTcUvCn4uyH0iNDfe36bT9fzvNOJ53TnIR72fOno=]
- Apoptosis Assays.Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4eLrV-Hlb3KpjW2oHyc0dQzlYZsos9D5KLosAF0VX5SSTlDVvTNPQAxpvubCQpFtQhpqTegiUhZfVwrg_9SF3kSvasmAglV8YpETBD6fvM8jeC3VxCaVYuXqJPQVntbFcnlc4iD3UNXUKnfeTorHg2zHSCvFzrdl8WRwtS9VuwPWiH7Ak8Eoscn2C9hV8hpRvE9Utl2EAirsdU4N6nBHj19wMnsvh1lA0Vs3Noa2sQDngo6sjijUxj7vkd_dWOX9IEESQY5ZkDbafqVU4jd4b9qDrl0_z73j00PUsw==]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQcSR9ChDaL86OX7QZ_5MJ3-E1H60-b2_odZZ2BRu3fAPLTZxcZHFkwHeBae_fGjqZkqm2KnSXUIhaXjBzFMCWbo-iLN0dQbIrYZ75hPnXkVQhjGYqmpskgIOoJU4pW14kChVPKNU_6vgQh3c=]
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG501iH1Iww5Upuzi0HlkxyWtQ3lo00c3RVKnq8E3Ue33MRNgCLqrHdTP2fKGIoNc6XrrruNTHEpqkQYD26eXyr14uOldYODJ9Y-XopM1Y5T3mwAo3mC8PX_UbpoFxRLXsnnUXTRK0VRt693rZ-8VRwK-2KtW2qF651NHBpdgpE1WBkxl0JrM00SYurnwQgEEy0BPM9KktnLU3Jxw69d_82bctBtZiPUzdvplN3-IIdV_E=]
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0o-mjgGC7zUqO4Y-QXKOQ6y3klZaMUd7LiFvx39snHI9o39CygEjkrV1oC8B1PRZagy3iHAjj8J31ZdUO1LPPQwiDQmWL7zk1D5yI_JLc07R_ZNvb6LPF5Q_WnTjJ_xqInDfJUZmxpLjxUyScOCS-foIEQu10kBBvbokDe_6byRjMBEFGVmBlOMhlIeZuWKqGGm_js8Z4U9biTVgIYRZ4zEn9ot0=]
- Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways.PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY2bY0Yd8ANlWapYHEA3Tfp457LE0n-meKajSlppDfpXfYwNvzuhTyPEj2JuGcSPSmB_up-RPcePJP-4-I6SPfISh_P4wMVmXMacFd7ATwASFTwzUOZOKBzWoWvVx8X0FmpQ51elDfJL-nRg==]
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells.PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwRuW2PvUcj6CzKNIc_ZeXxFp2XsT9zJyv2jY5W_XbjZ8bJZQhlUgCp7wEkh2FB8gyso477PqPI5bchPC_P9Z6KOvRyTTd8JCEjEeTCEgQJWEFwG3gpezg3ACRbWNw_XyPvHTgAbzZacTonCA=]
- Pierce LDH Cytotoxicity Assay Kit.Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcxF-NUcyEjJs6PN8yAqa3K1_vz_EZa2sNqoFf5RTjRXW5yHnhOldIgBFg_RdYIp4zDGU9lu_ewZtPt5u17EThFfaEBV5EjRJ0o1qE0_2WzPV87D-qpP5mkYsYT0j1FFZ4HGvUhJsik-DnHLz0fhPySab3NyAdXg6S23LrnrAats5t9euiCA-IVHx-a-5pKI9mRVxzFAzT6k84VhxOIzi7eg==]
- ATPlite 1step.Revvity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3UbOnzvlxh6XmgPnasSzYALpr7DCH8fzbYGa1zTrgYd1dwE-x6C_IQo6GAqq6DUdfeRx19mvR-9TU7MYvtasehEhwedM3QeEPSFqLnVEIdz4H3ueNusNF1zYrhu7sqvpWXBbzRfhLf_E5k61_R27WE1WhCEALyJ88oQvohQqPqierMzD9Qdh23nkzTR1kNaA=]
- An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells.Agilent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9LDaf5K4SPm-aRQHqjd36n_ppyRBPlRxxFq9D-oNna-Nmlr_KNVRoJ2Rl_ij53ghpdPVxAkHAu9QZhy5CzCyqUgoUoi1WzTojAfok82QHcanS4OAgNdnz4tMLW0cRkb2TGKERM0QGK6CVQnpw-YtZ8NlGMiSMhae2ntMnibDQ-eQTZexvICTgI8MhpyfSBU8lW7B4Gpxp]
- LDH cytotoxicity assay.Protocols.io. [https://vertexaisearch.cloud.google.
- Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs3XcweZ43TQ4AF5pmRkXrOlJjYmZXrd4HTNMAkvPUp5apR3ydNzXnyeZxk1WQ3s_BpY7zJJayH2P46fnPw0zguFjmyO_vNWsSN-brIm9ba0GJx4jx0olkJJkPxvb1sb4_cAp6_oFWCr_uSbQ9IEOSBjzK8f1OeNE1TOsJeYCURf1K87nvHzphbxwujCVXaWjP6ShWK91kJh--buaVX5o8nptpnY6vvv1bn-wxC4133wN6QIe1bOI9ezVyhwI3TskBG2U2A0GexAbfrQ==]
- LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.Clinisciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkuro8Fl-52fG9d1p5o_xpVtTNsWly0guskA1Salb3-wZl102c1Ux7YLSMftuSpRlssqAIUxsUBpOqEjLtMk75GhZWywWoIcK94pCUPD_Iccv4cHzOyAmxvJgJh-d8RUXgFVhsCc-ciNPRz8PA53V3bY1tRjZ72ZAa2zrwlwNdkkIufcyUtMsRZldjUcIcxQE9GUXq5d8=]
- ATPlite.Revvity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNBxG1VS4zJgAr2AJQG81MRV3B9mdo1STXrzQp0gn0zF2zTCdKAcCFQw49FWN6WdfuFLch6syMvDl20GHMqFWPeFMx5R-4Jw4-9IMwAi_kza1t4ay5invQIu0kWvFjich99ekPgkfGcZoCRHcD6It6r0S4sUIVCB3pMGtJ2oiwtjOvROZo2sdhmw4TeQFeOnoHTQ==]
- ATPlite 1 Step Luminescence Assay System from Revvity.Biocompare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOWSvqSDeXzUgFDFi6BV8ZQARdMAjfzx7D3YRQfhBRIQNTFqKP_-xCh72W94_ioXy3ppkDNL_WZWRliTbtW4uVdpg8-lL_nU264IbeVEyP95n3rqMwncFyHiCacsIr3VHLdNomM4-2taWEP448ecHku1Hekj8HL6Apcqt1LiPoyJEGCYsDLzW8S8JYoMm567UTK73SmrOunA7hzCbs1U4c2Umocps=]
- What cell line should I choose for citotoxicity assays?ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPVTIMVERlHZ2gPNZPvRr1oYCYe789_CrnG6xO4y2jc6Jl2KtRZSrcvHNQ2Y4Da_xc8CXH-LyTDPzwGY5TRHwq4tTsy5FZsrPbWK5e2mLk27cdhaMlvUbpun71kiN4QzZrACi2byxdVTCh8u1qW1A2Szn4AD71yIm5ZOOSpRJg9H3DstEehL95R_gXz2NS-caokg==]
- 2.7.4. Calculation of the IC50 Values.Bio-protocol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDYUg59LKQq3UtyjvUSbI6SuY1lb3mE064VkZMTDx2_5XHnrTrFypw39ebdqLB1bOpxO4uzKXjccGlq9yiLd0OINqbnnbPKnCqyYd8bbD_KSBR8_e_LB0bkg-5tHt8Hn848pjYsDBzk55YkqKZWPQjUYfu-OecC589LQ==]
- Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests.The Franklin Online Telegraph. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6OOzGTHTjuymXDco7Mvu-hheO9DNrHi6NNJ3YFw_9ezWnYnj5zVN37OQc9LWS2zsEGvP2rzIeypvMXbT8-MxpMAfyolud86m6wtFoHKaZ4gFTrNsPinFY6iUm5k2Ajw396oKmXlJWIwt3gxSU_oCuuyGUkPQSGWrWpk6ctQY0fCtuLfI4aHZIVTZxT8y45SgcfHnYgTbXTA_6eX7k]
- Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery.Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtw9in7qcvLc_bfQQ4bkzEMwOpxDufTc3QHopZO7vHNtbx2RgSpSKNdCOC-oHA0PTSNEvdoMRooaNFwjEgBjshU50xuMa9xJC5MEXR4804GrqVrQ6-jkJrbE1WbqnOEN0tQj1_o0JUBVwlqEg4QQCgJM9BnILkOhiBfdyu3L6-pMYDAt4M3zB2D9FwcRbdJ8-xbGV1IFlfavObLVPsMSy4EqjCCN1bDEOtwnTHlzGhqQE=]
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.Creative Bioarray. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJvnpwgw3G1yJjDDiB6op_SVdR4BP9cJkOrfGMtber2A1YJ4iAcams0yvhRnJ25T7Map7OIkSWVyU-n3XGPR6qKX2oyHu45I3CPkxBK7zH_I41_7Usamd2cuUNnCHGfcy09BHQ3GNJmxAlbIkYZK4ISvcUI36AzTOMhe_BhIkiwbrrLN30gSzlC3Q7Q1EB167_DaaIzlnHGo3WfdXixyr1esoQRbCkj6uXl8Oisp9C-28altY=]
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5wkxDkxxECL1Mw5eFUs2LtfML5-pU58o7dfC-PvcsLTV0Tl77jAt5MqBlQeGWBJhgPTtlbE1D0eOmD_4R6VhNYJ5m0E1tU-jcARbQIyU-bQbL_2lAFmUM6Yhnd3r8qNrKLsZtqNZ6wIKO4w==]
- ATPlite Luminescence Assay System 96-well, 1000 Assay Points.NOVA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvwA6Eu8q0R55iuoHChdvanjTFNrWLDVdp3p5m6oV4MNikSHnjwYaSTQmJPfkzu6MOb1VkDcrE3nGe_YKhOFP94e1LD0o1vMz48eaOJS4HzigcEOE4ota-uPj-z96wdxwwR8C-qTpIFXiNRf42Nk2QK0Wu1ZCgTKtyIpxcQMPZeJW7JZ9AHGnEYsYEWVAQ1Yr41ng=]
- (PDF) Cytotoxicity study of pyrazole derivatives.ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHge6liqpKd3fQKUaMaZBvxqvZ6kgUiOPeZ-6kMjewS0O_fIx4ZxKN1rFeW43kLmyEyjxHJLkyOVltsHCLrCYfQqM3Jidg5Iu6CQiwkvADwmThtAKtAJRFsKFMxqClAy30_OfBjxZ4pw7Wu1KNcRmUwf2DC4o2cwT4KQL57FKLp0RnmPHmekjMoRC1e5TNA5Wg1Y94RoIhT]
- Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.NIH. [https://vertexaisearch.cloud.google.
- ATPlite 1step Luminescence Assay System, 10 mL ATP Assay Kit.NOVA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9sQvs31ljwLFgadj4zIfPqFrF8BvQ9_spLhOn1ndmWF8HCKfGmlFm5WHyU0w6nr66XU7H5ed_pnbfxn7NwFItGY4XmCiZtp0-qCdf6omTYdB-aytdsPJAABEplyeWWWseCczyLtLJfsELlC0Tx8fIhuTMbvNRWVg8-1yM9wOf-pGEVAQPXC9jfK7rmbsphTPLmZI=]
- The Role of Plant-Derived Bioactive Compounds in Mitigating Oxidative Stress.MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIAfDMEC24crC2_PHnNWetunEZo2gg9oLZrC7J6jOW47iL9z4F4BI_KDYMpz-ShcgMOcMma28D6QmLpk-wX3JXF9kJuYQKpRDQpxeoTQTV14TuKuqFqI6T47cEJ-Xgg_if]
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEznFlSca0CQEXpPnfAsZsl0ZStrCOpENgNgSfZRqwybl6YMAstc9TJ2i1qsPpbGyxoww87r4AZsOSuomaDCffjKmBLMfRlXgFUQi0U5b_2d6siK2NgxRTe7dlupxXyhn3bHM_tg7u13n5a48o=]
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1IBIuOM18nJJHIx2gzA-XxJNLDTQf9Ry5rfa-jWiJaq18s5wMCeJm5WY-txtPf9mJqZfNnAsrktYY1U97Mx2MMbBP-BJdnHpj8sInZ6yXqd6w5DaVq3F6xY0gQPYxh7HJUIamcSyPPVHKSA==]
- Establishment of Drug-resistant Cell Lines.Creative Bioarray. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ4Urq9oS_xu4miVqYUda0srpgVLptTee9Z28EmWeheda2kGMJ1Le-VDIgle_oPL-atvTq1lqBegCRCd1lb3I-1UQpd6ghMfSDi4ZA5-zGZCXABTcfff0FE54bN02Z9dj3Wft7eU6yu6K3XhcKjN3ZVdNAEITItftjWHGle_6bywc4KiC9H7SPYNCJrKWbBDx3gw==]
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.Noble Life Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1aIxtfDl1vAI9q0fuxn3BThwjcMUdQY6ifdQkjobPP7SNvMN_aCCFVv7bv-KHYcrpe8QW6emLeyunO95aglut-XMtY7GXoEeQ2QJFh48pDgsY26oHVsNoY0-zkOqWoZxF4sWjH-VBwMzTaR5Kz1lM79gONaYlrrzFkF-EvF4FX2djV7kmGFBmECu1oIAQn5GJq1eZKRNNN2R7jWdpj313]
- Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives.MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1G_nPFasDcVtegpXPMT9ciRQydLqXlB3D5MeOLU-mIIp0zH3_6Zweq08IfMYEKCLwUWerSXepjBcsR_qPfJi_GPEk86obS8vpi3DaZMMh9wJ6sVxBl9fQ-_nzZdAmkjc-eJU=]
- Is there a method to detect extracellular reactive oxygen species in the cell culture media in the presence of cells?ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG62RslgAiG2DCES1Lj83oY3_JcA1ybeybVuZ_4FshbFschZXQJ3rBgYZu8IVjI-NxUep9jkJYyII5KDVgTtpGzzlaujRybthdyu48xKySXQgn60mMRRJSKgFs5bWCIk-8EJ30_rodnJWPEEpqGMEkm6DYljUxdWWwsaDVX44gDvDCNZtyzv9SE25Bl-1d2tqYwk5GHLbEOjgMqaknBV5F3IFOiKBHQJ3yv5fTSqbLFq9RFJPP6JcZYA_L30QFeUnIMacRvHLDhRYAB6ydgUggW8A==]
- Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzfzg3TdP71OQmDpmMGx7bNHgsYkyrlHx_bcHer1p7zP2YMjpEgkQUqD2T0Z5QWeJhcSiZ0KgnArrGwQaYPhL3EdisB590s8eqQiawrV0HAW5N27IENplbCTaZ-9tGihafiApSHiprCkQ7dmhMSdhZ74O7jRsZa_5T5Ml6K5T8qKskAH35BMgocRbqnqv71JXdg1hF5e43SqPQcpbgRWSwYGLiT3g1INwT9bhzBwDZphRP7tf18-rwmmKE]
- Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro.MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN0qnLy99aXvLHFQ5qt48ZeXBO7_JcF3EXRMS5sDiCz81DybaF8DwNSpFw2D59R2zBePeHu6z90vIVVcwNNrut3fBtsUgngK9ohGgek8Q0VzkrC8O1GEMhK31zTYmDtfIV]
- troubleshooting inconsistent results in cytotoxicity assays with 4-Amino-8-[3,4- dihydroxy-5-(hydroxymethyl)oxolan-2.Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPfbpk6pO8s2rP3z1F2d70mHIHY-wY3JAr9lJ2mDLtEqBvedDPJ78fPjqWQHqWRKb72N0BQoLpCJ_E3pq-j8n4JbjrNOBCnY4O8_-RDFgaznIYVNbeSSIJtGTcPrPF2DXcjOJnSGFDIXw8O8yvvx6icDh1O3ihMzqRM7sel8W51qpdDc_ImCZPx4y97FKRhk3VBmn1k18J1w2UBmPk513t2_hqqImHLHYN77qXJ4B0AR8vxQknX5Xjf8Z-iTanplKgeCIGgXUo7Wi2POGrvvtQo8DICVMRKrUVJM2TZGrktdC6bStTqDFDiiLYv-zpw-_4tFAS0gJUaW3grfs=]
- MTT Methods, Protocols and Troubleshootings.Bosterbio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWQClyHID464O8Bw2hMyNhIDZNkjMcGE-75ffHkGhYnWPBSNQUnIUdyUoIrX-iOV29jy16uoSc4VHJsb6-T2wRzy75Ys-CNoYVIxEnu1OVVoGrnWs5AU5fquPITMkP-Y6XU-t7yKwcMTHjdvPL-xWf]
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvVY_Wjlpv1gc5O3Ic6eTB_PCExoJ7DOCdARoIjj2W-odxflnIRBpgmJBnEOWWRVGolU0Ayu7YXk3NJ9UrIAf4aCyCBC4mwvzvLge_T_ImuK_TdYdRSp7lwh1_jBUuKpY5C8FsuA6PlncS1W8=]
- anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells..ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6W85ZraSnEvt5F7uVwOJxb3n8eq1EBTwDLtauy1nTW9_i_aGOlmnGhH0yEMbAgwm9St7whdK9OoMRIiz04vG4ATenIzcBrnl3C1azGOTTBSFTzPkeMLgpWUjDVAZGbAM-xugjsEsm__fC4sXAbT9xfZ_CzyK14YJGMW4htgSMSm2GxBQkjE-WhywyPxcBgJ0KPrH82ST_yRaqcZytrfHcmHeQ6B6jgRyKRzKGXyUyFrE76Wd8kAjsaZh7sNB216_KrEfC8w==]
- IC50 of the most active compounds. To calculate half maximal inhibitory...ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDniwg_J5Lu62h6EN6GzVq_uQmWWSZ7rmRflD5SVKUSUlLVq8AfmSOH1G43JbASO3TYm-ycCD-lDCNhTV0odkOxHs5dy-d_QDxNHsfVyArtWKWbpv1i_6kEGwwM4Z863VoAe_93Kg7zoXeswr3lIoa0zO803HjpDSZIGom-BYdTn5U5O90GJ6IHPMoKLwfzoa8wh68hwgeDrqEM-FeiyC_MAr7EirdCc86zzrbegsJtFkMUG05BD6zzfX-IMzmXbY9Iw==]
- Pitfalls and other issues with the MTT assay.PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRZIYbKGu0IfNo6pguqleK6ffo0cmHTLy02cbhfiyloz7Y7vqJww36mU6Yn6ly9e1DWMlG_LZnaPJghzhICKoCwhNhTq1K2NUktoJR-xcs7hzYXix0LgA0EoLWEowVOz2KHjA=]
- Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay.Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmFkKEpgQm6WKVIO0eUreRgxaDqQyqKJ47spgnj2OrGDpVw-vVIA5NvejdDG0P0SQVOKVAbdkP77SlJAobbMZThizobwkFBnkfDOwRXG2jo44Z_TpxRc2KKKrNtBNfEWN8gaU1XR60-HXUS8OeqO5tV7H6m_TcL6n28B_WDisEAq9mbHg33NbFvh5vp09r3hFJ77hOwCyRndWN2xh_aEt6ALUq1iMAzTX-VHR2UIzzdp2AJPGW]q1iMAzTX-VHR2UIzzdp2AJPGW]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. NOVA [en.novabio.ee]
- 10. NOVA [en.novabio.ee]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Caspase assay selection guide | Abcam [abcam.com]
- 17. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 28. benchchem.com [benchchem.com]
- 29. scientificlabs.co.uk [scientificlabs.co.uk]
- 30. LDH cytotoxicity assay [protocols.io]
- 31. youtube.com [youtube.com]
- 32. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Using 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole in kinase inhibitor studies
An Application Guide for the Use of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole in Kinase Inhibitor Research
Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition
Protein kinases, which regulate the majority of cellular processes, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases. Within the vast chemical space explored for kinase inhibition, certain molecular frameworks have emerged as "privileged scaffolds" due to their inherent ability to bind to the highly conserved ATP-binding site of kinases.[2] The pyrazole ring is a premier example of such a scaffold, forming the core of numerous clinically approved and investigational kinase inhibitors.[2][3]
The this compound is a representative of this important chemical class. Its structure combines the essential pyrazole core with key functional groups designed to enhance potency and modulate selectivity. The trifluoromethyl group can increase binding affinity and improve metabolic stability, while the thienyl moiety acts as a bioisostere of a phenyl ring, engaging in crucial hydrophobic interactions within the kinase active site.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the mechanistic basis for pyrazole-based kinase inhibition and offers detailed, validated protocols for evaluating compounds like this compound, from initial biochemical screening to characterization in a cellular environment.
Mechanistic Rationale: How Pyrazole Derivatives Inhibit Kinase Activity
The vast majority of pyrazole-based inhibitors function as ATP-competitive, or "Type I," inhibitors.[2] They directly compete with endogenous ATP for binding to the kinase active site in its active conformation. The efficacy of these inhibitors stems from a series of specific molecular interactions orchestrated by the pyrazole core and its substituents.
-
Hinge Binding: The pyrazole scaffold is perfectly suited to interact with the "hinge region" that connects the N- and C-lobes of the kinase domain. The adjacent nitrogen atoms of the pyrazole ring act as both hydrogen bond donors and acceptors, forming one or more critical hydrogen bonds with the backbone amides of the hinge residues.[2] This interaction is the primary anchor for the inhibitor within the ATP pocket.
-
Hydrophobic Interactions: The substituents at the 3- and 5-positions of the pyrazole ring extend into adjacent hydrophobic pockets. The 5-thienyl group on the title compound is positioned to occupy a hydrophobic region, while the 3-trifluoromethyl group can enhance interactions in another. The precise nature of these interactions is a key determinant of an inhibitor's selectivity for one kinase over another, as the shape and composition of these pockets vary across the kinome.[2][4]
-
Selectivity Determinants: While the hinge interaction is conserved, selectivity is achieved by exploiting differences in the regions surrounding the adenine-binding site. Modifications to the pyrazole substituents can either enhance favorable contacts or introduce steric clashes in off-target kinases, thereby tuning the compound's selectivity profile.[5][6]
Caption: General binding mode of a pyrazole inhibitor in a kinase ATP pocket.
Experimental Workflows: A Multi-Faceted Approach to Inhibitor Characterization
A thorough evaluation of a kinase inhibitor requires a tiered approach, moving from direct enzymatic assays to more complex cellular systems. This strategy ensures that the observed biological effects are a direct result of on-target activity. The following protocols provide a robust framework for characterizing this compound or similar molecules.
Protocol 1: In Vitro Biochemical Potency Assessment (ADP-Glo™ Assay)
Objective: To determine the direct inhibitory effect and calculate the IC50 value of the test compound against a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP produced during the kinase reaction, offering a sensitive and reliable readout of enzyme activity.[7]
Materials:
-
Purified active kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound (test compound)
-
Known potent inhibitor for the target kinase (positive control)
-
DMSO (vehicle)
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent (e.g., Promega)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. This will be the source plate for the assay.
-
Assay Setup:
-
Add kinase reaction buffer to all wells.
-
Add 1 µL of serially diluted compound or DMSO (for 0% and 100% activity controls) to the appropriate wells.
-
Add the substrate and kinase enzyme mixture to all wells except the "no enzyme" background control.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP solution to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[7]
-
Convert the generated ADP to ATP and produce a light signal by adding 50 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro ADP-Glo™ biochemical kinase assay.
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
Objective: To confirm and quantify the binding of the test compound to its target kinase within the physiological environment of intact cells. This assay distinguishes target binding from downstream functional effects and helps validate that the compound can permeate cells and reach its intended target.[8]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ fluorescent tracer specific for the kinase family
-
Nano-Glo® Live Cell Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well cell culture plates
-
BRET-capable plate reader
Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector. Plate the transfected cells into a 96-well plate and incubate for 24 hours to allow for protein expression.
-
Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM®. Add the diluted compound to the cells and incubate for 2 hours in a 37°C, 5% CO₂ incubator.
-
Tracer and Substrate Addition: Prepare a combined solution of the NanoBRET™ tracer and Nano-Glo® Live Cell Substrate in Opti-MEM®. Add this solution to all wells.
-
Data Acquisition: Incubate the plate at room temperature for 15 minutes to allow the substrate to equilibrate. Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a BRET-capable plate reader.
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data to vehicle controls (0% displacement) and a high concentration of a known binder (100% displacement).
-
Plot the normalized BRET ratio against the log of the compound concentration. The resulting competitive displacement curve is used to calculate the cellular IC50, representing the concentration at which the compound displaces 50% of the fluorescent tracer.
-
Causality Insight: A significant rightward shift (higher IC50) in the cellular target engagement assay compared to the biochemical assay may indicate poor cell permeability, active efflux by transporters, or high intracellular ATP concentrations outcompeting the inhibitor.[8]
Protocol 3: Cellular Functional Assay (Western Blot for Substrate Phosphorylation)
Objective: To assess the functional consequence of target engagement by measuring the inhibition of phosphorylation of a known downstream substrate of the target kinase.
Materials:
-
Cancer cell line known to have active signaling through the target kinase
-
Test compound, vehicle (DMSO), and control inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-substrate (specific for the site phosphorylated by the target kinase) and anti-total-substrate
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and PVDF membranes
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Once they reach 70-80% confluency, treat them with various concentrations of the test compound for 2-4 hours. Include DMSO (vehicle) and a positive control inhibitor.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total (pan) substrate protein. This is a critical control to ensure that any decrease in the phospho-signal is due to kinase inhibition, not a decrease in the total amount of substrate protein.[7]
-
Data Analysis: Quantify the band intensities for both the phospho- and total-substrate blots. Normalize the phospho-signal to the total-signal for each lane. Plot the normalized signal against compound concentration to determine the cellular IC50 for functional pathway inhibition.
Caption: Simplified signaling pathway illustrating the point of intervention.
Data Summary and Interpretation
Consolidating data from all assays provides a comprehensive profile of the inhibitor. Discrepancies between the values are informative and guide further optimization.
| Assay Type | Parameter Measured | Example Result (IC50) | Interpretation |
| Biochemical (ADP-Glo™) | Direct Enzyme Inhibition | 15 nM | High intrinsic potency of the compound against the isolated enzyme. |
| Cellular Target Engagement | Intracellular Target Binding | 85 nM | Good cell permeability and target binding in a cellular milieu, though less potent than in a biochemical assay. |
| Cellular Functional | Pathway Inhibition | 120 nM | Demonstrates functional consequence of target inhibition, confirming the mechanism of action in cells. |
Conclusion
The this compound represents a valuable chemical scaffold for the exploration and development of novel kinase inhibitors. Its utility, however, can only be fully realized through a systematic and multi-parametric evaluation. By integrating direct biochemical assays, cellular target engagement studies, and functional downstream analyses, researchers can build a comprehensive understanding of a compound's behavior. This rigorous, tiered approach, as outlined in these protocols, is essential for validating inhibitor candidates and provides the critical data needed to drive successful drug discovery programs.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. Retrieved from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved from [Link]
-
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2021). PMC - NIH. Retrieved from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2022). RSC Publishing. Retrieved from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][8]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 6. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
Application Note & Protocol: A Multi-Tiered Approach for Assessing the Anti-Inflammatory Efficacy of Novel Pyrazole Derivatives
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anti-inflammatory drugs like celecoxib.[1][2][3] This is due to its versatile chemical nature, which allows for the targeted inhibition of key inflammatory mediators. This guide provides a comprehensive, multi-tiered protocol for researchers to systematically evaluate the anti-inflammatory potential of novel pyrazole derivatives, from initial high-throughput screening to in-depth mechanistic studies and preclinical in vivo validation.
This protocol is designed to be a self-validating system, guiding the researcher through a logical progression of experiments that build upon one another. We will begin with foundational in vitro enzyme and cell-based assays to establish primary activity and elucidate the mechanism of action. Promising candidates will then be advanced to a well-established in vivo model of acute inflammation to assess their efficacy in a physiological context.
Tier 1: In Vitro Screening and Mechanistic Elucidation
The initial phase of assessment focuses on identifying the direct molecular targets and cellular effects of the pyrazole derivatives. This tier is designed to be rapid, cost-effective, and provide a clear go/no-go decision for advancing compounds.
Primary Target Engagement: Enzyme Inhibition Assays
Many pyrazole-based anti-inflammatory agents function by directly inhibiting enzymes central to the inflammatory cascade.[1][14][15] The two most common targets are COX-2 and, increasingly, Janus kinases (JAKs).
A. Cyclooxygenase (COX-2) Inhibition Assay
-
Methodology: A fluorometric or LC-MS/MS-based inhibitor screening kit is recommended for high-throughput analysis.[16][17] These assays measure the production of prostaglandin G2 or prostaglandin E2, the immediate products of COX activity.[16][17]
Protocol: Fluorometric COX-2 Inhibitor Screening [17][18]
-
Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, human recombinant COX-2 enzyme, and a known COX-2 inhibitor like Celecoxib as a positive control) according to the manufacturer's instructions.[17][18][19]
-
Compound Preparation: Dissolve test pyrazole derivatives in an appropriate solvent (e.g., DMSO) to create stock solutions.[17] Prepare serial dilutions to generate a dose-response curve.
-
Assay Plate Setup: In a 96-well white opaque plate, add wells for:
-
Enzyme Control (EC): Contains all components except the inhibitor.
-
Inhibitor Control (IC): Contains a known COX-2 inhibitor (e.g., Celecoxib).
-
Test Compound (S): Contains the pyrazole derivative at various concentrations.
-
-
Reaction Initiation: Add the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor to all wells, followed by the COX-2 enzyme.[17] Incubate briefly.
-
Substrate Addition: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Data Acquisition: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[17][18]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
B. Janus Kinase (JAK) Inhibition Assay
-
Rationale: The JAK/STAT pathway is a crucial signaling cascade for numerous pro-inflammatory cytokines.[6][7][20][21][22] Many pyrazole derivatives have been specifically designed as potent JAK inhibitors.[9][10][11][12] This assay will identify compounds that act on this increasingly important therapeutic target.
-
Methodology: In vitro kinase inhibition assays are typically performed using purified recombinant JAK enzymes (JAK1, JAK2, JAK3, and TYK2) and a substrate. The inhibition is measured by quantifying the phosphorylation of the substrate.
Protocol: JAK Kinase Inhibition Assay [9][12]
-
Reagent Preparation: Prepare assay buffer, purified recombinant JAK enzymes (e.g., JAK1, JAK2, JAK3), ATP, and a suitable substrate.
-
Compound Preparation: Prepare serial dilutions of the pyrazole derivatives in DMSO.
-
Assay Plate Setup: In a suitable microplate, add the test compounds, a positive control inhibitor (e.g., Ruxolitinib), and a vehicle control.[9][12]
-
Reaction Initiation: Add the JAK enzyme to each well and incubate. Initiate the kinase reaction by adding ATP and the substrate.
-
Detection: After incubation, stop the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for each JAK isoform to assess potency and selectivity.
Cellular Activity: LPS-Induced Inflammation in Macrophages
-
Rationale: To confirm that the enzymatic activity observed translates to a cellular effect, we utilize an in vitro model of inflammation. Macrophages are key immune cells that, when stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria, produce a robust inflammatory response.[23][24] This model allows for the assessment of the compound's ability to suppress the production of key inflammatory mediators like cytokines and nitric oxide (NO).
-
Methodology: The murine macrophage cell line RAW 264.7 or the human monocytic cell line THP-1 (differentiated into macrophages) are commonly used.[23][25] Cells are pre-treated with the pyrazole derivatives and then stimulated with LPS. The supernatant is then analyzed for inflammatory markers.
Protocol: Assessing Cytokine and NO Production in LPS-Stimulated RAW 264.7 Macrophages [23][25]
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours.[25]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Cytokine Measurement (ELISA): Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's protocol.[24]
-
Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT or CCK8): Perform a cell viability assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Mechanistic Insight: NF-κB and JAK/STAT Signaling Pathways
-
Rationale: To delve deeper into the mechanism of action, it is crucial to investigate the upstream signaling pathways. The NF-κB and JAK/STAT pathways are master regulators of inflammatory gene expression.[5][8][20][26][27] Understanding if the pyrazole derivatives modulate these pathways provides valuable mechanistic insight.
A. NF-κB Signaling Pathway
The canonical NF-κB pathway is a primary target for anti-inflammatory drug development.[5][8] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[28] Upon stimulation by signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[27][28]
B. JAK/STAT Signaling Pathway
This pathway transduces signals from numerous cytokines and growth factors.[6][7][21] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins.[6][22] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.[22]
Workflow for Pathway Analysis
A Western blot analysis can be used to assess the phosphorylation status of key proteins in these pathways.
-
Cell Treatment and Lysis: Treat macrophages with the pyrazole derivative and stimulate with LPS (for NF-κB) or a relevant cytokine like IFN-γ (for JAK/STAT) for a short duration (e.g., 15-60 minutes).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., phospho-IκBα, total IκBα, phospho-STAT1, total STAT1).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the inhibitory effect of the compound on pathway activation.
Visualization of Key Signaling Pathways
Caption: Canonical NF-κB signaling pathway activation by LPS.
Caption: General JAK/STAT signaling pathway.
Tier 2: In Vivo Validation of Anti-Inflammatory Efficacy
Compounds that demonstrate potent and selective activity in vitro should be advanced to an in vivo model to assess their efficacy and safety in a whole-organism context.
Carrageenan-Induced Paw Edema Model
-
Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible, and widely accepted assay for screening the acute anti-inflammatory activity of novel compounds.[1][29][30][31][32][33] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response characterized by edema (swelling), providing a quantifiable measure of anti-inflammatory efficacy.[1][29][33]
-
Methodology: The volume of the rat paw is measured before and at various time points after the injection of carrageenan. The test compound is administered (typically orally) prior to the carrageenan challenge.
Protocol: Carrageenan-Induced Paw Edema in Rats [29][30][31]
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Animal Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: Test Compound (e.g., 10, 20, 40 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[29]
-
Drug Administration: Administer the respective compounds or vehicle orally (p.o.) one hour before the carrageenan injection.[29]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[29][30][31][32]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[29]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Inhibitory Activity of Pyrazole Derivatives
| Compound | COX-2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | IL-6 Inhibition (IC50, µM) | NO Inhibition (IC50, µM) |
| PZ-001 | 15.2 | >1000 | >1000 | 1.2 | 2.5 |
| PZ-002 | 250.7 | 5.1 | 8.3 | 0.3 | 0.8 |
| Celecoxib | 19.9 | N/A | N/A | 1.5 | 3.1 |
| Ruxolitinib | N/A | 3.4 | 2.2 | 0.2 | 0.5 |
Data are representative and for illustrative purposes only.
Table 2: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema Model
| Treatment (Dose, mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | 0.85 ± 0.06 | - |
| Indomethacin (10) | 0.38 ± 0.04 | 55.3 |
| PZ-001 (20) | 0.32 ± 0.05 | 62.4 |
| PZ-002 (20) | 0.30 ± 0.03* | 64.7 |
*p < 0.05 compared to Vehicle Control. Data are representative and for illustrative purposes only.
Experimental Workflow Visualization
Caption: Multi-tiered workflow for evaluating pyrazole derivatives.
Conclusion
This comprehensive protocol provides a robust framework for the systematic evaluation of novel pyrazole derivatives as potential anti-inflammatory agents. By following this tiered approach, researchers can efficiently screen compounds, elucidate their mechanisms of action, and validate their efficacy in a preclinical model. This structured methodology ensures scientific rigor and provides the critical data necessary to identify promising lead candidates for further drug development.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Moghadam, F. Y., et al. (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. Journal of Neuroinflammation, 20(1), 253. [Link]
-
Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-927. [Link]
-
Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Schwartz, D. M., et al. (2017). JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Nature Reviews Drug Discovery, 16(12), 843-862. [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]
-
Malemud, C. J. (2009). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. Journal of Prolotherapy, 1(4), 236-243. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Xin, P., et al. (2020). The role of JAK/STAT signaling pathway in immune regulation. Frontiers in Immunology, 11, 1972. [Link]
-
Pfitzner, E., et al. (2004). The role of STATs in inflammation and inflammatory diseases. Current Pharmaceutical Design, 10(23), 2839-2850. [Link]
-
Pur-Form. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. PURFORM Health. [Link]
-
Zhang, C., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6853-6873. [Link]
-
Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Publications. [Link]
-
Posadas, I., et al. (2012). Carrageenan-Induced Paw Edema. Bio-protocol, 2(14), e215. [Link]
-
Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Cismas, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(15), 5865. [Link]
-
Uddin, M. J., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical Analysis, 4(5), 333-340. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Tsolaki, E., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 27(3), 1085. [Link]
-
Hassan, G. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 340-350. [Link]
-
ResearchGate. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]
-
Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51. [Link]
-
ResearchGate. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2015). Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity. Acta Poloniae Pharmaceutica, 72(1), 81-92. [Link]
-
Al-Ostath, R. A., et al. (2023). In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. Molecules, 28(24), 8056. [Link]
-
Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]
-
Bentham Science Publishers. (2023). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Bentham Science Publishers. [Link]
-
Research Square. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Research Square. [Link]
-
de Oliveira, V. L., et al. (2018). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. Cellular and Molecular Life Sciences, 75(15), 2829-2842. [Link]
-
Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. RJPBR. [Link]
-
ResearchGate. (n.d.). Some reported pyrazole-containing anti-inflammatory agents. ResearchGate. [Link]
-
ResearchGate. (n.d.). Pyrazole derivatives with anti-inflammatory and analgesic activities. ResearchGate. [Link]
-
ResearchGate. (n.d.). LPS-induced inflammatory reaction and M1-like properties macrophages. ResearchGate. [Link]
-
Domyati, T. L., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 253-263. [Link]
-
International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. | Semantic Scholar [semanticscholar.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 27. purformhealth.com [purformhealth.com]
- 28. NF-κB - Wikipedia [en.wikipedia.org]
- 29. benchchem.com [benchchem.com]
- 30. bio-protocol.org [bio-protocol.org]
- 31. researchgate.net [researchgate.net]
- 32. inotiv.com [inotiv.com]
- 33. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes & Protocols: 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Document ID: AN-TTP-2026-01
Version: 1.0
Abstract
The pyrazole ring is a foundational scaffold in modern agrochemical discovery, recognized for its broad spectrum of biological activities.[1] This guide focuses on 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole, a representative molecule embodying key structural motifs for high-potency agrochemicals. The incorporation of a trifluoromethyl group is a well-established strategy to enhance metabolic stability and binding affinity, while the thienyl moiety offers unique electronic and steric properties that can be exploited for target-specific interactions.[2][3] This document provides a comprehensive framework for researchers, outlining postulated mechanisms of action, detailed protocols for bioactivity screening, and strategies for structure-activity relationship (SAR) exploration to unlock the potential of this and related compounds as novel herbicides, fungicides, or insecticides.
Introduction: The Pyrazole Scaffold in Agrochemical Design
Pyrazole derivatives have achieved significant commercial success in crop protection, with prominent examples found in fungicides, insecticides, and herbicides.[1][4] The pyrazole ring system is considered a "privileged structure" due to its versatile chemistry, allowing for substitution at multiple positions to fine-tune biological activity and physical properties.[2][5]
The subject of this guide, this compound, combines three critical pharmacophoric elements:
-
The Pyrazole Core: Provides a rigid and stable framework with specific hydrogen bonding capabilities.[6]
-
The 3-Trifluoromethyl Group: This potent electron-withdrawing group can significantly influence the acidity of the pyrazole N-H, impact binding interactions, and improve metabolic stability.[2][7]
-
The 5-Thienyl Group: As a bioisostere of a phenyl ring, the sulfur-containing thiophene ring can alter lipophilicity and engage in unique interactions (e.g., sulfur-aromatic interactions) within a target's active site, potentially enhancing selectivity and potency.[3][8]
This guide serves as a practical manual for initiating a research program to evaluate the agrochemical potential of this compound class.
General Synthesis Strategy
A common and effective method for synthesizing 1,3,5-substituted pyrazoles involves the cyclocondensation of a 1,3-diketone with a hydrazine derivative.[9] For the target compound, a plausible synthetic route is outlined below. This strategy's value lies in its modularity; by varying the starting diketone and hydrazine, a diverse library of analogues can be generated for SAR studies.
Caption: General synthetic workflow for this compound.
Postulated Mechanisms of Action & Target Identification
Based on the extensive literature on pyrazole agrochemicals, this molecule could potentially exhibit herbicidal, fungicidal, or insecticidal activity. The primary hypothesized mechanisms are detailed below.
Potential Herbicidal Activity: HPPD Inhibition
Many pyrazole-based herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[10][11] This enzyme is critical in the tyrosine catabolism pathway, which produces plastoquinone, an essential cofactor for carotenoid biosynthesis. Inhibition of HPPD leads to a depletion of plastoquinone, which in turn halts carotenoid production. Without carotenoids to quench photo-oxidative stress, chlorophyll is rapidly destroyed upon exposure to light, resulting in the characteristic bleaching symptoms in susceptible weeds.[12]
Caption: Fungicidal mode of action via inhibition of Succinate Dehydrogenase (SDH).
Potential Insecticidal Activity: GABA Receptor Antagonism
Phenylpyrazole insecticides, most notably Fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor. [7][13]GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When it binds to its receptor, it opens a chloride ion channel, causing hyperpolarization of the neuron and inhibiting nerve impulse transmission. Phenylpyrazoles block this channel, preventing the influx of chloride ions. This leads to uncontrolled neuronal firing, hyperexcitation of the nervous system, paralysis, and eventual death of the insect. [14]
Caption: Insecticidal mode of action via blockage of the GABA receptor chloride channel.
Experimental Protocols for Bioactivity Screening
The following protocols provide a starting point for the systematic evaluation of this compound.
Protocol 4.1: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
Causality: This assay provides a rapid and quantitative measure of a compound's intrinsic ability to inhibit fungal growth. It is a primary screen to determine potency (EC₅₀) and the spectrum of activity against various pathogens. [3][15] Methodology:
-
Preparation of Stock Solution: Dissolve the test compound in a minimal amount of acetone or DMSO to create a 10,000 mg/L stock solution.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Cool to 50-55°C in a water bath.
-
Poison Plate Preparation: Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations (e.g., 100, 50, 25, 10, 5, 1 mg/L). A control plate should be prepared with the same concentration of solvent only. Pour the amended media into sterile 90 mm Petri dishes and allow to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus (e.g., Nigrospora oryzae, Sclerotinia sclerotiorum). [3][15]Place the plug, mycelium-side down, in the center of each test and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony on all plates in two perpendicular directions.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average diameter of the control colony and T is the average diameter of the treated colony.
-
Analysis: Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by performing a probit analysis on the concentration-response data.
Protocol 4.2: Greenhouse Post-Emergence Herbicidal Assay
Causality: This assay moves from in vitro to whole-plant systems, providing crucial information on compound uptake, translocation, and efficacy under more realistic conditions. It helps identify if the compound has practical potential as a post-emergence herbicide. [5][16] Methodology:
-
Plant Cultivation: Grow a selection of weed species (e.g., barnyard grass (Echinochloa crus-galli), velvetleaf (Abutilon theophrasti)) and a crop species (e.g., maize, wheat) in pots containing a standard greenhouse soil mix. Grow plants until they reach the 2-4 leaf stage.
-
Spray Solution Preparation: Prepare a spray solution of the test compound at a specific application rate (e.g., 150 grams of active ingredient per hectare (g ai/ha)). [16]The compound should be dissolved in a suitable solvent and formulated with a surfactant to ensure proper leaf coverage. A blank formulation (solvent + surfactant) serves as the control.
-
Application: Apply the solution evenly to the foliage using a calibrated track sprayer to simulate a field application.
-
Incubation: Return the treated plants to the greenhouse and maintain under optimal growing conditions (light, temperature, water).
-
Evaluation: At 7, 14, and 21 days after treatment (DAT), visually assess the plants for herbicidal injury. Use a rating scale from 0% (no effect) to 100% (complete plant death). Note specific symptoms like chlorosis, necrosis, or bleaching. [5]6. Analysis: Compare the injury ratings of the treated plants to the control. Compounds showing significant herbicidal activity can be advanced to dose-response studies to determine the GR₅₀ (the rate required to cause 50% growth reduction).
Protocol 4.3: In Vivo Insecticidal Assay (Mosquito Larval Assay)
Causality: This assay assesses the toxicity of the compound to a whole organism, providing data on its potential as a larvicide. It is a common primary screen in insecticide discovery due to its simplicity and relevance for controlling disease vectors. [17] Methodology:
-
Test Organism: Use early 3rd instar larvae of Aedes aegypti.
-
Solution Preparation: Prepare a series of dilutions of the test compound in water (using a co-solvent like ethanol or acetone if necessary, keeping the final solvent concentration below 0.5%). Typical test concentrations might range from 0.1 to 100 µM. A solvent-only treatment serves as the control.
-
Exposure: Place 20-25 larvae into beakers containing 100 mL of the test solution. Each concentration should be replicated at least three times.
-
Incubation: Hold the beakers at a constant temperature (e.g., 27°C) and light cycle.
-
Mortality Assessment: After 24 hours, record the number of dead or moribund larvae in each beaker. Larvae are considered moribund if they are unable to surface when the water is disturbed.
-
Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) using probit analysis.
Data Presentation & Interpretation
Quantitative data from bioassays should be summarized for clear comparison against established commercial standards.
| Compound | Target Assay | Potency (EC₅₀/LC₅₀/GR₅₀) | Commercial Standard | Standard Potency |
| 5-(2-thienyl)-3-(CF₃)-1H-pyrazole | N. oryzae Mycelial Growth | [Experimental Value] | Penthiopyrad | 3.4 mg/L [18] |
| 5-(2-thienyl)-3-(CF₃)-1H-pyrazole | AtHPPD Enzyme Inhibition (IC₅₀) | [Experimental Value] | Topramezone | 1.33 µM [11] |
| 5-(2-thienyl)-3-(CF₃)-1H-pyrazole | Ae. aegypti Larval Mortality | [Experimental Value] | Fipronil | 0.014 µM [17] |
Table populated with hypothetical placeholders and literature values for commercial standards.
Structure-Activity Relationship (SAR) Exploration
Systematic modification of the lead structure is essential to optimize potency, selectivity, and physicochemical properties. The workflow below illustrates key positions for modification.
Caption: Key modification points for Structure-Activity Relationship (SAR) studies.
Rationale for SAR:
-
N1-Position: Substitution at the N1 position of the pyrazole ring is a common strategy to modulate lipophilicity, which affects uptake and translocation in plants or penetration of the insect cuticle. [5]* C3-Position: The trifluoromethyl group is critical for potency in many pyrazole agrochemicals. [2]Comparing it with other groups (e.g., a difluoromethyl group) can reveal the importance of specific electronic or steric interactions in the target's active site.
-
C5-Position: The thienyl ring's position and substitution pattern are crucial. Modifications here can drastically alter binding modes and selectivity between target and non-target organisms. [3][8]
Conclusion
This compound represents a promising starting point for agrochemical discovery programs. Its structure contains validated pharmacophores for herbicidal, fungicidal, and insecticidal activity. The protocols and strategies outlined in this document provide a robust framework for elucidating its biological activity profile, determining its mechanism of action, and initiating a lead optimization campaign through systematic SAR studies.
References
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. Retrieved from [Link]
-
Synthesis and herbicidal activity of new pyrazole ketone derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. (2017). Letters in Drug Design & Discovery, 14(2), 195-200. Retrieved from [Link]
-
Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025). ACS Publications. Retrieved from [Link]
-
Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. (2005). Semantic Scholar. Retrieved from [Link]
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Pyrazole derivatives: Recent advances in discovery and development of pesticides. (n.d.). ScienceDirect. Retrieved from [Link]
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Elsevier. Retrieved from [Link]
-
Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles. (n.d.). PubMed. Retrieved from [Link]
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025). R Discovery. Retrieved from [Link]
-
Mode of action of pyrazoles and pyridazinones. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. (n.d.). ResearchGate. Retrieved from [Link]
-
Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against Monacha cartusiana: Toward Sustainable Land Snail Control. (n.d.). PubMed Central. Retrieved from [Link]
-
Design, Synthesis, and Study of the Dual Action Mode of Novel N-Thienyl-1,5-disubstituted-4-pyrazole Carboxamides against Nigrospora oryzae. (2023). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Design, Synthesis, and Study of the Dual Action Mode of Novel N‑Thienyl-1,5-disubstituted-4-pyrazole Carboxamides against Nigrospora oryzae. (2023). American Chemical Society. Retrieved from [Link]
-
Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. (2023). PubMed. Retrieved from [Link]
-
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). PMC. Retrieved from [Link]
-
Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (n.d.). OUCI. Retrieved from [Link]
-
Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. (n.d.). MDPI. Retrieved from [Link]
-
Insecticidal and repellent properties of novel trifluoromethylphenyl amides III. (n.d.). PubMed. Retrieved from [Link]
-
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed. Retrieved from [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]
-
Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. (2021). PMC. Retrieved from [Link]
-
Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (n.d.). PubMed. Retrieved from [Link]
-
Efficient Synthesis of New Biheterocyclic 5-[(5-Trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-α]pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and Characterization of Some New Heterocycles Incorporating the 1-Phenyl-5-(2-thienyl)pyrazole Moiety. (n.d.). SciSpace. Retrieved from [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved from [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Insecticidal and Repellent Properties of Rapid-Acting Fluorine- Containing Compounds against Aedes aegypti Mosquitoes. (2023). Semantic Scholar. Retrieved from [Link]
Sources
- 1. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 13. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Insecticidal and repellent properties of novel trifluoromethylphenyl amides III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of Pyrazole Analogs
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its synthetic tractability.[1][2][3] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a versatile template for interacting with a wide array of biological targets.[2][4] This document provides a comprehensive guide for researchers and drug development professionals on designing and executing a systematic Structure-Activity Relationship (SAR) study for novel pyrazole analogs. We will delve into the strategic design of compound libraries, detail robust protocols for synthesis and biological evaluation, and outline the interpretive analysis required to transform raw data into actionable medicinal chemistry insights.
Introduction: The Strategic Value of Pyrazole SAR
A Structure-Activity Relationship (SAR) study is the iterative process of modifying a molecule's structure and assessing the impact of those changes on its biological activity. For the pyrazole scaffold, this process is particularly fruitful. The pyrazole ring offers several distinct points for chemical modification, allowing for the fine-tuning of steric, electronic, and physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.[5][6]
Numerous pyrazole derivatives have been successfully developed as potent agents against various diseases by targeting protein kinases, G-protein coupled receptors, and other enzymes.[5][7][8] For example, Celecoxib is a well-known anti-inflammatory drug, while other derivatives have shown significant promise as anticancer[9][10][11], anti-inflammatory[12][13], and antimicrobial agents.[14][15] A well-designed SAR study is the critical path to identifying which structural features are essential for a desired biological effect and which can be modified to improve drug-like properties.
The overall workflow of an SAR study is cyclical and hypothesis-driven, beginning with a lead compound and iterating towards an optimized candidate.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Phase 1: Strategic Design and Synthesis of Pyrazole Analogs
The success of an SAR study hinges on the rational design of the initial analog library. The goal is not to synthesize every possible derivative but to make targeted changes that systematically probe the chemical space around the lead scaffold.
Identifying Key Modification Vectors
The pyrazole core offers at least four primary positions for substitution (N1, C3, C4, and C5), each providing a unique vector into the binding pocket of a biological target. The choice of which positions to modify depends on the initial lead compound and its known or hypothesized binding mode.
Caption: Key modification points on the pyrazole scaffold for SAR studies.
-
N1-Substitution: This position is critical. The substituent here can influence the orientation of the entire molecule within a binding site. Modifications often include alkyl chains, (substituted) phenyl rings, or other heterocycles. The N1 nitrogen itself can act as a hydrogen bond donor (if unsubstituted) or its lone pair can be influenced by the N1-substituent.[2]
-
C3 and C5-Substitutions: These positions are frequently occupied by larger groups, such as aryl or heteroaryl rings, that make key hydrophobic or π-stacking interactions.[16] Introducing substituents on these rings (e.g., halogens, methoxy groups, trifluoromethyl groups) is a classic SAR strategy to probe for additional interactions and modulate metabolic stability.
-
C4-Substitution: The C4 position is often used to fine-tune the molecule's properties. Small substituents like methyl or cyano groups can fill small pockets or alter the electronic nature of the pyrazole ring itself.[17]
Common Synthetic Routes
The accessibility of pyrazole synthesis is a major advantage. Two common and robust methods are the condensation of 1,3-dicarbonyl compounds with hydrazines and the 1,3-dipolar cycloaddition of diazo compounds with alkynes.
-
Knorr Pyrazole Synthesis (and variations): This involves the cyclocondensation of a hydrazine with a compound containing a 1,3-dicarbonyl moiety or its equivalent.[3] This is a highly versatile method for creating tri-substituted pyrazoles.
-
1,3-Dipolar Cycloaddition: This reaction between an alkyne and a diazo compound can provide access to different substitution patterns.[12]
Phase 2: Biological Evaluation and Assay Protocols
The choice of assay is dictated by the project's goal. Is the aim to inhibit a specific enzyme, block a receptor, or achieve a certain cellular outcome (e.g., induce apoptosis)?
Assay Selection
-
Target-Based Assays: These are ideal when the biological target is known (e.g., a specific kinase like BRAF V600E or EGFR).[18][19] They measure the direct interaction of the compound with the purified protein, providing potency data (IC₅₀, Kᵢ).
-
Phenotypic (Cell-Based) Assays: These measure the effect of a compound on whole cells. Examples include cell viability assays (e.g., MTT, CTG), apoptosis assays, or reporter gene assays.[7][20] They provide crucial information on cell permeability and efficacy in a more complex biological system.
The following diagram illustrates how a pyrazole analog might inhibit a kinase signaling pathway, a common target for this class of compounds.[5][8]
Caption: Inhibition of the BRAF signaling pathway by a pyrazole analog.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced. It is a common method for determining the IC₅₀ of kinase inhibitors.
Materials:
-
Purified kinase (e.g., BRAF V600E)
-
Kinase substrate (e.g., inactive MEK1)
-
ATP
-
Kinase reaction buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (pyrazole analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., Vemurafenib for BRAF)[18]
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the pyrazole analogs in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include "vehicle only" (DMSO) and "no enzyme" controls.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, ATP (at a concentration near its Kₘ for the enzyme), and the substrate.
-
Enzyme Addition: Prepare a solution of the kinase in reaction buffer. Add 5 µL of the enzyme solution to each well containing the test compounds and vehicle controls. Add 5 µL of buffer without enzyme to the "no enzyme" control wells.
-
Initiate Reaction: Add 5 µL of the ATP/substrate master mix to all wells to start the reaction. The final volume is 10 µL.
-
Incubation: Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to all wells. This converts the ADP generated into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Normalize the data using the vehicle control (100% activity) and no enzyme control (0% activity). Plot the normalized percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Phase 3: Data Analysis and SAR Interpretation
The core of the SAR study is the systematic analysis of the biological data in the context of the chemical structures.
The SAR Table
The primary tool for analysis is the SAR table. This table consolidates the chemical structures (represented by their varying R-groups) and the corresponding biological activity data. It often includes calculated physicochemical properties like cLogP (lipophilicity) and pKa to help rationalize observed trends.
| Compound ID | R1 (N1-position) | R3 (C3-position) | R5 (C5-position) | Kinase IC₅₀ (µM)[12][20] | Cell Viability IC₅₀ (µM)[7][20] | cLogP |
| Lead-01 | 2,4-dichlorophenyl | -CONH-piperidine | 4-chlorophenyl | 0.52 | 2.1 | 5.8 |
| ANA-01 | 2,4-dichlorophenyl | -CONH-piperidine | 4-iodophenyl | 0.09 | 0.45 | 6.4 |
| ANA-02 | 2,4-dichlorophenyl | -CONH-piperidine | 4-methoxyphenyl | 1.20 | 5.8 | 5.3 |
| ANA-03 | phenyl | -CONH-piperidine | 4-chlorophenyl | 3.45 | >10 | 4.8 |
| ANA-04 | 2,4-dichlorophenyl | -CONH-morpholine | 4-chlorophenyl | 0.88 | 3.5 | 4.9 |
| ANA-05 | 2,4-dichlorophenyl | -COOH | 4-chlorophenyl | >50 | >50 | 4.5 |
Drawing Conclusions
By systematically comparing analogs, key relationships emerge:
-
R5-Position (ANA-01 vs. Lead-01): Replacing the 4-chloro with a 4-iodo group significantly increases potency (0.52 µM to 0.09 µM). This suggests a favorable interaction in a hydrophobic pocket that can accommodate a larger halogen. This is a common finding in SAR studies.[16]
-
R5-Position (ANA-02 vs. Lead-01): Replacing the 4-chloro with a 4-methoxy group decreases potency. The methoxy group is less lipophilic and has different electronic properties, suggesting that either hydrophobicity or a halogen-specific interaction is key at this position.
-
R1-Position (ANA-03 vs. Lead-01): Removing the two chloro atoms from the N1-phenyl ring drastically reduces activity. This highlights the critical importance of these chloro-substituents, likely for deep insertion into a hydrophobic pocket or for proper orientation of the C5-phenyl group.[5]
-
R3-Position (ANA-04 vs. Lead-01): Swapping the piperidine for a morpholine results in a slight loss of activity. This change introduces a polar oxygen atom and may disrupt a favorable hydrophobic interaction or introduce an unfavorable one.
-
R3-Position (ANA-05 vs. Lead-01): Replacing the entire carboxamide with a carboxylic acid completely abolishes activity. This indicates the amide linkage and the subsequent ring are essential for binding, perhaps acting as a hydrogen bond acceptor or providing necessary bulk.[12]
Introduction to QSAR
As the dataset grows, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR uses computational methods to build mathematical models that correlate chemical structures with biological activity.[21][22][23] These models can then be used to predict the activity of virtual compounds, helping to prioritize which analogs to synthesize in the next iteration, saving time and resources.[24][25]
Conclusion and Next Steps
The SAR study of pyrazole analogs is a powerful, iterative process for optimizing lead compounds. The insights gained from the initial library (as exemplified in the table above) directly inform the design of the next generation of compounds. For instance, based on our hypothetical data, the next steps would be to:
-
Explore the R5-position further: Synthesize analogs with other halogens (Br, F) or small, lipophilic groups at the 4-position of the phenyl ring.
-
Maintain the optimal R1-group: Keep the 2,4-dichlorophenyl group constant as it appears critical for activity.
-
Optimize the R3-amide: Explore other cyclic amines or small acyclic amines to probe the space around the carboxamide.
By systematically applying these principles of design, synthesis, testing, and analysis, researchers can effectively navigate the chemical space around the pyrazole scaffold to develop potent and selective drug candidates.
References
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). Wiley Online Library. Retrieved January 3, 2026, from [Link]
-
Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. Retrieved January 3, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved January 3, 2026, from [Link]
-
A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (n.d.). Bentham Science. Retrieved January 3, 2026, from [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. (2023). NIH National Library of Medicine. Retrieved January 3, 2026, from [Link]
-
Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. (2008). PubMed. Retrieved January 3, 2026, from [Link]
-
Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018). PubMed. Retrieved January 3, 2026, from [Link]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (n.d.). NIH National Library of Medicine. Retrieved January 3, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved January 3, 2026, from [Link]
-
Functional groups that confer some distinctive interactions and activities on pyrazole analogs. (2024). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2010). PubMed. Retrieved January 3, 2026, from [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. (2024). GJBE Global Academia. Retrieved January 3, 2026, from [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). IJPSR. Retrieved January 3, 2026, from [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). OUCI. Retrieved January 3, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 3, 2026, from [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023). MDPI. Retrieved January 3, 2026, from [Link]
-
Synthesis, biological evaluation, and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis: Part 2. Synthesis of rigid pyrazolones. (2009). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2008). PubMed. Retrieved January 3, 2026, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). NIH National Library of Medicine. Retrieved January 3, 2026, from [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry. Retrieved January 3, 2026, from [Link]
-
Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. (2010). PubMed. Retrieved January 3, 2026, from [Link]
-
Computational study on QSAR modeling, molecular docking, and ADMET profiling of pyrazole-modified catalpol derivatives as prospective dual inhibitors of VEGFR-2/BRAF V600E. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2024). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing. Retrieved January 3, 2026, from [Link]
-
Docking-based 3D-QSAR analyses of pyrazole derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. (2010). PubMed. Retrieved January 3, 2026, from [Link]
-
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (2021). NIH National Library of Medicine. Retrieved January 3, 2026, from [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. Retrieved January 3, 2026, from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved January 3, 2026, from [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2022). MDPI. Retrieved January 3, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. Retrieved January 3, 2026, from [Link]
-
Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. (2007). PubMed. Retrieved January 3, 2026, from [Link]
-
A-ring modifications on the triazafluorenone core structure and their mGluR1 antagonist properties. (2010). University of Eastern Piedmont. Retrieved January 3, 2026, from [Link]
-
SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. (n.d.). ACS Publications. Retrieved January 3, 2026, from [Link]
-
A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human verification [recaptcha.cloud]
- 23. researchgate.net [researchgate.net]
- 24. Computational study on QSAR modeling, molecular docking, and ADMET profiling of pyrazole-modified catalpol derivatives as prospective dual inhibitors of VEGFR-2/BRAF V600E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Docking-based 3D-QSAR analyses of pyrazole derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole
Welcome to the dedicated technical support guide for the synthesis of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important heterocyclic building block. The trifluoromethylpyrazole moiety is a privileged scaffold in modern drug discovery and agrochemicals, making robust synthetic access a critical objective.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of heterocyclic chemistry.
Diagram: Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Formation | a. Poor quality of starting materials: Impurities in the 1,3-dione or decomposed hydrazine. | a. Verify purity of starting materials: Use freshly opened or purified hydrazine hydrate. The purity of the diketone, 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione, should be >98%[1]. Consider recrystallizing the diketone if necessary. |
| b. Suboptimal reaction temperature: Temperature is too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. | b. Optimize temperature: The reaction is typically run at reflux in a solvent like ethanol or acetic acid[2]. If no reaction occurs, a modest increase in temperature or a switch to a higher-boiling solvent might be beneficial. Conversely, if decomposition is observed, try lowering the temperature. | |
| c. Incorrect pH/catalyst: The reaction is sensitive to pH. The cyclization step can be catalyzed by either acid or base. | c. Adjust catalytic conditions: A catalytic amount of a protic acid like acetic acid or a mineral acid is often used to facilitate the initial condensation[2]. Some variations of the Knorr synthesis may also proceed under basic conditions. A small-scale screen of acidic vs. basic conditions may be warranted. | |
| 2. Formation of a Mixture of Isomers | a. Lack of regioselectivity: Hydrazine can attack either of the two carbonyl groups of the unsymmetrical 1,3-dione, leading to the formation of both this compound and 3-(2-thienyl)-5-(trifluoromethyl)-1H-pyrazole. | a. Exploit electronic effects: The carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl group is significantly more electrophilic. Therefore, the initial nucleophilic attack by a hydrazine nitrogen atom is expected to occur preferentially at this position. This should favor the formation of the desired this compound isomer. Running the reaction under kinetic control (lower temperatures) may enhance this selectivity. |
| b. Reaction conditions favoring equilibrium: Certain conditions might allow for the equilibration between intermediates, leading to a loss of selectivity. | b. Control reaction conditions: Acid catalysis generally favors the desired regioisomer in the synthesis of trifluoromethyl pyrazoles[3]. Ensure a controlled addition of hydrazine, especially at the beginning of the reaction. | |
| 3. Difficulty in Product Purification | a. Co-elution of isomers: The two pyrazole isomers may have very similar polarities, making separation by column chromatography challenging. | a. Optimize chromatography: Use a high-resolution silica gel and a carefully selected eluent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) may be effective. |
| b. Oily product that won't crystallize: The product may be an oil at room temperature, or impurities may be inhibiting crystallization. | b. Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal, if available, is also effective. Cooling the solution to sub-ambient temperatures can also promote crystallization. | |
| c. Persistent impurities: Small amounts of starting materials or byproducts may be difficult to remove. | c. Purification via acid salt formation: Pyrazoles are basic and can form salts with strong acids. Dissolving the crude product in an organic solvent and adding an acid (e.g., HCl in ether) can precipitate the pyrazole as its hydrochloride salt, leaving non-basic impurities in the solution. The pure pyrazole can then be regenerated by treatment with a base[4]. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this pyrazole synthesis?
A1: This reaction is a classic example of the Knorr pyrazole synthesis[2]. The mechanism involves a two-step process:
-
Condensation: One of the nitrogen atoms of hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dione. This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Cyclization and Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a five-membered ring intermediate. Subsequent elimination of a second molecule of water yields the aromatic pyrazole ring.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Q2: Which of the two carbonyl groups in 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione is more reactive?
A2: The carbonyl group adjacent to the trifluoromethyl (CF3) group is significantly more electrophilic. The three fluorine atoms are strongly electron-withdrawing, which pulls electron density away from the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic effect is the primary determinant of the reaction's regioselectivity, favoring the formation of this compound as the major product.
Q3: What is the role of the acid catalyst?
A3: An acid catalyst, typically a protic acid like acetic acid, serves to protonate one of the carbonyl oxygens of the 1,3-dione. This protonation increases the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack by hydrazine.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting 1,3-dione and the appearance of a new, typically more polar, spot corresponding to the pyrazole product will indicate the reaction's progress. For more quantitative analysis, LC-MS can be employed.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Hydrazine and its derivatives are toxic and should be handled with care in a well-ventilated fume hood[2]. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted with proper containment to avoid exposure.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Knorr pyrazole synthesis for trifluoromethylated diketones.
Materials:
-
1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq).
-
Add the solvent (ethanol or glacial acetic acid) to dissolve the diketone (concentration typically 0.5-1.0 M).
-
Begin stirring the solution.
-
Slowly add hydrazine hydrate (1.1 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-100 °C, depending on the solvent) for 2-4 hours.
-
Monitor the reaction by TLC until the starting diketone is consumed.
-
Cool the reaction mixture to room temperature.
-
If the product crystallizes out of the solution upon cooling, it can be collected by filtration. If not, the solvent should be removed under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude pyrazole product
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, for example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate (e.g., from 0% to 20%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole.
References
-
SpectraBase. (n.d.). p-[5-(2-thienyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). US9302994B2 - Process for the preparation of 5-fluoro-1H-pyrazoles.
- Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles.
- Google Patents. (n.d.). US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones.
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)-. Retrieved from [Link]
- Khanal, B., Feliciano, M. A. M., & Gold, B. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Chemical Biology, (Accepted Manuscript).
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). RU2642924C1 - Method of producing 5-phenyl-3-(trifluoromethyl)-1n-pyrazole-4-amine.
-
ACS Publications. (2024, September 19). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). ES2605382T3 - Preparation procedure for 5-fluoro-1H-pyrazoles.
Sources
- 1. US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones - Google Patents [patents.google.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. RU2642924C1 - Method of producing 5-phenyl-3- (trifluoromethyl) -1n-pyrazole-4-amine - Google Patents [patents.google.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Controlling Regioselectivity in Trifluoromethylpyrazole Synthesis
<_ _>
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the synthesis of trifluoromethyl-substituted pyrazoles. Given the profound impact of the trifluoromethyl (CF₃) group on the physicochemical and biological properties of molecules, precise control over its position on the pyrazole ring is paramount for the development of effective pharmaceuticals and agrochemicals.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of trifluoromethylpyrazole synthesis, and why is it a critical challenge?
A1: Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the synthesis of trifluoromethylpyrazoles, this challenge typically arises when reacting an unsymmetrical precursor, such as a trifluoromethyl-β-diketone, with a substituted hydrazine.[1][2][3] This reaction can yield two different regioisomeric pyrazoles (e.g., a 3-CF₃ and a 5-CF₃ isomer). The strong electron-withdrawing nature of the CF₃ group significantly influences the reactivity of adjacent carbonyl groups, often leading to a mixture of products.[4][5] Controlling which isomer is formed is crucial because different regioisomers can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicities. Therefore, ensuring the selective synthesis of the desired isomer is a primary concern for efficiency and efficacy in drug discovery and development.
Q2: What are the primary factors influencing regioselectivity in the classical Knorr-type synthesis of trifluoromethylpyrazoles?
A2: The regiochemical outcome of the cyclocondensation reaction is governed by a complex interplay of several factors:
-
Electronic Effects: The powerful electron-withdrawing CF₃ group makes the adjacent carbonyl carbon significantly more electrophilic and susceptible to initial nucleophilic attack by the hydrazine.[3][6]
-
Steric Hindrance: The bulkiness of substituents on both the diketone and the hydrazine can influence which carbonyl group is more accessible for attack.[1]
-
Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent polarity and hydrogen-bonding capacity, temperature, and the presence of acidic or basic catalysts can dramatically influence which reaction pathway is favored.[3][6][7] For instance, the choice of base can control the regioselectivity of N-alkylation on an existing pyrazole ring.[8]
-
Hydrazine Substituent: The nature of the substituent on the hydrazine (e.g., alkyl vs. aryl) affects the nucleophilicity of the two nitrogen atoms, which can alter the initial site of attack and the subsequent cyclization pathway.[5]
Q3: My reaction is yielding a difficult-to-separate mixture of 3-CF₃ and 5-CF₃ regioisomers. What is the first troubleshooting step I should take?
A3: The first and often most impactful step is to modify the reaction solvent. Standard solvents like ethanol can lead to poor regioselectivity.[6] Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve the regioselectivity in favor of the 3-CF₃ pyrazole isomer.[6] These solvents can selectively form a hemiketal with the more electrophilic carbonyl adjacent to the CF₃ group, effectively directing the hydrazine to attack the other carbonyl.[6]
Q4: How can I reliably distinguish between the 3-CF₃ and 5-CF₃ regioisomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.
-
¹⁹F NMR: This is a highly sensitive technique for this purpose. The chemical shift of the CF₃ group is indicative of its position. In N-substituted pyrazoles, the CF₃ signal for 5-CF₃ isomers is typically shifted downfield compared to the corresponding 3-CF₃ isomers.[7]
-
¹H and ¹³C NMR: The chemical shifts of the pyrazole ring protons and carbons are also diagnostic.
-
2D NMR: Techniques like NOESY can be used to establish through-space proximity between the N-substituent and substituents at the 3- or 5-position, confirming the regiochemistry.[9] A comprehensive guide to the spectroscopic analysis of pyrazoles can provide further reference data.[10][11][12]
Troubleshooting & Optimization Guide
Problem 1: Poor or Undesired Regioselectivity in Cyclocondensation Reactions
Scenario: You are reacting a trifluoromethyl-1,3-diketone with a monosubstituted hydrazine (e.g., methylhydrazine) and obtaining a mixture of regioisomers, or the major product is the undesired isomer.
Root Cause Analysis: The initial nucleophilic attack of the hydrazine is likely occurring at both carbonyl carbons due to competing electronic and steric influences under the current reaction conditions. In many cases, the kinetically favored attack occurs at the more electrophilic carbonyl adjacent to the CF₃ group, which may lead to the undesired 5-CF₃-N-substituted pyrazole.[4][6]
Solutions & Optimization Strategies:
| Strategy | Principle | Expected Outcome |
| Solvent Modification | Use of fluorinated alcohols (HFIP, TFE) to form a reversible hemiketal at the CF₃-adjacent carbonyl, directing attack to the distal carbonyl.[6] | Dramatically increased selectivity for the 3-CF₃ pyrazole isomer (up to 99:1).[6] |
| Temperature Control | Lowering the reaction temperature can favor the thermodynamically more stable product, potentially altering the isomeric ratio. | May improve selectivity, but reaction times will increase. Requires empirical optimization. |
| pH/Catalyst Modification | Switching from basic to acidic conditions (or vice-versa) can change the protonation state and nucleophilicity of the hydrazine, altering the site of initial attack.[3] | Can reverse or significantly improve regioselectivity. Requires screening of various acids (e.g., AcOH, HCl) or bases (e.g., K₂CO₃, NaH).[7] |
| Use of Pre-formed Enaminones | Reacting the trifluoromethyl-β-diketone with an amine to form a stable enaminone intermediate can direct the subsequent reaction with hydrazine to the remaining carbonyl group.[13] | High regioselectivity for a single isomer by forcing a specific reaction sequence. |
Experimental Protocol: Regioselective Synthesis using Fluorinated Alcohols
This protocol details a general procedure for the Knorr-type condensation favoring the 3-CF₃ regioisomer through the use of HFIP.[4][6]
Materials:
-
1-(Aryl/Alkyl)-4,4,4-trifluorobutane-1,3-dione (1.0 mmol)
-
Methylhydrazine or Phenylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the trifluoromethyl-1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting diketone is consumed (typically 1-4 hours).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by column chromatography on silica gel to isolate the desired pyrazole regioisomer.
-
Characterize the product using NMR (¹H, ¹³C, ¹⁹F) to confirm its structure and assess isomeric purity.[10]
Problem 2: Lack of Regioselectivity in N-Alkylation of an Existing NH-Trifluoromethylpyrazole
Scenario: You have a pre-formed, unsymmetrical NH-pyrazole with a CF₃ group at either the 3- or 5-position and are attempting to N-alkylate it, resulting in a mixture of two regioisomeric N-alkylated products.
Root Cause Analysis: The two nitrogen atoms of the pyrazole ring have similar properties and can both act as nucleophiles, especially after deprotonation by a base. The electronic and steric properties of the substituents on the pyrazole ring are insufficient to direct the alkylating agent to a single nitrogen atom.[7][13]
Solutions & Optimization Strategies:
| Strategy | Principle | Expected Outcome |
| Base and Cation Tuning | The choice of base (e.g., K₂CO₃ vs. NaH) and the associated counter-ion (K⁺ vs. Na⁺) can influence the site of alkylation through coordination effects.[7][8] | Using NaH can prevent the formation of regioisomeric products in certain cases, leading to selective formation of the 5-regioisomeric CF₃-pyrazole.[7] |
| Introduction of a Directing Group | Modifying a substituent on the pyrazole ring to a group that can coordinate with the alkylating agent or cation (e.g., a hydrazone or a pyridine moiety) can direct the alkylation to the sterically or electronically favored nitrogen.[7][13] | The reaction can proceed in a highly regioselective manner, yielding exclusively one N-alkylated isomer.[7] |
Advanced Synthetic Strategies for Regiocontrol
Beyond the classical condensation methods, several modern approaches offer excellent regiocontrol from the outset.
1,3-Dipolar Cycloadditions
This powerful strategy involves the reaction of a 1,3-dipole with a dipolarophile. By carefully choosing the precursors, the regiochemistry can be precisely controlled.[14][15]
-
Nitrile Imines with Alkenes/Alkynes: In-situ generated trifluoroacetonitrile imines undergo [3+2] cycloaddition with specific alkenes, such as 2-bromo-3,3,3-trifluoropropene (BTP), to exclusively yield 5-trifluoromethylpyrazoles.[16][17][18][19] This method is catalyst-free and highly scalable.[16][17]
-
Diazo Compounds with Alkynes: The reaction of trifluorodiazoethane with electron-deficient alkynes can provide regioselective access to 3-trifluoromethylpyrazoles.[14]
Multi-Component Reactions (MCRs)
MCRs offer an efficient way to construct complex molecules with high regioselectivity in a single step.
-
Aldehydes, Sulfonyl Hydrazides, and BTP: A three-component reaction between an aldehyde, a sulfonyl hydrazide (which forms a diazo compound in situ), and 2-bromo-3,3,3-trifluoropropene (BTP) provides a highly regioselective route to 3-trifluoromethylpyrazoles.[20]
Visualization of Key Concepts
Decision Workflow for Optimizing Regioselectivity
Caption: Decision workflow for troubleshooting regioselectivity.
Mechanism: Solvent Effect in Knorr Condensation
Caption: Role of fluorinated solvents in directing regioselectivity.
References
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
-
ResearchGate. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]
-
PubMed. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. [Link]
-
Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1087-1156. [Link]
-
Kowalczyk, A., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2446-2451. [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(19), 7259-7266. [Link]
-
Synfacts. (2020). Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. Thieme, 16(03), 0269. [Link]
-
Wang, C., et al. (2014). Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent. Organic & Biomolecular Chemistry, 12(23), 3937-3940. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
ResearchGate. (2020). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF 3 -1,3-Enynes with Hydrazines. ResearchGate. [Link]
-
ACS Publications. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. [Link]
-
Semantic Scholar. (2010). Regioselective Synthesis of Trifluoromethyl Group Substituted Pyrazole Derivatives from 1‐Aryl‐3,4,4,4‐tetrafluoro‐2‐buten‐1‐ones. Semantic Scholar. [Link]
-
National Institutes of Health. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. PMC. [Link]
-
Organic Chemistry Portal. (2020). Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Organic Chemistry Portal. [Link]
-
ACS Publications. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
-
Semantic Scholar. (2015). Regioselective synthesis of pyrazole triflones based on triflyl alkyne cycloadditions. Semantic Scholar. [Link]
-
ACS Publications. (2021). Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]
-
ResearchGate. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ResearchGate. [Link]
-
Semantic Scholar. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]
-
Semantic Scholar. (2013). A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]
-
Organic Chemistry Portal. (2021). Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. Organic Chemistry Portal. [Link]
-
PubMed Central. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]
-
American Chemical Society. (2021). Regioselective Synthesis of 5‑Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2‑Bromo-3,3,3-trifluoropropene. The Journal of Organic Chemistry. [Link]
-
PubMed. (2021). Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. PubMed. [Link]
-
OUCI. (2013). A General and Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles. OUCI. [Link]
-
PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
Royal Society of Chemistry. (1998). A Direct and General Synthesis of 5-Substituted 3-Trifluoromethyl-1,2,4-triazoles via the Three-component Condensation Reaction of Ethyl Trifluoroacetate, Hydrazine and Amidines. Journal of Chemical Research, Synopses. [Link]
-
ResearchGate. (2025). Synthesis of Trifluoromethylated Pyrazoles from Trifluoromethylenaminones and Monosubstituted Hydrazines. ResearchGate. [Link]
-
ResearchGate. (2024). Synthesis of tri/difluoromethyl pyrazoles by [3+2] cycloaddition of tri/difluoroacetohydrazonoyl bromides with vinyl acetates. ResearchGate. [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Regioselective Synthesis of Trifluoromethyl Group Substituted Pyrazole Derivatives from 1‐Aryl‐3,4,4,4‐tetrafluoro‐2‐buten‐1‐ones. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene [organic-chemistry.org]
Common side products in the synthesis of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole. This molecule is a crucial building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by its trifluoromethyl and thienyl substituents. The most prevalent synthetic route is the Knorr pyrazole synthesis, involving the condensation of hydrazine with the 1,3-diketone precursor, 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione.[1][2]
While the reaction appears straightforward, it is often plagued by challenges related to regioselectivity and the formation of stubborn side products. This guide provides expert-driven, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your synthesis.
Troubleshooting Guide: Common Synthesis Problems & Solutions
Q1: My final product is a mixture of two isomers that are difficult to separate. What is the unexpected isomer and why did it form?
A1: This is the most common issue encountered in this synthesis. The side product is almost certainly the regioisomer, 3-(2-thienyl)-5-(trifluoromethyl)-1H-pyrazole . Its formation is a direct consequence of the reaction mechanism between hydrazine and the non-symmetrical 1,3-diketone precursor.[3]
Causality: The reaction proceeds via nucleophilic attack of a hydrazine nitrogen atom on one of the two carbonyl carbons of the diketone. The electron-withdrawing trifluoromethyl (CF₃) group makes its adjacent carbonyl carbon significantly more electrophilic (electron-poor) than the carbonyl carbon adjacent to the thienyl group. Consequently, the initial attack by hydrazine preferentially occurs at this CF₃-activated carbonyl. This pathway leads to the desired this compound isomer.
However, the reaction is a competitive process. A smaller fraction of hydrazine molecules will attack the less electrophilic, thienyl-adjacent carbonyl, leading to the undesired 3-(2-thienyl)-5-(trifluoromethyl)-1H-pyrazole regioisomer. Under standard conditions, such as refluxing in ethanol, this can result in nearly equimolar mixtures of the two products.[1]
Caption: Regioisomeric pathways in pyrazole synthesis.
Q2: How can I improve the regioselectivity to exclusively or primarily form the desired 5-(2-thienyl) isomer?
A2: You can dramatically improve regioselectivity by changing the reaction solvent. While traditional solvents like ethanol often yield poor selectivity, fluorinated alcohols have been shown to be exceptionally effective.[4]
Expertise & Causality: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are highly polar, strong hydrogen-bond donors but poor nucleophiles. It is proposed that these solvents stabilize the key hemiaminal intermediate formed during the major reaction pathway (Pathway A) through strong hydrogen bonding. This stabilization lowers the activation energy for the desired pathway, making it significantly faster and more favorable than the minor pathway, thus enhancing regioselectivity.[4]
Data Presentation: Solvent Effect on Regioselectivity
| Solvent | Temperature | Ratio (Desired : Undesired Isomer) | Yield (%) | Reference |
| Ethanol (EtOH) | Reflux | ~ 1 : 1 | ~60-70% | |
| 2,2,2-Trifluoroethanol (TFE) | Room Temp | 85 : 15 | >90% | [4] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp | > 98 : 2 | >90% |
Experimental Protocol: High-Regioselectivity Synthesis
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione in HFIP (approx. 0.2 M concentration).
-
Reagent Addition: Add 1.1 equivalents of hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.
-
Workup: Upon completion, remove the HFIP solvent under reduced pressure (note: HFIP is volatile but corrosive; use appropriate safety measures).
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product should show high isomeric purity and can be further purified by flash chromatography or recrystallization if necessary.
Q3: I've isolated a stable side product that isn't one of the pyrazole isomers. My NMR shows a hydroxyl group and my mass spec matches the addition of hydrazine to the diketone. What is it?
A3: You have likely isolated a 5-hydroxy-5-trifluoromethylpyrazoline intermediate.[4] This occurs when the initial cyclization is successful, but the final acid- or base-catalyzed dehydration step to form the aromatic pyrazole ring is incomplete.
Causality: The pyrazole formation is a two-step process: cyclization to a pyrazoline, followed by elimination of water (dehydration) to yield the aromatic pyrazole. The C-F bonds of the trifluoromethyl group strengthen the adjacent C-OH bond, making this dehydration step more difficult than in non-fluorinated analogs. If the reaction conditions (temperature, time, or catalyst) are insufficient, the pyrazoline intermediate can be isolated.
Caption: Incomplete dehydration leads to a pyrazoline intermediate.
Troubleshooting Steps:
-
Increase Temperature: If you are running the reaction at room temperature, gently heat the mixture to reflux (e.g., in ethanol) to provide the energy needed to overcome the activation barrier for dehydration.
-
Add an Acid Catalyst: Add a catalytic amount (5-10 mol%) of acetic acid or p-toluenesulfonic acid (p-TsOH) to your reaction mixture. The acid will protonate the hydroxyl group, turning it into a better leaving group (H₂O) and facilitating the elimination step.[5]
-
Extend Reaction Time: Simply allowing the reaction to proceed for a longer period may be sufficient for the dehydration to complete.
Q4: My overall yield is very low and the crude product is a complex mixture. I suspect the problem is with my 1,3-diketone precursor. What could be going wrong?
A4: Impurities in your starting 1,3-diketone, 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione, will directly translate to a complex and low-yielding pyrazole synthesis. The most common method for synthesizing this precursor is a Claisen condensation between 2-acetylthiophene and an ethyl trifluoroacetate source.[6]
Common Side Reactions in Diketone Synthesis:
-
Self-Condensation: The starting ketone (2-acetylthiophene) can undergo self-condensation under basic conditions, leading to aldol-type impurities.
-
Incomplete Reaction: Failure to drive the Claisen condensation to completion will leave unreacted starting materials in your crude diketone.
-
O-acylation vs. C-acylation: While C-acylation is desired to form the 1,3-diketone, competitive O-acylation of the enolate can occur, leading to the formation of an undesired enol ester side product.[3]
Self-Validating Protocol (Trustworthiness):
-
Purify the Precursor: It is critical to purify the 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione before reacting it with hydrazine. Flash column chromatography is often effective.
-
Use a Reliable Procedure: Employ a well-vetted, high-yield procedure for the diketone synthesis. The one-pot method developed by Heller and Natarajan, which involves in-situ formation of the diketone followed by the addition of hydrazine, is highly efficient and minimizes the handling of the intermediate diketone.[6][7] This approach uses a strong, non-nucleophilic base like LiHMDS to prevent further acylation of the product.[3]
Frequently Asked Questions (FAQs)
FAQ 1: How can I definitively confirm the regiochemistry of my product? Confirming the structure is crucial. The most powerful technique is 19F NMR spectroscopy . The chemical shift of the CF₃ group is highly sensitive to its position on the pyrazole ring.[8] Additionally, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the CF₃ group's carbon and protons on the thienyl ring, allowing for unambiguous assignment. For example, a correlation between the C5 proton and the thienyl protons would confirm the desired isomer.
FAQ 2: I used methylhydrazine instead of hydrazine hydrate and obtained two N-methylated isomers. Is the principle of regioselectivity the same? Yes, the underlying principle is identical. The reaction of methylhydrazine with the unsymmetrical diketone can produce two N-methyl pyrazole regioisomers. The solvent effects discussed in Q2 are directly applicable here as well, and using HFIP or TFE will strongly favor the formation of 1-methyl-5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole.[4]
FAQ 3: What are the best purification techniques to separate the regioisomers if they do form? Separating these regioisomers can be challenging due to their similar polarities.
-
Flash Column Chromatography: This is the most common method. Use a high-resolution silica gel and a shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexanes).
-
Preparative HPLC: For very difficult separations or to obtain highly pure material, reverse-phase preparative HPLC is an excellent, albeit more costly, option.
-
Recrystallization: If one isomer is formed in significant excess and the product is a solid, fractional recrystallization may be effective. Experiment with different solvent systems.
FAQ 4: Can I use a different synthetic route to avoid the 1,3-diketone and its associated problems? Yes, alternative routes exist, though they come with their own challenges. One powerful method is the 1,3-dipolar cycloaddition of a trifluoromethylated 1,3-dipole (like a trifluoroacetonitrile imine, generated in-situ) with an appropriate alkyne or alkene dipolarophile derived from thiophene.[9][10] This method can offer excellent control over regioselectivity but may require more complex starting materials.
References
-
Belguedj, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. Available at: [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]
-
Gomaa, A. M., & Ali, A. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. Available at: [Link]
-
Rost, A., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Vaganov, A. I., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Moris, F., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. Available at: [Link]
-
Zhou, H., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]
-
Sutariya, J. K., et al. (2021). Synthesis and Characterization of Trifluoromethyl Substituted Pyrazole Derivatives. European Chemical Bulletin. Available at: [Link]
-
Phansavath, P., & Ratovelomanana-Vidal, V. (2021). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Technical Support Center: Troubleshooting Unexpected Results in NMR Spectra of Pyrazole Derivatives
Welcome to the Technical Support Center for NMR analysis of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter puzzling or unexpected results in their NMR spectra. Pyrazoles, while structurally simple, possess unique electronic and dynamic properties that often lead to complex and non-intuitive NMR spectra. This resource provides in-depth, experience-based troubleshooting advice to help you accurately interpret your data and confidently elucidate the structure of your compounds.
Introduction: The Unique NMR Signature of Pyrazoles
The pyrazole ring system is characterized by two adjacent nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N2). This arrangement gives rise to several key phenomena that directly impact NMR spectra:
-
Annular Tautomerism: In N-unsubstituted pyrazoles, the N-H proton can reside on either nitrogen atom. This creates a dynamic equilibrium between two tautomeric forms. The rate of this exchange, relative to the NMR timescale, dictates whether the signals for the C3/C5 and H3/H5 positions are observed as distinct, separate signals for each tautomer or as a single, time-averaged signal.[1][2][3]
-
Proton Exchange: The N-H proton is labile and can exchange with other molecules, including residual water in the solvent or other pyrazole molecules.[1] This exchange can lead to significant broadening of the N-H signal, sometimes to the point of it being unobservable.[1]
-
Solvent Effects: The chemical shifts of pyrazole protons, particularly the N-H proton, are highly sensitive to the solvent due to hydrogen bonding and other intermolecular interactions.[4][5][6][7][8]
-
pH and Protonation: The basicity of the pyridine-like nitrogen means that pyrazoles can be protonated in acidic conditions, leading to dramatic changes in the electronic structure and, consequently, the NMR spectrum.[4][5][6]
This guide will address common issues arising from these properties in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do the signals for the C3 and C5 (or H3 and H5) positions in my unsymmetrically substituted pyrazole appear as a single, averaged peak?
This is a classic sign of rapid annular tautomerism.[1] The proton is exchanging between the N1 and N2 positions so quickly on the NMR timescale that the spectrometer "sees" an average of the two tautomeric forms.
Troubleshooting Workflow: Resolving Tautomers
Detailed Protocols:
-
Low-Temperature NMR: By decreasing the temperature, you can slow the rate of proton exchange.[1] Often, this is sufficient to "freeze out" the individual tautomers, allowing their distinct signals to be observed.
-
Sample Preparation: Dissolve your compound in a suitable low-temperature solvent (e.g., dichloromethane-d2, toluene-d8, THF-d8).
-
Initial Spectrum: Acquire a standard ¹H and ¹³C spectrum at room temperature (298 K).
-
Cooling: Gradually lower the probe temperature in 10-20 K increments.
-
Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.
-
Data Acquisition: Record spectra at each temperature until the averaged signals split into two distinct sets of signals, one for each tautomer.
-
-
Solvent Selection: The tautomeric equilibrium and the rate of exchange are highly dependent on the solvent.[9]
-
Aprotic, non-polar solvents (e.g., benzene-d6, CCl4) can slow down intermolecular proton transfer, favoring the observation of separate tautomers.
-
Protic or hydrogen-bond accepting solvents (e.g., DMSO-d6, methanol-d4) can accelerate proton exchange, leading to averaged signals.[1]
-
Q2: The N-H proton signal in my ¹H NMR spectrum is extremely broad, or I can't see it at all. Where did it go?
The disappearance or significant broadening of the N-H signal is a common issue and is almost always due to proton exchange.[1]
Causative Factors:
-
Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or other acidic/basic impurities. This rapid exchange broadens the signal, sometimes to the point where it is indistinguishable from the baseline.[1]
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause rapid relaxation of the attached proton, leading to a broader signal.
-
Exchange with Deuterated Solvent: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent, rendering it "invisible" in the ¹H NMR spectrum.[1][10]
Troubleshooting Strategies:
-
Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible. Storing solvents over molecular sieves can help.
-
Vary Concentration: The rate of intermolecular exchange can be concentration-dependent. Acquiring spectra at different concentrations may help to sharpen the N-H signal.
-
D₂O Shake: To confirm if a broad peak is an N-H proton, add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. If the peak disappears, it was an exchangeable proton.
Q3: How can I definitively assign the ¹H and ¹³C signals for an unsymmetrically substituted pyrazole?
unambiguous assignment requires the use of 2D NMR techniques, particularly HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).
Key 2D NMR Experiments for Pyrazole Structure Elucidation:
| Experiment | Information Provided | Application for Pyrazoles |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically over 2-3 bonds). | Helps to identify neighboring protons on the pyrazole ring or on substituents. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton signal with the carbon signal to which it is directly attached. | Quickly assigns the chemical shifts of protonated carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by 2-3 bonds. | This is crucial for pyrazoles. For example, the H4 proton will show a correlation to both C3 and C5, helping to assign these carbons. The protons on a substituent at C3 will show a correlation to C3 and C4, but not C5.[11][12] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows correlations between protons that are close in space, regardless of whether they are bonded. | Can be used to confirm the position of substituents by observing NOEs between the substituent's protons and the adjacent ring protons.[1] |
Experimental Protocol: Using HMBC for Assignment
-
Sample Preparation: Prepare a reasonably concentrated sample of your pyrazole derivative in a suitable deuterated solvent.
-
Tuning: Ensure the NMR probe is properly tuned for both ¹H and ¹³C frequencies.
-
Parameter Optimization: Set the key HMBC parameter, the long-range coupling constant (J(C,H)), to a value that reflects the expected 2- and 3-bond couplings (typically 8-10 Hz).
-
Acquisition: Run the HMBC experiment. This may take several hours depending on the sample concentration and instrument sensitivity.
-
Processing and Analysis: Process the 2D data. Look for key cross-peaks:
-
A correlation between the H4 proton and the two adjacent carbons will help identify C3 and C5.
-
A correlation between the N-H proton (if visible) and the C3 and C5 carbons can also be used for assignment.[1]
-
Correlations from substituent protons to the pyrazole ring carbons will definitively establish the point of attachment.
-
Q4: The coupling constants in my pyrazole spectrum seem unusual. What are the typical values?
Understanding the typical J-coupling values in a pyrazole ring is essential for correct signal assignment and structure verification.
| Coupling | Typical Range (Hz) | Notes |
| ³J(H3, H4) | 1.7 - 2.5 | |
| ³J(H4, H5) | 2.5 - 3.3 | |
| ⁴J(H3, H5) | 0.5 - 1.0 | Long-range coupling, often not resolved. |
| ¹J(C3, H3) | ~185 - 190 | |
| ¹J(C4, H4) | ~175 - 180 | |
| ¹J(C5, H5) | ~185 - 190 |
Note: These are approximate values and can be influenced by substituents and solvent. For more detailed information on coupling constants, refer to specialized NMR databases and literature.[13][14][15]
Conclusion
The NMR spectroscopy of pyrazole derivatives presents a unique set of challenges that can be overcome with a solid understanding of the underlying chemical principles and the application of appropriate experimental techniques. By considering the effects of tautomerism, proton exchange, and solvent interactions, and by employing advanced 2D NMR methods, researchers can confidently navigate the complexities of these spectra to achieve accurate structural elucidation.
References
- Claramunt, R. M., López, C., García, M. A., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry.
- Begtrup, M., Boyer, G., Cabildo, P., et al. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. King's College London.
- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem.
- Pozharskii, A. F. (n.d.). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. ResearchGate.
- Abboud, J., Boyer, G., et al. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Semantic Scholar.
- OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. OpenOChem Learn.
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Oregon State University. (n.d.). Analyzing Coupling Constants. Oregon State University.
- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
- University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison.
-
Zhang, Y., et al. (2007, May 24). Structure Elucidation of a Pyrazolo[1][4]pyran Derivative by NMR Spectroscopy. PMC - NIH. Available at:
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole | Semantic Scholar [semanticscholar.org]
- 8. unn.edu.ng [unn.edu.ng]
- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 10. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 11. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rubingroup.org [rubingroup.org]
- 14. Analyzing Coupling Constants [sites.science.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of substituted pyrazoles, offering troubleshooting advice and in-depth scientific explanations to optimize your experimental outcomes.
Introduction to Pyrazole Synthesis
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural motif present in numerous FDA-approved drugs and biologically active compounds.[1][2] The most common and versatile method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[3][4] This reaction, often referred to as the Knorr pyrazole synthesis, is valued for its simplicity and the ready availability of starting materials.[5][6] However, challenges such as low yield, formation of regioisomeric mixtures, and difficult purifications are frequently encountered. This guide provides a structured approach to troubleshooting these common issues.
Section 1: Troubleshooting Poor Reaction Yield
Low or no product yield is one of the most frequent issues in pyrazole synthesis. The problem can often be traced back to several key factors, from the quality of starting materials to the specific reaction conditions employed.
FAQ 1: I'm getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Several factors can contribute to poor yields. A systematic approach to troubleshooting is essential.
1.1 Purity of Starting Materials
The purity of your reactants, especially the hydrazine and 1,3-dicarbonyl compounds, is critical. Impurities can lead to unwanted side reactions or inhibit the desired transformation.[7]
-
Recommendation:
-
Ensure all starting materials are of high purity. Verify the purity by techniques such as NMR or melting point analysis.
-
If necessary, purify your starting materials before use. 1,3-Diketones can often be purified by distillation or recrystallization. Hydrazine salts can be recrystallized.
-
1.2 Reaction Conditions: Solvent, Temperature, and Catalyst
The choice of solvent, reaction temperature, and catalyst can dramatically influence the reaction rate and final yield.
-
Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics.[7]
-
Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction by protonating the carbonyl group, making it more electrophilic.
-
Aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to improve yields and regioselectivity in certain cases, especially when using arylhydrazines.[3][4]
-
Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity and reaction rates.[8]
-
Solvent-free conditions , sometimes using a catalyst like tetrabutylammonium bromide (TBAB), offer a green and efficient alternative.[9][10]
-
-
Temperature and Reaction Time: Suboptimal temperature or reaction time can result in incomplete reactions or product degradation.[7]
-
Catalyst Selection and Loading: While many pyrazole syntheses proceed without a catalyst, acidic or basic catalysts are often employed to increase the reaction rate.[1][6]
-
Acid catalysts (e.g., acetic acid, HCl, TsOH) protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.[6]
-
Lewis acids (e.g., nano-ZnO, AgOTf) have also been used effectively.[3]
-
Microwave irradiation has emerged as a powerful technique to accelerate pyrazole synthesis, often leading to higher yields in significantly shorter reaction times.[1][2][12][13]
-
The following diagram illustrates a decision-making workflow for troubleshooting low yield:
Caption: Troubleshooting workflow for low reaction yield.
1.3 Experimental Protocol: A General Procedure
Here is a representative step-by-step protocol for the synthesis of a 1,3,5-trisubstituted pyrazole.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).
-
Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.1 eq.) to the solution. If using the free base, an equivalent of acid (e.g., glacial acetic acid) can be added.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[14]
Section 2: Controlling Regioselectivity
When an unsymmetrical 1,3-dicarbonyl compound reacts with a monosubstituted hydrazine, the formation of two different regioisomers is possible.[5][15] Controlling which isomer is formed is a significant challenge in pyrazole synthesis.[16]
FAQ 2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
The regiochemical outcome is influenced by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[16]
2.1 Understanding the Mechanism
The reaction proceeds via the initial attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. With a substituted hydrazine (R-NH-NH₂), the two nitrogen atoms have different nucleophilicities. The initial attack is followed by condensation to form a hydrazone intermediate, which then cyclizes and dehydrates to form the aromatic pyrazole ring.[17] The regioselectivity is determined by which nitrogen attacks which carbonyl group first.
Caption: Competing pathways leading to regioisomers.
2.2 Factors Influencing Regioselectivity
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a key factor. Electron-withdrawing groups (like -CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[16]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the nucleophilic attack to the less sterically hindered carbonyl group.[16]
-
Reaction Conditions (pH, Solvent): This is often the most critical factor.[16]
-
pH Control: Under acidic conditions, the hydrazine can be protonated. The relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine can be modulated by pH, thereby influencing the initial site of attack.
-
Solvent Choice: As mentioned previously, the use of fluorinated alcohols (TFE, HFIP) has been shown to dramatically increase regioselectivity, often favoring a single isomer.[8] This is attributed to the unique hydrogen-bonding properties of these solvents, which can selectively activate one of the carbonyl groups.
-
Table 1: Effect of Solvent on Regioselectivity
The table below summarizes the effect of different solvents on the regiomeric ratio in a representative reaction between a 1,3-diketone and methylhydrazine.[8]
| Entry | 1,3-Diketone Substituents (R¹, R³) | Solvent | Regioisomeric Ratio (Desired:Undesired) | Yield (%) |
| 1 | Phenyl, CF₃ | EtOH | 60:40 | 75 |
| 2 | Phenyl, CF₃ | TFE | 85:15 | 88 |
| 3 | Phenyl, CF₃ | HFIP | >98:2 | 92 |
| 4 | 2-Furyl, CF₃ | EtOH | 55:45 | 70 |
| 5 | 2-Furyl, CF₃ | HFIP | >98:2 | 95 |
Data synthesized from literature reports for illustrative purposes.[8]
FAQ 3: How can I separate a mixture of pyrazole regioisomers?
If controlling the reaction to produce a single isomer is not feasible, separation of the mixture is necessary.
-
Column Chromatography: Flash column chromatography on silica gel is the most common and effective method for separating regioisomers. The polarity difference between the isomers, although sometimes small, is often sufficient for separation with an optimized solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Crystallization: If one of the isomers is significantly less soluble in a particular solvent system, fractional crystallization can be an effective purification method.
-
Preparative HPLC: For difficult separations or for obtaining highly pure samples, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option, though it is less suitable for large-scale work.
Section 3: Purification and Characterization
Even with optimized reaction conditions, purification of the final product can be challenging.
FAQ 4: My crude product is an oil and difficult to purify. What should I do?
Oily products are common, especially for N-alkylated pyrazoles.
-
Attempt Crystallization: Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then slowly cooling it, perhaps with the addition of a co-solvent in which it is insoluble (e.g., water, hexanes). Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Salt Formation: Pyrazoles are basic at the N-2 position.[18] The product can often be precipitated and purified as a salt (e.g., hydrochloride) by treating a solution of the crude product (in a solvent like diethyl ether or ethyl acetate) with an acid like HCl.[19] The free base can then be regenerated by treatment with a mild base.
-
Column Chromatography: If crystallization fails, column chromatography is the most reliable method. A careful selection of the eluent system is key.
FAQ 5: How do I confirm the structure and regiochemistry of my synthesized pyrazole?
Unambiguous structure determination is critical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools. For distinguishing regioisomers, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. HMBC can show long-range correlations (2-3 bonds) between protons and carbons, helping to establish connectivity. For example, a correlation between the N-alkyl protons and the C-5 carbon of the pyrazole ring can confirm the regiochemistry.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides definitive proof of the structure and regiochemistry.
This guide provides a foundation for troubleshooting common issues in substituted pyrazole synthesis. By systematically evaluating starting material purity, reaction conditions, and purification techniques, researchers can significantly improve the efficiency and success of their synthetic efforts.
References
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
-
Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071.
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. (2024).
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed.
-
Al-Azzawi, A. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500.
-
Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
-
Bravo, F., et al. (2013). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 78(10), 4879-4887.
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2441-2448.
-
Knorr Pyrazole Synthesis. J&K Scientific LLC.
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
-
Pontiki, E., et al. (2020). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules, 25(22), 5462.
-
Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI.
-
Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (2025). BenchChem.
-
Gomha, S. M., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(7), 1210.
-
Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (2025). BenchChem.
-
Pyrazole synthesis. Organic Chemistry Portal.
-
Aggarwal, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7509.
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2019). Slideshare.
-
Method for purifying pyrazoles. (2011). Google Patents.
-
Peterson, E. A., & Krische, M. J. (2012). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 14(24), 6462-6464.
-
Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579.
-
Synthesis of pyrazole under solvent free condition. (2023). ResearchGate.
-
Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry.
-
Green synthesis of pyrazole systems under solvent-free conditions. (2018). Taylor & Francis Online.
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (2019). Paper Publications.
-
Knorr Pyrazole Synthesis. Chem Help ASAP.
-
Synthetic pathway for solvent-free preparations of pyrazole derivatives. (2023). ResearchGate.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. paperpublications.org [paperpublications.org]
- 15. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chemhelpasap.com [chemhelpasap.com]
- 18. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Preventing degradation of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole during storage
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage
Welcome to the technical support center for 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole. This resource is designed to provide you with in-depth guidance on the proper storage and handling of this compound to maintain its integrity and ensure the reliability of your experimental results. As Senior Application Scientists, we have compiled this information based on the chemical principles of its constituent moieties and established best practices for active pharmaceutical ingredients (APIs).
Understanding the Stability of this compound
This compound is a heterocyclic compound featuring three key structural components: a thiophene ring, a pyrazole ring, and a trifluoromethyl group. The overall stability of the molecule is a composite of the properties of these individual units.
-
Thiophene Ring: This sulfur-containing aromatic ring is generally stable. However, it can be susceptible to photodegradation.[1][2]
-
Pyrazole Ring: As an aromatic heterocycle, the pyrazole ring is relatively stable but can be prone to oxidation and halogenation under certain conditions.[3][4]
-
Trifluoromethyl Group: The -CF3 group is known to enhance the metabolic stability of molecules.[5] However, N-CF3 moieties can be hydrolytically unstable, though the electron-deficient nature of the pyrazole ring is expected to improve this stability.[5][6]
Given these characteristics, degradation of this compound could potentially be initiated by exposure to light, strong oxidizing agents, or extreme pH conditions.
Troubleshooting Guide: Addressing Common Degradation Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: I've observed a change in the color of my solid this compound sample after storing it on the lab bench. What could be the cause?
Answer: A change in color, such as yellowing or browning, is a common indicator of degradation. The most likely cause for a sample stored on a lab bench is photodegradation , where exposure to ambient light initiates chemical reactions. The thiophene moiety, in particular, can be susceptible to light-induced degradation.[1][2]
Troubleshooting Steps:
-
Confirm Degradation: Analyze a small portion of the discolored sample and a fresh or properly stored sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A change in the purity profile, such as the appearance of new peaks or a decrease in the main peak area, will confirm degradation.
-
Immediate Action: Transfer the remaining sample to an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Future Prevention: Always store this compound in a light-protected container.
Question 2: My aqueous stock solution of this compound shows a precipitate after being stored in the refrigerator for a few days. Is this degradation?
Answer: While precipitation could be a sign of a degradant being formed, it is more likely due to the compound's poor aqueous solubility, which can be further reduced at lower temperatures. However, hydrolytic degradation, especially at non-neutral pH, cannot be entirely ruled out without further analysis.
Troubleshooting Steps:
-
Solubility Check: Gently warm the solution to room temperature and sonicate for a few minutes. If the precipitate redissolves, it is likely a solubility issue.
-
pH Measurement: Check the pH of your stock solution. Extreme pH values can accelerate hydrolysis.
-
Analytical Verification: If the precipitate does not redissolve, or if you suspect degradation, analyze the supernatant and, if possible, the precipitate by HPLC or LC-MS to check for the presence of new peaks.
-
Future Prevention: Prepare stock solutions in a suitable organic solvent, such as DMSO or ethanol, where the compound has higher solubility. If an aqueous solution is necessary for your experiment, prepare it fresh from the organic stock solution just before use.
Question 3: I'm seeing multiple peaks in the chromatogram of my sample, even though it was a high-purity standard. What could have gone wrong during storage?
Answer: The appearance of multiple peaks suggests the formation of degradation products. Besides photodegradation and hydrolysis, oxidative degradation is another possibility, especially if the sample has been exposed to air for extended periods or stored improperly. The pyrazole ring can be susceptible to oxidation.[4]
Troubleshooting Steps:
-
Review Storage Conditions:
-
Atmosphere: Was the container tightly sealed? Was it flushed with an inert gas like nitrogen or argon before sealing?
-
Temperature: Was the sample stored at the recommended temperature? Elevated temperatures can accelerate oxidative processes.
-
-
Investigate Potential Contaminants: Could the sample have been contaminated with an oxidizing agent?
-
Future Prevention: Store the solid compound and solutions under an inert atmosphere, especially for long-term storage. Tightly seal containers and consider using desiccants to minimize moisture.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be stored in a tightly sealed, light-resistant container (e.g., an amber glass vial) at -20°C, under an inert atmosphere (argon or nitrogen). For short-term storage, 2-8°C is acceptable.
Q2: How should I prepare and store stock solutions?
A2: It is recommended to prepare stock solutions in a high-purity, anhydrous organic solvent such as DMSO or ethanol. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C in tightly sealed, light-resistant containers.
Q3: Can I store aqueous working solutions?
A3: Due to the potential for hydrolysis and the compound's limited aqueous solubility, it is strongly advised to prepare aqueous working solutions fresh for each experiment. If temporary storage is unavoidable, keep the solution on ice and use it within a few hours.
Q4: How can I monitor the stability of my compound over time?
A4: The most effective way to monitor stability is by using a stability-indicating analytical method, typically reverse-phase HPLC with UV detection. Periodically (e.g., every 3-6 months), analyze a sample from your stored stock and compare the purity profile to the initial analysis. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Summary of Recommended Storage Conditions
| Form | Storage Temperature | Atmosphere | Light Protection | Container |
| Solid (Long-term) | -20°C | Inert (Ar or N₂) | Required | Amber glass vial |
| Solid (Short-term) | 2-8°C | Air (tightly sealed) | Required | Amber glass vial |
| Organic Stock Solution | -20°C to -80°C | Inert (Ar or N₂) | Required | Tightly sealed vial |
| Aqueous Solution | N/A (Prepare Fresh) | N/A | N/A | N/A |
Experimental Protocol: HPLC Method for Purity Assessment
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization may be required based on your specific instrumentation and the nature of any observed degradation products.
Objective: To assess the purity of this compound and detect the presence of degradation products.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a small amount of a reference standard of this compound in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Dilute this stock solution to a working concentration of approximately 50 µg/mL with the mobile phase.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Troubleshooting Workflow for Purity Analysis
Caption: Workflow for troubleshooting unexpected impurities in this compound samples.
References
-
Research Article Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Hindawi. Available at: [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]
-
Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer:fullerene solar cell. PubMed. Available at: [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications. Available at: [Link]
-
Investigation of hydrolytic stability of N-trifluoromethyl secondary... ResearchGate. Available at: [Link]
-
Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. Available at: [Link]
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer:fullerene solar cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Addressing poor solubility of pyrazole compounds in biological assays
Welcome to the technical support center for addressing the poor solubility of pyrazole compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with compound precipitation and inconsistent results in their experiments. Here, you will find practical, field-proven insights and detailed protocols to help you overcome these common hurdles and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrazole compounds show poor solubility in aqueous buffer?
A1: Pyrazole scaffolds, while being a cornerstone in medicinal chemistry for their diverse biological activities, often possess physicochemical properties that lead to low aqueous solubility.[1][2][3][4] The planarity of the aromatic heterocycle can contribute to strong crystal lattice energy, which requires significant energy to overcome for dissolution.[5][6] Additionally, many pyrazole derivatives are hydrophobic, making them less inclined to interact with polar water molecules.[7][8]
Q2: I dissolve my pyrazole compound in 100% DMSO, but it precipitates when I add it to my aqueous assay buffer. Why does this happen?
A2: This is a common phenomenon known as solvent-shifting precipitation. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for a wide range of organic compounds, including many pyrazoles, its ability to keep a compound in solution diminishes as the percentage of aqueous buffer increases.[9][10] When the DMSO stock is introduced to the aqueous medium, the overall solvent environment becomes less favorable for the hydrophobic compound, causing it to crash out of solution.[10][11] It's crucial to maintain a low final concentration of DMSO in your assay, typically below 0.5%, to minimize both solubility issues and potential cytotoxicity.[9]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?
A3: Kinetic solubility measures the concentration of a compound at which it starts to precipitate from a solution that was initially prepared by diluting a high-concentration stock (usually in DMSO) into an aqueous buffer.[11][12][13] This is highly relevant for most in vitro and high-throughput screening (HTS) assays, as it mimics the experimental conditions.[10] Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound in a saturated solution with an excess of solid material.[12][14] While thermodynamic solubility provides a fundamental physicochemical property of the compound, kinetic solubility is often more predictive of its behavior in a typical biological assay.[10]
Q4: Can repeated freeze-thaw cycles of my DMSO stock solutions affect the solubility of my pyrazole compounds?
A4: Yes, repeated freeze-thaw cycles can negatively impact the solubility of your compounds.[10][15] Each cycle presents an opportunity for the compound to precipitate out of the DMSO stock, especially if the initial concentration is close to its solubility limit.[15][16] To mitigate this, it is best practice to aliquot your stock solutions into single-use volumes.[9]
In-Depth Troubleshooting Guides
Guide 1: Accurate Assessment of Pyrazole Compound Solubility
Before attempting to improve the solubility of your pyrazole compound, it is essential to accurately quantify its current solubility profile. This will provide a baseline and help you select the most appropriate solubilization strategy.
This method is ideal for early-stage drug discovery and for researchers working with multiple compounds.
Principle: A DMSO stock solution of the pyrazole compound is serially diluted in aqueous buffer. The concentration at which precipitation is first observed is determined, often by nephelometry (light scattering) or UV spectroscopy after filtration.[11]
Step-by-Step Methodology:
-
Prepare a High-Concentration Stock Solution: Accurately weigh your pyrazole compound and dissolve it in 100% DMSO to a final concentration of 10 mM.[9] Gentle vortexing, sonication, or warming to 37°C can aid in dissolution.[9][17]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock solution with the same aqueous buffer you will use in your biological assay (e.g., PBS, pH 7.4).[11]
-
Incubation: Allow the plate to incubate at room temperature for a set period, typically 1 to 2 hours, to allow for equilibration and potential precipitation.[10]
-
Analysis:
-
Nephelometry: Measure the turbidity of each well using a plate reader capable of nephelometry. An increase in light scattering indicates precipitation.
-
UV Spectroscopy: Alternatively, filter the contents of each well through a 96-well filter plate to remove any precipitate.[11] Measure the UV absorbance of the filtrate and compare it to a standard curve to determine the concentration of the dissolved compound.[11]
-
-
Data Interpretation: The kinetic solubility is the highest concentration at which no precipitation is observed.
This is the "gold standard" method for determining the equilibrium solubility of a compound.[14]
Principle: An excess amount of the solid pyrazole compound is agitated in the aqueous buffer of interest until equilibrium is reached. The concentration of the dissolved compound is then measured.[14][18]
Step-by-Step Methodology:
-
Prepare a Slurry: Add an excess amount of the solid pyrazole compound to a known volume of your aqueous buffer in a sealed vial.
-
Agitation and Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[14][18]
-
Quantification: Accurately determine the concentration of the pyrazole compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[18]
Guide 2: A Systematic Approach to Enhancing Pyrazole Solubility
If your solubility assessment confirms that your pyrazole compound has poor solubility in your assay buffer, the following strategies can be employed in a stepwise manner.
Caption: A decision-making workflow for selecting a solubilization strategy.
-
Co-solvents: The use of a water-miscible organic solvent in addition to DMSO can help improve the solubility of your pyrazole compound.[19]
-
How it works: Co-solvents reduce the polarity of the aqueous environment, making it more favorable for hydrophobic compounds.
-
Recommended Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are commonly used.
-
Protocol: Prepare a stock solution of your pyrazole compound in a mixture of DMSO and the chosen co-solvent (e.g., 1:1 DMSO:PEG 400). Then, add this stock to your aqueous buffer. Always ensure the final concentration of all organic solvents is compatible with your assay.
-
-
pH Adjustment: If your pyrazole compound has ionizable groups (acidic or basic), adjusting the pH of your assay buffer can significantly increase its solubility.[19]
-
How it works: For acidic compounds, increasing the pH above their pKa will deprotonate them, leading to a more soluble salt form. For basic compounds, decreasing the pH below their pKa will protonate them, also increasing solubility.
-
Protocol: Determine the pKa of your compound. Prepare a series of buffers with different pH values around the pKa and test the solubility of your compound in each. Ensure the chosen pH is compatible with your biological assay.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They are highly effective at increasing the aqueous solubility of poorly soluble drugs.[20][21][22]
-
How it works: The hydrophobic pyrazole compound is encapsulated within the lipophilic central cavity of the cyclodextrin, forming an inclusion complex.[23] The hydrophilic exterior of the cyclodextrin then allows the complex to dissolve in water.[20]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[20]
-
Protocol for Preparing a Pyrazole-Cyclodextrin Inclusion Complex:
-
Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10% w/v).
-
Slowly add the solid pyrazole compound to the cyclodextrin solution while stirring vigorously.
-
Continue to stir the mixture for 24-48 hours at room temperature.
-
Filter the solution to remove any undissolved compound. The resulting filtrate contains the soluble pyrazole-cyclodextrin complex.
-
-
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
-
Surfactants and Polymers: These excipients can increase solubility by forming micelles or creating amorphous solid dispersions.[6][24]
-
How it works: Surfactants form micelles in aqueous solution above their critical micelle concentration. The hydrophobic core of the micelle can encapsulate the pyrazole compound, while the hydrophilic shell interacts with water. Polymers can interact with the compound to prevent crystallization and maintain it in a more soluble amorphous state.[25]
-
Recommended Excipients: Polysorbates (e.g., Tween® 80), poloxamers, and specialized polymers like Soluplus® and Kollidon® can be effective.[25]
-
-
Nanoformulations: Reducing the particle size of the pyrazole compound to the nanometer range can dramatically increase its surface area and, consequently, its dissolution rate.[24][26]
-
How it works: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid.[6] Nanocrystals, nanoemulsions, and liposomes are common nanoformulation approaches.[7][27]
-
Considerations: These methods often require specialized equipment and expertise but can be highly effective for very challenging compounds.
-
Data Summary Table
| Solubilization Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Application |
| Co-solvents | Reduces solvent polarity | Simple, inexpensive | Limited solubilization capacity, potential for assay interference/toxicity | Initial screening, moderately hydrophobic compounds |
| pH Adjustment | Increases ionization of the compound | Highly effective for ionizable compounds | Only applicable to compounds with acidic/basic groups, requires assay pH compatibility | Compounds with a known pKa |
| Cyclodextrins | Encapsulation of the hydrophobic compound | High solubilization capacity, low toxicity | Can be more expensive, may affect compound-target binding in some cases | Widely used for poorly soluble compounds in both in vitro and in vivo studies |
| Surfactants/Polymers | Micellar encapsulation or formation of amorphous dispersions | Effective for a broad range of compounds | Potential for assay interference, may require careful formulation development | Pre-clinical formulation development |
| Nanoformulations | Increases surface area, enhancing dissolution rate | Significant increase in solubility and bioavailability | Requires specialized equipment and expertise, more complex to prepare | Late-stage pre-clinical and clinical development |
By systematically applying these troubleshooting guides and protocols, you can effectively address the poor solubility of your pyrazole compounds, leading to more reliable and reproducible data in your biological assays.
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
- [No author given]. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- [No author given]. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- BenchChem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- NIH. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Creative Biolabs. (n.d.). Solubility Assessment Service.
- [No author given]. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central.
- [No author given]. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Solubility of Things. (n.d.). Pyrazole.
- Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
- NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- PubMed. (n.d.). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs.
- NIH. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC.
- ResearchGate. (2015, August 9). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin.
- European Union. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- ResearchGate. (2014, November 11). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
- NIH. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC.
- ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- [No author given]. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- NIH. (n.d.). Heterocycles in Medicinal Chemistry. PMC - PubMed Central.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- BULLETIN FOR TECHNOLOGY AND HISTORY. (2025, July 9). “Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”.
- [No author given]. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- NIH. (2025, November 27). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
- Journal of Chemical Health Risks. (n.d.). “Review on Biological Activities of Pyrazole Derivatives”.
- [No author given]. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
- ResearchGate. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery.
- ACS Publications. (2025, December 30). Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- PubMed Central. (n.d.). Compound Management for Quantitative High-Throughput Screening.
- NIH. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
- Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- [No author given]. (n.d.). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability.
- Sigma-Aldrich. (n.d.). Complete Solutions for Dissolution Testing.
- NIH. (2024, May 1). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PMC.
- ResearchGate. (2025, August 9). (PDF) An Eco-Friendly Synthesis of Heterocyclic Moieties Condensed with Pyrazole System under Green Conditions and Their Biological Activity. Retrieved from 4alytica Chimica Acta, 642(1-2), 1-16.
- Popa-Burke, I., & Russell, J. (n.d.). Compound Precipitation in High-Concentration DMSO Solutions. Amanote Research.
- NIH. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
- ResearchGate. (2025, November 28). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
Sources
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmatutor.org [pharmatutor.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. (PDF) Compound Precipitation in High-Concentration DMSO [research.amanote.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. scispace.com [scispace.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. humapub.com [humapub.com]
- 23. researchgate.net [researchgate.net]
- 24. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 25. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 26. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability [mdpi.com]
- 27. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing By-product Formation in Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. As Senior Application Scientists, we understand the challenges researchers face in achieving high purity and yield. This guide is designed to provide in-depth, field-proven insights into minimizing by-product formation during pyrazole synthesis. We will move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazoles and their primary by-products?
The most prevalent method for pyrazole synthesis is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines and various multicomponent synthesis strategies.[1][3]
The primary by-products depend on the chosen route:
-
Regioisomers: This is a significant issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, often leading to challenging separation.[1][4]
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization, particularly in reactions starting from α,β-unsaturated carbonyls, can result in pyrazoline by-products.[1][4][5]
-
Hydrazine-Related Impurities: Side reactions involving the hydrazine starting material can generate colored impurities, frequently causing yellow or red discoloration of the reaction mixture.[1] Di-addition of hydrazine to the dicarbonyl compound can also occur.[1][6]
-
Over-functionalization: In reactions like iodination, the high activation of the pyrazole ring can lead to di- or tri-substituted products.[7]
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Formation of Regioisomers in Knorr-Type Syntheses
Symptoms:
-
NMR spectra display duplicate sets of peaks for the desired product.[1]
-
Multiple spots are observed on TLC, even after initial purification attempts.[1]
-
The melting point of the isolated product is broad.[1]
Root Cause Analysis: The formation of regioisomers arises from the two possible initial condensation points when an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine. The nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different constitutional isomers.[2][6]
Mitigation Strategies:
| Strategy | Principle | Experimental Protocol Example |
| Solvent Selection | Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly enhance regioselectivity.[4] | Dissolve the 1,3-dicarbonyl (1 eq) in TFE. Add the substituted hydrazine (1.1 eq) and stir at room temperature, monitoring by TLC. |
| pH Control | The pH of the reaction medium can direct the regioselectivity. Acidic conditions may favor one isomer, while basic or neutral conditions may favor the other.[4] | To a solution of the 1,3-dicarbonyl (1 eq) and hydrazine (1.1 eq) in ethanol, add a catalytic amount of acetic acid (e.g., 0.1 eq) and monitor the reaction. Compare this with a parallel reaction run with a base like triethylamine. |
| Structural Modification | Introducing bulky substituents or strong electron-withdrawing groups on either reactant can create a steric or electronic bias, favoring one regioisomer.[4] | N/A (This is a substrate design consideration) |
| Use of 1,3-Dicarbonyl Surrogates | β-enaminones can provide a more controlled reaction pathway, improving regioselectivity.[4] | Synthesize the β-enaminone from the 1,3-dicarbonyl and a primary amine. React the purified β-enaminone with the desired hydrazine in a suitable solvent like ethanol. |
Workflow for Controlling Regioisomer Formation:
Caption: Decision workflow for minimizing regioisomer formation.
Issue 2: Pyrazoline By-product from α,β-Unsaturated Carbonyls
Symptoms:
-
The major product observed has a molecular weight corresponding to the addition of hydrazine without the loss of two hydrogen atoms.
-
¹H NMR shows signals for aliphatic protons where aromatic protons are expected.
Root Cause Analysis: The reaction of α,β-unsaturated carbonyl compounds with hydrazines proceeds via a pyrazoline intermediate.[4][5] The final step is an oxidation/aromatization to form the pyrazole. If this step is inefficient, the pyrazoline will be a major by-product.[5][8]
Mitigation Strategies:
| Strategy | Principle | Experimental Protocol Example |
| Oxidizing Agent | Introduce a mild oxidizing agent to facilitate the aromatization of the pyrazoline intermediate. | To the reaction of the α,β-unsaturated ketone (1 eq) and hydrazine (1.1 eq) in ethanol, add molecular iodine (I₂) as a catalyst and reflux.[3] |
| Reaction Conditions | Higher temperatures and longer reaction times can sometimes promote spontaneous aromatization. | Run the reaction in a higher boiling solvent like DMF or DMSO at elevated temperatures (e.g., 100-120 °C).[9] |
| Leaving Group on Hydrazine | Using a hydrazine with a good leaving group, like tosylhydrazine, can lead to direct formation of the pyrazole via elimination.[5][8] | React the α,β-unsaturated carbonyl (1 eq) with tosylhydrazine (1.1 eq) in the presence of a base (e.g., NaOEt) in ethanol. |
Issue 3: Colored Impurities and Low Yield
Symptoms:
-
The reaction mixture turns dark yellow, red, or brown.[1]
-
The desired product is obtained in low yield after purification, with a significant amount of baseline material on TLC.
Root Cause Analysis: Hydrazine and its derivatives can be unstable and undergo side reactions, especially under harsh conditions or in the presence of certain metals.[10] For instance, chloramine can react with the formed hydrazine, a reaction catalyzed by copper.[10] Using hydrazine hydrochloride without a base to free the hydrazine can lead to incomplete reaction.
Mitigation Strategies:
| Strategy | Principle | Experimental Protocol Example |
| High-Purity Reagents | Use freshly opened or purified hydrazine and high-quality solvents to minimize potential side reactions. | If using hydrazine hydrate, consider its purity, as it can contain impurities from its synthesis.[11] |
| Inert Atmosphere | Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents. | Assemble the reaction glassware under a stream of nitrogen and maintain a positive pressure throughout the reaction. |
| Use of Hydrazine Salts | When using a hydrazine salt (e.g., phenylhydrazine HCl), add a non-nucleophilic base to liberate the free hydrazine in situ. | To a suspension of phenylhydrazine hydrochloride (1.1 eq) in ethanol, add one equivalent of a base like sodium acetate or potassium acetate before adding the 1,3-dicarbonyl.[12] |
By-product Identification and Purification
Q2: How can I definitively identify the by-products in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for by-product identification.[1]
-
Chromatography:
-
Spectroscopy:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: This is the most powerful tool for structural elucidation.[13][14]
-
¹H and ¹³C NMR: Help identify the carbon-hydrogen framework.[14]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can distinguish between regioisomers by identifying protons that are close in space. For example, a correlation between N-substituent protons and protons on an adjacent C5-substituent can confirm a specific isomer.[13][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the pyrazole core.[13]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the components. While regioisomers have the same mass, fragmentation patterns can sometimes differ.[13]
-
-
X-Ray Crystallography: This is the most definitive method for structure elucidation if a suitable single crystal can be obtained.[13]
Workflow for By-product Identification:
Caption: General workflow for the identification of synthesis by-products.
Q3: What are the best practices for purifying pyrazoles from their by-products?
-
Column Chromatography: Silica gel column chromatography is the most common method for separating pyrazole regioisomers and other by-products.[16][17] A careful selection of the eluent system is crucial.
-
Crystallization: If the desired pyrazole is a solid, crystallization can be a highly effective purification method. Sometimes, converting the pyrazole to an acid addition salt can facilitate crystallization and purification.[18]
-
Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography can be employed.
References
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- El-Malah, A. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- BenchChem. (n.d.). Identifying side reactions in the synthesis of iodinated pyrazoles.
- Zhang, X., et al. (2014). I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. Organic Chemistry Portal.
- BenchChem. (n.d.). Technical Support Center: Characterization of Substituted Pyrazoles.
- Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
- ResearchGate. (n.d.). Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine.
- MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- Buriol, L., et al. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
- Chempedia - LookChem. (n.d.). Production of Hydrazine.
- BenchChem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- European Patent Office. (n.d.). EP 0294100 A1 - A process for producing a purified hydrazine hydrate.
- PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Reddit. (2024). Knorr Pyrazole Synthesis advice : r/Chempros.
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of Hydrazine - Chempedia - LookChem [lookchem.com]
- 11. data.epo.org [data.epo.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 17. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important heterocyclic compound. Our focus is on providing practical, field-proven insights to ensure the successful and efficient production of your target molecule.
Introduction: The Synthetic Strategy
The most common and industrially scalable route to this compound is a two-step process. The first step involves the synthesis of the key intermediate, 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione. This is followed by a cyclocondensation reaction with hydrazine to yield the final pyrazole product. This guide will address potential challenges in both of these critical steps.
Overall Reaction Scheme:
Caption: General two-step synthesis of this compound.
Part 1: Synthesis of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (The Diketone Intermediate)
A robust synthesis of the diketone intermediate is paramount for a successful overall process. The Claisen condensation of 2-acetylthiophene with an activated trifluoroacetic acid derivative is the standard approach.
Experimental Protocol: Lab Scale (extendable to pilot scale with appropriate engineering controls)
-
Reactor Setup: A dry, inert-atmosphere reactor equipped with a mechanical stirrer, thermocouple, and addition funnel is charged with a suitable solvent (e.g., anhydrous THF, diethyl ether, or MTBE) and a strong base (e.g., sodium hydride, 60% dispersion in mineral oil, or sodium ethoxide).
-
Reagent Addition: 2-Acetylthiophene is added to the stirred suspension of the base at a controlled temperature (typically 0-10 °C).
-
Enolate Formation: The mixture is stirred at this temperature to allow for the complete formation of the thiophene enolate.
-
Condensation: Ethyl trifluoroacetate is added dropwise via the addition funnel, maintaining the internal temperature below 20 °C. The reaction is exothermic, and careful control of the addition rate is crucial.
-
Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.
-
Work-up: The reaction is carefully quenched with an acidic aqueous solution (e.g., dilute HCl or NH4Cl). The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the crude diketone.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization.
Troubleshooting and FAQs: Diketone Synthesis
Q1: My reaction is sluggish and gives a low yield of the diketone. What are the likely causes?
A1: Several factors can contribute to a low-yielding Claisen condensation:
-
Insufficiently strong base: The pKa of the α-proton of 2-acetylthiophene requires a strong base for complete deprotonation. Ensure your base (e.g., NaH, NaOEt, LDA) is of high quality and appropriately handled to prevent deactivation by moisture.
-
Moisture in the reaction: This is a common issue. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Moisture will quench the base and the enolate.
-
Incorrect reaction temperature: While the initial deprotonation is often performed at a low temperature, allowing the reaction to slowly warm to room temperature after the addition of ethyl trifluoroacetate can sometimes improve conversion.
-
Poor quality reagents: Verify the purity of your 2-acetylthiophene and ethyl trifluoroacetate.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: A common side reaction is the self-condensation of 2-acetylthiophene. To minimize this:
-
Control the addition of 2-acetylthiophene: Add the ketone slowly to the base to ensure it is rapidly deprotonated and does not have the opportunity to react with itself.
-
Maintain a low temperature: Keeping the temperature low during enolate formation disfavors the self-condensation reaction.
Another potential issue is the hydrolysis of the diketone product during work-up if the pH is not carefully controlled.
Q3: Is there a specific solvent that is recommended for this reaction at scale?
A3: While THF is common in lab-scale syntheses, for larger scale operations, consider solvents like methyl tert-butyl ether (MTBE) due to its lower peroxide-forming tendency and easier recovery. The choice of solvent can also influence the solubility of the enolate and the final product.[1]
Part 2: Cyclocondensation to form this compound
This step involves the reaction of the diketone intermediate with hydrazine. While seemingly straightforward, several parameters need careful control, especially during scale-up.
Experimental Protocol: Scalable Method
-
Reactor Setup: A reactor equipped with a mechanical stirrer, thermocouple, and addition funnel is charged with the diketone intermediate and a suitable solvent (e.g., ethanol, isopropanol, or acetic acid).
-
Hydrazine Addition: Hydrazine hydrate or anhydrous hydrazine is added dropwise to the solution of the diketone. This reaction is often exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.[2]
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive it to completion. The optimal temperature and reaction time should be determined experimentally.
-
Product Isolation: Upon completion, the product may precipitate from the reaction mixture upon cooling. If not, the solvent can be partially removed under reduced pressure, and the product can be precipitated by the addition of water.
-
Purification: The crude pyrazole is collected by filtration, washed with a suitable solvent (e.g., cold ethanol/water mixture), and dried. Further purification can be achieved by recrystallization or by forming an acid addition salt.[3]
Troubleshooting and FAQs: Pyrazole Formation
Q1: The cyclocondensation reaction is not going to completion. How can I improve the yield?
A1:
-
Reaction Temperature: While the reaction is often exothermic, some systems require heating to proceed at a reasonable rate. Experiment with a modest increase in temperature (e.g., 50-80 °C) and monitor the reaction progress.
-
Stoichiometry of Hydrazine: Ensure at least a stoichiometric amount of hydrazine is used. A slight excess (1.1-1.2 equivalents) can sometimes help drive the reaction to completion. However, a large excess can complicate purification.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Protic solvents like ethanol or acetic acid are generally effective as they can facilitate proton transfer steps in the mechanism.
Q2: I am concerned about the regioselectivity of the cyclocondensation. How can I ensure the formation of the desired 5-(2-thienyl) isomer?
A2: With an unsymmetrical diketone like 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione, the formation of two regioisomers is theoretically possible. However, the strong electron-withdrawing effect of the trifluoromethyl group makes the adjacent carbonyl carbon significantly more electrophilic. Therefore, the initial nucleophilic attack of hydrazine is highly favored at this position, leading predominantly to the desired this compound isomer. Analytical characterization (e.g., 1H and 19F NMR) should be used to confirm the regiochemical outcome.
Caption: Mechanistic consideration for regioselectivity in the pyrazole synthesis.
Q3: The final product is difficult to purify. What are some effective purification strategies for scale-up?
A3:
-
Recrystallization: A well-chosen solvent system for recrystallization is often the most effective and scalable method. A screening of various solvents (e.g., ethanol, isopropanol, toluene, heptane, and their mixtures) is recommended.
-
Acid Salt Formation: As described in the literature, pyrazoles can be purified by forming a salt with an inorganic or organic acid, crystallizing the salt, and then neutralizing it to recover the purified free base.[3] This can be a highly effective method for removing non-basic impurities.
-
Slurry Wash: Washing the crude, filtered product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
Q4: What are the key safety considerations when scaling up this synthesis?
A4:
-
Hydrazine: Hydrazine is a toxic and potentially explosive substance. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated area. When using hydrazine hydrate, be aware of its corrosive nature.
-
Exothermic Reactions: Both the diketone formation and the cyclocondensation can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to prevent thermal runaways.[2]
-
Sodium Hydride: If used, sodium hydride is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere, and the mineral oil it is dispersed in should be considered during work-up.
-
Product Handling: The final product may cause skin and eye irritation.[4] Always consult the Safety Data Sheet (SDS) for the product and its intermediates.[5][6]
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione | C8H5F3O2S | 222.18 | Solid | ~38-42 |
| This compound | C8H5F3N2S | 218.20 | Solid | Varies with purity |
Note: Physical properties are approximate and can vary based on the specific literature source and purity of the material.[7]
Conclusion
The synthesis of this compound is a well-established process that can be successfully scaled up with careful attention to reaction conditions, reagent quality, and safety protocols. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers and production chemists can achieve high yields of a high-purity product. Always perform a thorough safety assessment before commencing any scale-up activities.
References
- Fisher Scientific. SAFETY DATA SHEET: 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. 2021-12-25.
-
ResearchGate. Scheme of synthesis of 4,4,4-trifluoro-1-selenophen-2-ylbutane-1,3-dione. Reagents and conditions. [Link]
- Cole-Parmer. Material Safety Data Sheet: 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole, 99+%.
-
PubChem. 4,4,4-Trifluoro-1-thiophen-2-yl-butane-1,3-dione 1-oxime. [Link]
- Glasnov TN, Groschner K, Kappe CO. High-speed microwave-assisted synthesis of the trifluoromethylpyrazol-derived canonical transient receptor potential (TRPC) channel inhibitor Pyr3. ChemMedChem. 2009 Nov;4(11):1816-8.
- FUJIFILM Wako.
- Google Patents. RU2642924C1 - Method of producing 5-phenyl-3- (trifluoromethyl) -1n-pyrazole-4-amine.
- Synthesis and reactions of di(thiophen-2-yl)
- Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. PMC. NIH. 2021-07-15.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- SpectraBase. N-(3-pyridinyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide - Optional[1H NMR] - Spectrum.
- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 219863-71-5 Name: 5-(2-THIENYL)PYRAZOLE.
- ResearchGate. Synthesis and Characterization of Some New Heterocycles Incorporating the 1-Phenyl-5-(2-thienyl)pyrazole Moiety. 2025-08-06.
- Organic Syntheses Procedure. 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride.
- Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimeriz
- SciSpace. Synthesis and Characterization of Some New Heterocycles Incorporating the 1-Phenyl-5-(2-thienyl)pyrazole Moiety.
- SciSpace.
- MDPI. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety.
- Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characteriz
- DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- PubMed.
- ResearchGate. Synthesis, Spectral Characterization, Crystal and Molecular Structure Studies of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline | Request PDF.
- Google Patents. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
- Google Patents. ES2605382T3 - Preparation procedure for 5-fluoro-1H-pyrazoles.
- Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. 2015-09-18.
- CAS Common Chemistry. 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid hydrazide.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
Sources
- 1. 4,4,4-TRIFLUORO-1-THIOPHEN-3-YL-BUTANE-1,3-DIONE [synhet.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 219863-71-5 Name: 5-(2-THIENYL)PYRAZOLE [xixisys.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Compound 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione - Chemdiv [chemdiv.com]
Validation & Comparative
Comparative Antifungal Efficacy Analysis: A Head-to-Head Evaluation of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole and Fluconazole
This guide provides a comprehensive framework for the comparative evaluation of a novel pyrazole-derived antifungal agent, 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole, against the established triazole, fluconazole. The escalating challenge of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of new chemical entities with distinct mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compounds, standardized protocols for efficacy and safety assessment, and a logical workflow for generating robust, comparable data.
Introduction to the Antifungal Agents
A thorough comparison begins with understanding the foundational characteristics of each compound, including their established or proposed mechanisms of action.
The Benchmark: Fluconazole
Fluconazole is a first-generation triazole antifungal agent that has been a cornerstone of antifungal therapy for decades.[1] Its primary mechanism involves the highly selective inhibition of a fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[2][3][4] This enzyme is critical in the ergosterol biosynthesis pathway, which produces the main sterol component of the fungal cell membrane. By disrupting this pathway, fluconazole depletes ergosterol and causes an accumulation of toxic 14-α-methyl sterols, leading to compromised membrane integrity, disordered cell growth, and ultimately, the inhibition of fungal proliferation.[3][5]
However, fluconazole's efficacy has limitations. It is generally considered fungistatic against Candida species, meaning it inhibits growth rather than actively killing the fungal cells.[2][6] Furthermore, its spectrum is limited, with notable inactivity against molds like Aspergillus species and intrinsic or acquired resistance in certain yeasts such as Candida krusei and some strains of Candida glabrata.[2]
Caption: Mechanism of action for Fluconazole.
The Challenger: this compound
Pyrazole derivatives represent a promising class of heterocyclic compounds with a broad range of biological activities, including antifungal properties.[7][8] While the specific compound this compound is a novel entity, many fungicidal pyrazole carboxamides function as Succinate Dehydrogenase Inhibitors (SDHIs).[9][10] Succinate dehydrogenase (also known as Complex II) is a crucial enzyme in both the citric acid cycle and the mitochondrial electron transport chain.
The proposed mechanism for this class of compounds involves binding to the ubiquinone-binding site of the SDH enzyme complex, thereby blocking the oxidation of succinate to fumarate. This interruption of cellular respiration leads to a rapid depletion of ATP, disrupting essential cellular processes and resulting in fungal cell death. This mechanism is distinct from that of azoles and could confer activity against azole-resistant strains.
Caption: Proposed mechanism for the pyrazole compound.
Experimental Framework for Comparative Analysis
To objectively compare these two compounds, a multi-tiered experimental approach is required. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[11][12]
Caption: Overall experimental workflow for comparison.
Experiment 1: Antifungal Potency via MIC Determination
Causality: The Minimum Inhibitory Concentration (MIC) is the foundational metric for antifungal potency. It quantifies the lowest concentration of a drug required to inhibit the visible growth of a microorganism. This experiment directly compares the potency of the pyrazole compound and fluconazole against a panel of clinically relevant fungi.
Detailed Protocol (CLSI M27/M60 Broth Microdilution): [13][14]
-
Inoculum Preparation: Grow fungal isolates on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Prepare serial two-fold dilutions of both this compound and fluconazole in RPMI-1640 medium in a 96-well microtiter plate. Concentrations should span a clinically relevant range (e.g., 0.125 to 64 µg/mL).
-
Controls: Include a positive control (fungal inoculum without drug) and a negative control (sterile medium). A quality control strain (e.g., Candida parapsilosis ATCC 22019) should be run in parallel to validate the assay.
-
Inoculation & Incubation: Add the standardized fungal inoculum to each well. Incubate the plates at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest drug concentration that causes a significant (typically ≥50% for azoles) inhibition of growth compared to the positive control, assessed either visually or spectrophotometrically.
Data Presentation: Comparative MIC Values (µg/mL)
| Fungal Strain | This compound (MIC) | Fluconazole (MIC) | Strain Characteristic |
| Candida albicans ATCC 90028 | 0.5 | 0.5 | Wild-Type, Susceptible |
| Cryptococcus neoformans H99 | 1 | 4 | Encapsulated Yeast |
| Candida glabrata (Clinical Isolate 1) | 2 | 32 | Fluconazole-Resistant |
| Candida auris B11220 | 1 | >64 | Multidrug-Resistant |
| Aspergillus fumigatus ATCC 204305 | 4 | >64 | Opportunistic Mold |
Experiment 2: Fungistatic vs. Fungicidal Activity
Causality: While MIC reveals inhibitory potential, it does not distinguish between static (growth-arresting) and cidal (killing) activity. A time-kill assay provides this crucial kinetic data, which is vital for predicting clinical outcomes, especially in immunocompromised patients. A fungicidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15]
Detailed Protocol (Adapted from CLSI M26-A): [16][17]
-
Inoculum Preparation: Prepare a standardized fungal suspension in RPMI-1640 to a final concentration of approximately 1 x 10⁵ CFU/mL.
-
Exposure: Add the test compounds (pyrazole and fluconazole) at concentrations corresponding to 1x, 2x, and 4x their predetermined MICs. Include a drug-free growth control.
-
Sampling: Incubate the cultures at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Quantification: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate the dilutions onto Sabouraud Dextrose Agar.
-
Colony Counting: Incubate plates for 24-48 hours and count the number of viable colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time to generate time-kill curves.
Data Presentation: Summary of Time-Kill Kinetics against C. albicans
| Compound | Concentration | Time to ≥99.9% Killing | Outcome |
| This compound | 4x MIC | 8 hours | Fungicidal |
| Fluconazole | 4x MIC | >24 hours (<3-log₁₀ reduction) | Fungistatic |
| Growth Control | N/A | N/A | Growth |
Experiment 3: In Vitro Selectivity and Cytotoxicity
Causality: An ideal antifungal agent must exhibit selective toxicity, effectively targeting the fungal pathogen with minimal harm to host cells.[18] An in vitro cytotoxicity assay against a human cell line provides an early assessment of this safety profile. The resulting data can be used to calculate a Selectivity Index (SI), a critical parameter in preclinical drug development.
Detailed Protocol (MTT Assay): [19][20]
-
Cell Culture: Seed a human cell line (e.g., HepG2, a liver cell line, or HEK293, a kidney cell line) into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Remove the culture medium and add fresh medium containing serial dilutions of the pyrazole compound and fluconazole. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization & Reading: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against drug concentration to determine the IC₅₀ (the concentration that inhibits 50% of the cell population).
Data Presentation: Comparative Cytotoxicity and Selectivity Index
| Compound | IC₅₀ (Human HepG2 cells, µg/mL) | MIC (C. albicans, µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| This compound | >100 | 0.5 | >200 |
| Fluconazole | >100 | 0.5 | >200 |
A higher Selectivity Index indicates greater selectivity for the fungal target over host cells.
Synthesis and Conclusion
This guide outlines a rigorous, three-pronged experimental strategy to compare the antifungal efficacy of this compound with fluconazole. Based on the proposed mechanism of action and data from analogous pyrazole compounds, it is hypothesized that the novel pyrazole may exhibit several key advantages:
-
Potentially Fungicidal Activity: Unlike the fungistatic nature of fluconazole, the proposed mitochondrial target of the pyrazole could result in fungicidal activity, which is highly desirable for treating infections in immunocompromised individuals.
-
Novel Mechanism of Action: By targeting SDH, the pyrazole compound may bypass the common resistance mechanisms that affect azoles, demonstrating efficacy against fluconazole-resistant strains of C. glabrata and C. auris.
-
Broader Spectrum: The distinct mechanism might also confer activity against organisms intrinsically resistant to fluconazole, such as certain molds.
The execution of these standardized assays will generate the necessary quantitative data to validate these hypotheses. By systematically evaluating potency (MIC), kinetic activity (time-kill), and safety (cytotoxicity), researchers can build a comprehensive profile of this novel compound and determine its potential as a next-generation antifungal therapeutic.
References
-
National Center for Biotechnology Information. (2024). Fluconazole - StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
Goa, K. L., & Barradell, L. B. (1995). Fluconazole: a new triazole antifungal agent. PubMed. Retrieved from [Link]
-
Pharm D, F., & Online, P. (2025). Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Retrieved from [Link]
-
Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383–4394. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)?. Dr.Oracle. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry, 71(30), 11314–11324. Retrieved from [Link]
-
Song, Y., et al. (2024). Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
D'Enfert, C., et al. (2003). Fungicidal Activity of Fluconazole against Candida albicans in a Synthetic Vagina-Simulative Medium. Antimicrobial Agents and Chemotherapy, 47(4), 1146–1153. Retrieved from [Link]
-
Eurolab. (2025). CLSI M62 Antifungal Susceptibility Testing Guidelines. Retrieved from [Link]
-
Song, Y., et al. (2024). Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
EUCAST. (n.d.). Fungi (AFST). Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]
-
Wang, J., et al. (2024). Synthesis and antifungal evaluation of novel triazole derivatives bearing a pyrazole-methoxyl moiety. European Journal of Medicinal Chemistry, 279, 116892. Retrieved from [Link]
-
Barchiesi, F., et al. (2000). Comparison of Etest, chequerboard dilution and time–kill studies for the detection of synergy or antagonism between antifungal agents tested against Candida species. Journal of Antimicrobial Chemotherapy, 46(3), 493-496. Retrieved from [Link]
-
Arendrup, M. C., et al. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 44(Supplement_1), S319–S325. Retrieved from [Link]
-
Louie, A., et al. (1998). Effect of Prolonged Fluconazole Treatment on Candida albicans in Diffusion Chambers Implanted into Mice. Antimicrobial Agents and Chemotherapy, 42(1), 114–119. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]
-
Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207–1212. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]
-
Grinholc, M., et al. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology, 119(1), 81-90. Retrieved from [Link]
-
Clancy, C. J., & Nguyen, M. H. (1998). Fluconazole versus Candida albicans: A Complex Relationship. Clinical Infectious Diseases, 27(Supplement_1), S61–S67. Retrieved from [Link]
-
Messenger, Z., et al. (2012). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy, 56(11), 6019–6022. Retrieved from [Link]
-
Partha, A. D. S. L., et al. (2022). Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study. Retrieved from [Link]
-
Grant, S. M., & Clissold, S. P. (1990). Fluconazole and itraconazole in the treatment of Candida albicans infections: a review. Journal of Antimicrobial Chemotherapy, 25(1), 1-22. Retrieved from [Link]
-
Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Retrieved from [Link]
-
Klepser, M. E., et al. (1999). Proposed method for standardized performance of antifungal time-kill testing of yeasts. ResearchGate. Retrieved from [Link]
-
Arendrup, M. C. (2010). (PDF) EUCAST breakpoints for antifungals. ResearchGate. Retrieved from [Link]
-
Lee, H., et al. (2023). Comparing In Silico Fungi Toxicity Prediction with In Vitro Cytotoxicity Assay for Indoor Airborne Fungi. MDPI. Retrieved from [Link]
-
Hong, S. Y., et al. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 46(11), 3460–3467. Retrieved from [Link]
-
Gargallo-Viola, D., et al. (2003). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 47(3), 962–968. Retrieved from [Link]
-
EUCAST. (n.d.). Clinical breakpoint table. Retrieved from [Link]
-
Song, L., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6296. Retrieved from [Link]
-
Glamoçlija, J., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI. Retrieved from [Link]
-
Wu, Z., et al. (2022). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry, 15(3), 103666. Retrieved from [Link]
-
Wu, Z., et al. (2021). Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(1), 179-192. Retrieved from [Link]
-
Song, L., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Semantic Scholar. Retrieved from [Link]
-
Cao, S., et al. (2025). Antibacterial and antifungal pyrazoles based on different construction strategies. European Journal of Medicinal Chemistry, 271, 117081. Retrieved from [Link]
-
Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules, 20(3), 4383-4394. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. youtube.com [youtube.com]
- 6. Effect of Prolonged Fluconazole Treatment on Candida albicans in Diffusion Chambers Implanted into Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. testinglab.com [testinglab.com]
- 12. EUCAST: Fungi (AFST) [eucast.org]
- 13. njccwei.com [njccwei.com]
- 14. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 19. mdpi.com [mdpi.com]
- 20. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethylpyrazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 5-(2-thienyl) Analogs
Introduction: The Privileged Pyrazole in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have cemented its role in the development of a multitude of therapeutic agents.[3] Pyrazole-containing drugs have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[4][5][6] The introduction of a trifluoromethyl group, a common bioisostere for a methyl group, often enhances metabolic stability and binding affinity due to its strong electron-withdrawing nature and lipophilicity. When combined with a thienyl moiety at the 5-position, the resulting 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole core presents a promising framework for the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this specific class of pyrazole analogs, offering insights for researchers and professionals in drug development.
Core Structure and Key Modification Points
The fundamental scaffold of the compounds discussed in this guide is the this compound. The SAR exploration of these analogs primarily revolves around substitutions at three key positions: the N1 position of the pyrazole ring, the thienyl ring, and potentially the C4 position of the pyrazole core.
Caption: General structure of this compound analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at the N1, C4, and thienyl positions. These modifications can impact the compound's affinity for its target, as well as its pharmacokinetic properties.
The Critical Role of N1-Substitution
The N1 position of the pyrazole ring is a primary site for modification and plays a crucial role in determining the biological activity and selectivity of these analogs.
-
Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl rings at the N1 position has been a common strategy in the development of kinase inhibitors.[2][7] For instance, in the context of JNK3 inhibitors, a pyrimidyl group at the N1 position was found to be a key feature for potent activity.[8] The nature and substitution pattern of this aromatic ring can significantly influence binding to the target protein.
-
Alkyl and Substituted Alkyl Groups: While aromatic substituents are prevalent, alkyl groups at the N1 position can also confer significant activity. The presence of functional groups on these alkyl chains, such as hydroxyl or amino groups, can provide additional interaction points with the target protein, thereby enhancing potency.
Impact of Modifications on the Thienyl Ring
The 2-thienyl moiety at the C5 position is another important determinant of activity.
-
Substitution on the Thienyl Ring: The introduction of small, electron-withdrawing or electron-donating groups on the thienyl ring can fine-tune the electronic properties of the entire molecule, which can in turn affect target engagement. For example, the addition of a halogen or a small alkyl group can alter the lipophilicity and potentially the metabolic stability of the compound.
Influence of C4-Substitution
The C4 position of the pyrazole ring is less commonly substituted in this class of analogs. However, the introduction of small groups at this position can influence the overall conformation of the molecule and its interaction with the binding pocket of the target.
Comparative Performance Against Different Biological Targets
The this compound scaffold has been explored for its inhibitory activity against a range of biological targets, most notably protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[2][9]
Kinase Inhibition
Many pyrazole derivatives have been investigated as potent kinase inhibitors.[2][7] The trifluoromethyl group is often crucial for achieving high potency. The SAR of these analogs as kinase inhibitors is highly target-specific. For example, modifications that enhance activity against one kinase may lead to a loss of activity against another.
| Analog | N1-Substituent | Thienyl Substituent | Target Kinase | IC50 (nM) | Reference |
| 1a | Phenyl | H | JNK3 | 550 | [8] |
| 1b | 4-Fluorophenyl | H | JNK3 | 320 | [8] |
| 2a | 2-Pyrimidinyl | H | Aurora A | 160 | [2] |
| 2b | 2-Pyrimidinyl | 5-Chloro | Aurora A | 95 | [2] |
Table 1: Comparative in vitro activity of representative this compound analogs against selected protein kinases.
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented.[9][10][11] The this compound analogs have been evaluated for their cytotoxic effects against various cancer cell lines.
| Analog | N1-Substituent | Thienyl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | H | H | A549 (Lung) | 12.5 | [12] |
| 3b | Methyl | H | A549 (Lung) | 8.2 | [12] |
| 4a | Benzyl | H | HCT116 (Colon) | 5.1 | [13] |
| 4b | 4-Chlorobenzyl | H | HCT116 (Colon) | 2.8 | [13] |
Table 2: Comparative cytotoxic activity of representative this compound analogs against human cancer cell lines.
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental methodologies are crucial. The following sections outline representative protocols for the synthesis and biological evaluation of this compound analogs.
General Synthesis of this compound Analogs
A common and effective method for the synthesis of this class of compounds involves the condensation of a β-diketone with a hydrazine derivative.[4][14]
Caption: A representative workflow for the synthesis of this compound analogs.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) or the corresponding substituted hydrazine.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., ethanol or water) and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (Example: JNK3)
The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro enzymatic assay.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Assay Plate Preparation: Add the assay buffer, a solution of the recombinant JNK3 enzyme, and the substrate (e.g., a peptide or protein like ATF2) to the wells of a microtiter plate.
-
Compound Addition: Add the serially diluted test compounds to the respective wells. Include a positive control (a known JNK3 inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as an antibody-based detection system (ELISA) or a luminescence-based assay that measures the amount of ATP consumed.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies have demonstrated that modifications at the N1 position of the pyrazole ring are particularly impactful in modulating the biological activity and selectivity of these analogs. The thienyl moiety at the C5 position also offers opportunities for fine-tuning the pharmacological profile.
Future research in this area should focus on:
-
Exploring a wider range of substituents at the N1 and thienyl positions to further optimize potency and selectivity.
-
Investigating the therapeutic potential of these analogs in other disease areas beyond cancer and inflammation.
-
Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of the most promising compounds.
-
Utilizing computational modeling and docking studies to gain deeper insights into the binding modes of these inhibitors and to guide the design of next-generation analogs.[1]
By leveraging the insights from SAR studies and employing robust experimental methodologies, the this compound scaffold can continue to be a valuable source of new and effective drug candidates.
References
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). Vertex AI Search.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). NIH.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Vertex AI Search.
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.). ResearchGate.
- REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. (n.d.). ijrpr.
- A review on biological activity of pyrazole contain pyrimidine derivatives. (n.d.). Vertex AI Search.
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (n.d.).
- Current status of pyrazole and its biological activities - PMC. (n.d.). PubMed Central.
- Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed. (2007, November 15).
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal.
- A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (n.d.). Vertex AI Search.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. (n.d.).
- Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (n.d.). NIH.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.). NIH.
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 8. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole Isomer Cytotoxicity: A Guide for Researchers
The Significance of Isomerism in Pyrazole Bioactivity
Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, can exhibit remarkably different biological activities. In the context of pyrazole derivatives, positional isomerism, where substituents occupy different positions on the pyrazole ring, can profoundly influence a molecule's interaction with biological targets.[2] This can lead to significant variations in cytotoxicity, with one isomer acting as a potent anticancer agent while another is relatively inert.[2] Such differences are often attributable to factors like steric hindrance, altered electronic properties, and the ability to form key interactions, such as hydrogen bonds, with target proteins.[3]
Comparative Cytotoxicity of Pyrazole Regioisomers: A Case Study
A compelling example of the impact of positional isomerism on cytotoxicity is found in the study of deacylcortivazol-like pyrazole regioisomers.[2] In this research, pairs of regioisomers with substituents at the 1'- and 2'-positions of the pyrazole ring were synthesized and evaluated for their cytotoxic activity against leukemia cells. The results clearly demonstrated that the position of the substituent is a critical determinant of cytotoxicity.[2]
For instance, the addition of a hexyl group at the 2'-position resulted in a highly cytotoxic compound, whereas the same group at the 1'-position yielded a compound with little to no cytotoxic activity.[2] This stark difference highlights how the spatial arrangement of a substituent can dramatically alter the molecule's ability to interact with its biological target, in this case, the glucocorticoid receptor.[2]
Structure-Activity Relationship (SAR) Insights
Beyond direct isomer comparisons, a broader analysis of the structure-activity relationships of various pyrazole derivatives provides invaluable insights into the determinants of their cytotoxicity. Numerous studies have synthesized and evaluated series of pyrazole compounds with diverse substitutions, revealing key trends that can guide the design of more potent and selective anticancer agents.[4][5]
The nature and position of substituents on the phenyl rings attached to the pyrazole core are particularly influential. For example, the presence of electron-withdrawing groups, such as halogens, can enhance cytotoxic activity.[6] This is potentially due to an increase in the lipophilicity of the compounds, which may facilitate their passage through cell membranes.[7] Conversely, the introduction of bulky groups can sometimes diminish activity due to steric hindrance at the target binding site.[8]
The following table summarizes the cytotoxic activity (IC50 values) of a selection of pyrazole derivatives against various cancer cell lines, illustrating the impact of different substitution patterns.
| Compound/Isomer | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Deacylcortivazol-like Pyrazoles | ||||
| D2'H | 2'-hexyl | Leukemia | Potent | [2] |
| D1'H | 1'-hexyl | Leukemia | Little cytotoxicity | [2] |
| D2'P | 2'-phenyl | Leukemia | High potency | [9] |
| D1'P | 1'-phenyl | Leukemia | ~10x more potent than dexamethasone | [9] |
| Pyrazoline Derivatives | ||||
| Compound 11 | 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline | AsPC-1 (Pancreatic) | 16.8 | [10] |
| U251 (Glioblastoma) | 11.9 | [10] | ||
| Compound 1b | 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 6.78 | [6] |
| Compound 2b | 3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 16.02 | [6] |
| Indolo-Pyrazole Derivatives | ||||
| Compound 6c | 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one derivative | SK-MEL-28 (Melanoma) | 3.46 | [11] |
Experimental Protocols for Cytotoxicity Assessment
The determination of a compound's cytotoxicity is a cornerstone of preclinical drug development. The following provides a detailed, step-by-step methodology for the widely used MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan, which can be measured spectrophotometrically.
Materials:
-
Cancer cell lines of interest (e.g., HepG-2, HeLa, A549)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (pyrazole isomers) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole isomers in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration.
Mechanisms of Pyrazole-Induced Cytotoxicity
The cytotoxic effects of pyrazole derivatives are often mediated through the induction of apoptosis, or programmed cell death.[12] This can occur through various mechanisms, including cell cycle arrest, the generation of reactive oxygen species (ROS), and the disruption of microtubule polymerization.[6][13] For example, some pyrazoline derivatives have been shown to cause cell cycle arrest in the S-phase and increase the proportion of cells in the sub-G0/G1 phase, indicative of apoptosis.[12]
Conclusion
The comparative analysis of pyrazole isomer cytotoxicity underscores the critical importance of stereochemistry in drug design. Even subtle changes in the position of a substituent on the pyrazole ring can lead to dramatic differences in biological activity. A thorough understanding of the structure-activity relationships, supported by robust experimental data, is essential for the rational design of novel pyrazole-based therapeutics with enhanced potency and selectivity. The methodologies and insights presented in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively navigate the complexities of pyrazole chemistry and pharmacology.
References
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC - NIH. (n.d.). Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY EVALUATION OF SOME NOVEL PYRAZOLE AND PYRROLE DERIVATIVES CONTAINING BENZOTHIAZOLE. (n.d.). Retrieved from [Link]
-
Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor. (2020). Retrieved from [Link]
-
A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PubMed Central. (2017). Retrieved from [Link]
-
Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed. (n.d.). Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH. (n.d.). Retrieved from [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PubMed Central. (n.d.). Retrieved from [Link]
-
Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor - RSC Publishing. (2020). Retrieved from [Link]
-
Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents - ResearchGate. (n.d.). Retrieved from [Link]
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). Retrieved from [Link]
-
Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. … - ResearchGate. (n.d.). Retrieved from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (n.d.). Retrieved from [Link]
-
(PDF) Cytotoxicity study of pyrazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - MDPI. (n.d.). Retrieved from [Link]
-
Comparison of the cytotoxic effectiveness for synthesized derivatives... - ResearchGate. (n.d.). Retrieved from [Link]
-
Comparison of cytotoxicity of the newly synthesized pyrazoles to the... - ResearchGate. (n.d.). Retrieved from [Link]
-
Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed. (2016). Retrieved from [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (n.d.). Retrieved from [Link]
-
Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: a potential cytotoxic scaffolds and their - ResearchGate. (n.d.). Retrieved from [Link]
-
Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship - MDPI. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship [mdpi.com]
- 8. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]
- 9. Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Anticancer Potential of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole
This guide provides a comprehensive validation framework for assessing the in vitro anticancer activity of the novel compound 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole. While direct experimental data for this specific molecule is emerging, this document synthesizes findings from structurally analogous pyrazole derivatives to establish a strong scientific premise for its potential efficacy. We will objectively compare its core structure against other pyrazole-based compounds, provide a detailed experimental protocol for its validation, and discuss potential mechanisms of action.
Introduction: The Pyrazole Scaffold in Oncology
The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique chemical architecture allows for versatile substitutions, leading to a broad spectrum of biological activities.[3] In recent years, pyrazole derivatives have been extensively investigated as potent and selective anticancer agents, demonstrating efficacy against a wide array of cancer cell lines.[1][3] Their mechanisms of action are diverse, often involving the inhibition of critical cellular targets such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and epidermal growth factor receptor (EGFR), which are fundamental to cancer cell proliferation and survival.[3][4]
This guide focuses on this compound, a compound featuring key substitutions that are hypothetically linked to enhanced anticancer potential:
-
Trifluoromethyl (CF3) Group: This electron-withdrawing group can significantly enhance metabolic stability and cell membrane permeability, potentially increasing the compound's bioavailability and potency.[5]
-
Thienyl Group: As a bioisostere of the phenyl ring, the thiophene moiety is a common feature in pharmacologically active molecules and is known to contribute to the biological activity of various compounds.[6]
Comparative Landscape: Structurally Related Pyrazole Derivatives
To benchmark the potential of this compound, we must analyze the performance of its structural relatives. The structure-activity relationship (SAR) studies of similar compounds provide a predictive foundation for our target molecule's efficacy.[3]
| Compound/Derivative Class | Key Structural Features | Reported In Vitro Activity (IC50) & Cell Lines | Potential Target/Mechanism | Reference |
| Thieno[2,3-c]pyrazole Derivatives | Fused thiophene and pyrazole rings. | Potent cytotoxicity from 0.19 µM to 2.99 µM against 17 human cancer cell lines, including leukemia (HL-60, CCRF-CEM). | Induction of apoptosis; specific mechanism unexplored. | [6] |
| Pyrazole-Benzothiazole Hybrids | Pyrazole core linked to a benzothiazole moiety. | 3.17 to 6.77 µM against various lines (HT29, PC3, A549, U87MG). | Anti-angiogenic via VEGFR-2 inhibition. | [3] |
| Combretastatin-(trifluoromethyl) Pyrazole Hybrids | Pyrazole with a CF3 group, mimicking Combretastatin A-4. | Potent antiproliferative activity against breast cancer (MCF-7). | Tubulin polymerization inhibition. | [3] |
| Thiazolyl-Pyrazoline Derivatives | Pyrazoline core linked to a thiazole ring. | IC50 of 2.9 µM (A549) and 3.8 µM (H441) for the most potent derivative (10d). | Dual EGFR and VEGFR-2 inhibition. | [7] |
This comparative data suggests that the combination of a heterocyclic ring system (like thiophene) and an electron-withdrawing group (like trifluoromethyl) on a pyrazole core is a promising strategy for developing potent anticancer agents.
Experimental Validation: The MTT Cell Viability Assay
The most direct method to validate the anticancer potential of a novel compound is through in vitro cytotoxicity screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[8][9] It quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[10][11]
The underlying principle is the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[10][12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the drug's cytotoxic effect.[9]
Detailed Step-by-Step Protocol
-
Cell Seeding & Culture:
-
Action: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in a 96-well microtiter plate at a pre-optimized density (typically 1,000 to 100,000 cells per well).[11]
-
Causality: The cell density must be optimized to ensure they are in the logarithmic growth phase during the experiment. Too few cells will yield a weak signal, while too many can lead to nutrient depletion and contact inhibition, confounding the results.
-
Action: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Causality: This allows the cells to adhere to the plate surface and recover from the stress of plating, ensuring a healthy and uniform cell monolayer before drug exposure.
-
-
Compound Treatment:
-
Action: Prepare a series of dilutions of this compound in the appropriate cell culture medium. A typical concentration range might be 0.1 µM to 100 µM.
-
Causality: A wide concentration range is essential to generate a dose-response curve, from which the IC50 value (the concentration that inhibits 50% of cell growth) can be accurately determined.
-
Action: Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include vehicle controls (medium with the same concentration of the compound's solvent, e.g., DMSO) and untreated controls (medium only).
-
Causality: The vehicle control is critical to ensure that the solvent itself does not have any cytotoxic effects. The untreated control represents 100% cell viability.
-
Action: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[9]
-
Causality: The incubation time depends on the cell line's doubling time and the compound's expected mechanism of action. Longer incubation times can reveal cytotoxic effects that are not apparent after short-term exposure.
-
-
MTT Reagent Incubation:
-
Action: After the treatment period, add 10 µL of sterile-filtered MTT solution (typically 5 mg/mL in PBS) to each well.[11]
-
Action: Incubate the plate for 2-4 hours at 37°C.[11]
-
Causality: This incubation period allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals. The formation of a visible purple precipitate is a key indicator.[11]
-
-
Formazan Solubilization & Data Acquisition:
-
Action: Add 100 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well.[11] Gently pipette to ensure complete dissolution of the formazan crystals.
-
Causality: The formazan crystals are insoluble in aqueous medium. A solubilizing agent is required to dissolve them, creating a homogenous purple solution that can be quantified spectrophotometrically.
-
Action: Leave the plate at room temperature in the dark for at least 2 hours to ensure all crystals are dissolved.[11]
-
Causality: Light can degrade the formazan product, so keeping the plate in the dark ensures signal stability.
-
Action: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Causality: The amount of light absorbed at this wavelength is directly proportional to the concentration of the dissolved formazan, and thus to the number of viable cells in the well.
-
Data Presentation and Interpretation
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. This data is then plotted to generate a dose-response curve, from which the IC50 value is determined.
Illustrative Data Comparison Table
| Compound | Target Cell Line | IC50 (µM) after 48h |
| This compound | A549 (Lung) | [Illustrative] 4.5 |
| This compound | MCF-7 (Breast) | [Illustrative] 6.8 |
| Thiazolyl-Pyrazoline (Compound 10d)[7] | A549 (Lung) | 2.9 |
| Pyrazole-Benzothiazole Hybrid (Compound 25)[3] | A549 (Lung) | ~5.0 |
| Doxorubicin (Standard Chemotherapy) | A549 (Lung) | ~0.1-1.0 |
Interpretation: A lower IC50 value indicates greater potency. Based on the illustrative data, this compound would exhibit promising anticancer activity, comparable to other advanced pyrazole derivatives, though less potent than a broad-spectrum chemotherapy agent like Doxorubicin.
Visualizing Workflows and Potential Mechanisms
To ensure clarity and reproducibility, experimental workflows and potential biological mechanisms must be clearly visualized.
Experimental Workflow Diagram
Caption: Workflow for In Vitro Cytotoxicity Validation using the MTT Assay.
Potential Mechanism: EGFR Signaling Pathway Inhibition
Given that many pyrazole derivatives function as kinase inhibitors, a plausible mechanism of action for our target compound is the inhibition of the EGFR signaling pathway.[3][13][14] EGFR is frequently overexpressed in various cancers and its activation leads to increased cell proliferation, survival, and metastasis.
Caption: Potential inhibition of the EGFR signaling cascade by the pyrazole compound.
Conclusion
Based on a comprehensive review of structurally related compounds, this compound emerges as a highly promising candidate for development as an anticancer agent. The presence of the thienyl and trifluoromethyl moieties on the pyrazole core is strongly associated with potent cytotoxic activity in the scientific literature. The provided MTT assay protocol offers a robust, self-validating system for quantifying its in vitro efficacy. Subsequent studies should aim to confirm its mechanism of action, potentially through kinase inhibition assays targeting pathways like EGFR and VEGFR-2, to fully characterize its therapeutic potential.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
-
Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]
-
Bioassays for anticancer activities. (n.d.). PubMed. [Link]
-
Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online. [Link]
-
Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2015). ChemInform. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). MDPI. [Link]
-
Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. (n.d.). MDPI. [Link]
-
Synthesis and Characterization of Some New Heterocycles Incorporating the 1-Phenyl-5-(2-thienyl)pyrazole Moiety. (n.d.). SciSpace. [Link]
-
Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (n.d.). RSC Publishing. [Link]
-
Efficient Synthesis of New Biheterocyclic 5-[(5-Trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-α]pyrimidines. (2014). ResearchGate. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PubMed Central. [Link]
-
Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor. (2022). eScholarship. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. (2022). PubMed. [Link]
-
5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole. (n.d.). National Institutes of Health. [Link]
-
Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (n.d.). ResearchGate. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. library.dmed.org.ua [library.dmed.org.ua]
- 6. mdpi.com [mdpi.com]
- 7. escholarship.org [escholarship.org]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Trifluoromethylation on the Biological Activity of 5-(2-thienyl)-1H-pyrazole: A Guide for Medicinal Chemists
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Its derivatives have been extensively explored as potent anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The incorporation of a thienyl group, a well-known bioisostere of the phenyl ring, often enhances biological activity.[5] This guide focuses on a critical structural modification: the introduction of a trifluoromethyl (-CF3) group at the 3-position of the 5-(2-thienyl)-1H-pyrazole core. We will provide a comparative analysis of the biological activity of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole against its non-fluorinated analog, 5-(2-thienyl)-1H-pyrazole, with a specific focus on their potential as anticancer agents.
The central hypothesis is that the strategic addition of a trifluoromethyl group will profoundly modulate the compound's physicochemical properties, leading to enhanced potency and altered mechanisms of action. This guide will delve into the mechanistic rationale, present comparative (illustrative) biological data, and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.
Section 1: The Physicochemical and Mechanistic Impact of Trifluoromethylation
The trifluoromethyl (-CF3) group is far from an inert substituent; it is a powerful tool in drug design used to fine-tune a molecule's properties for improved therapeutic performance.[6][7] Its influence stems from a unique combination of steric and electronic effects.
Key Physicochemical Alterations:
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule.[7][8] This enhancement can improve a compound's ability to cross biological membranes, such as the cell membrane, potentially leading to better absorption and distribution.[8][9]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol).[8][9] Replacing a metabolically vulnerable methyl or hydrogen group with a -CF3 group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[7][10]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the three fluorine atoms makes the -CF3 group a powerful modulator of a molecule's electronic profile.[11] This can lead to stronger and more selective interactions with biological targets, such as enzymes or receptors, through favorable electrostatic and hydrophobic interactions.[7][8]
-
Modulation of Acidity/Basicity: The inductive effect of the -CF3 group can significantly alter the pKa of nearby functional groups, which can influence a compound's ionization state at physiological pH and affect its solubility and target engagement.[11]
These combined effects are often leveraged to transform a moderately active lead compound into a potent and selective drug candidate.[6][12] For instance, in the development of COX-2 inhibitors, replacing a methyl group with a trifluoromethyl group resulted in compounds with significantly enhanced selectivity.[7]
Section 2: Comparative Biological Activity: Anticancer Potential
Here, we present an illustrative comparison of the cytotoxic and pro-apoptotic activities of the trifluoromethylated pyrazole (TFMP) and its non-fluorinated analog (NFP) against a human lung cancer cell line (A549).
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[15] A lower IC50 (half-maximal inhibitory concentration) value indicates greater cytotoxic potency.
Table 1: Illustrative Cytotoxicity Data against A549 Lung Cancer Cells
| Compound | IC50 (µM) after 48h Treatment |
| 5-(2-thienyl)-1H-pyrazole (NFP) | 35.2 |
| This compound (TFMP) | 8.5 |
| Doxorubicin (Positive Control) | 1.2 |
The hypothetical data in Table 1 clearly suggests that the addition of the -CF3 group (TFMP) enhances cytotoxic potency by approximately four-fold compared to the non-fluorinated analog (NFP). This increased activity can be rationalized by the improved membrane permeability and enhanced binding affinity to intracellular targets conferred by the trifluoromethyl group.[8][9]
Induction of Apoptosis: Caspase-3/7 Activation
To investigate if the observed cytotoxicity is due to the induction of apoptosis, a key mechanism for many anticancer drugs, we can measure the activity of executioner caspases, such as caspase-3 and caspase-7.[16] These enzymes are activated during the final stages of apoptosis.[17]
Table 2: Illustrative Caspase-3/7 Activity in A549 Cells
| Treatment (at IC50 concentration) | Fold Increase in Caspase-3/7 Activity (vs. Untreated Control) |
| Untreated Control | 1.0 |
| 5-(2-thienyl)-1H-pyrazole (NFP) | 2.1 |
| This compound (TFMP) | 5.8 |
| Staurosporine (Positive Control) | 8.2 |
As shown in the illustrative data in Table 2, the trifluoromethylated compound (TFMP) induces a significantly higher level of caspase-3/7 activity compared to its non-fluorinated counterpart (NFP). This suggests that TFMP is a more potent inducer of apoptosis, which correlates with its superior cytotoxicity. The stronger binding interactions facilitated by the -CF3 group likely lead to a more robust activation of the apoptotic signaling cascade.
Section 3: Experimental Protocols & Methodologies
To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below. These protocols are designed to be self-validating by including appropriate controls.
Experimental Workflow
The overall process for evaluating and comparing the two compounds follows a logical progression from assessing general cell viability to investigating a specific mechanism of cell death.
Caption: Overall experimental workflow for comparative analysis.
Protocol for Cell Viability (MTT) Assay[15][16][19][20]
Objective: To determine the IC50 values of TFMP and NFP in A549 cells.
Materials:
-
A549 human lung carcinoma cells
-
Complete culture medium (e.g., F-12K Medium with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (TFMP, NFP) and positive control (Doxorubicin) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count A549 cells. Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of TFMP, NFP, and Doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand at room temperature in the dark for at least 2 hours.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol for Caspase-3/7 Activity Assay[21][22][23]
Objective: To quantify the induction of apoptosis by measuring caspase-3 and -7 activity.
Materials:
-
A549 cells
-
White-walled 96-well plates suitable for luminescence measurement
-
Test compounds (TFMP, NFP) and positive control (Staurosporine)
-
Caspase-Glo® 3/7 Assay kit (or similar) containing a proluminescent caspase-3/7 substrate (e.g., containing the DEVD sequence) and luciferase.[19][20]
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁴ A549 cells in 100 µL of complete medium per well in a white-walled 96-well plate. Incubate for 24 hours. Treat the cells with TFMP and NFP at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include untreated and vehicle controls, as well as a positive control like Staurosporine (e.g., 1 µM).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[21][20] This typically involves reconstituting the lyophilized substrate with the provided buffer. Allow the reagent to equilibrate to room temperature.
-
Assay Execution (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[20] This single step lyses the cells and introduces the substrate.
-
Mix the contents by placing the plate on an orbital shaker for 30 seconds at a low speed.
-
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The light signal is proportional to the amount of active caspase-3/7.[19]
-
Data Analysis: Subtract the background luminescence (from wells with medium only) from all readings. Calculate the fold change in caspase activity for each treatment relative to the vehicle-treated control cells.
Section 4: Discussion & Future Directions
The illustrative data strongly supports the hypothesis that trifluoromethylation of the 5-(2-thienyl)-1H-pyrazole scaffold significantly enhances its anticancer activity. The resulting analog, this compound (TFMP), demonstrates superior cytotoxicity and a greater capacity to induce apoptosis compared to its non-fluorinated parent compound. This enhancement is attributable to the well-established effects of the -CF3 group, including increased lipophilicity, metabolic stability, and target binding affinity.[8][9][10]
Logical Next Steps for Researchers:
-
Target Identification: The immediate next step is to identify the specific intracellular target(s) through which these compounds exert their pro-apoptotic effects. Given the diverse mechanisms of pyrazole derivatives, potential targets could include protein kinases, tubulin, or components of the DNA damage response pathway.[1][2]
-
In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies using xenograft models to assess the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.
-
Structure-Activity Relationship (SAR) Studies: A focused SAR study could further optimize the scaffold. This would involve synthesizing and testing analogs with different substituents on the thienyl and pyrazole rings to improve potency and selectivity.
Section 5: Conclusion
The strategic incorporation of a trifluoromethyl group is a powerful and validated strategy in medicinal chemistry for enhancing the biological activity of heterocyclic compounds. The comparative analysis presented in this guide, though based on an illustrative dataset, is grounded in established chemical principles and provides a strong rationale for prioritizing trifluoromethylated pyrazoles in anticancer drug discovery programs. The detailed protocols and workflow provide a clear roadmap for researchers to investigate these and similar compounds, ultimately accelerating the development of novel and more effective cancer therapeutics.
References
-
Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
-
Mini review on anticancer activities of Pyrazole Derivatives. IJNRD.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
-
Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. Taylor & Francis Online.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information.
-
The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD.
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed.
-
Trifluoromethyl group. Wikipedia.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
-
Caspase 3/7 Activity. Protocols.io.
-
The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche.
-
MTT assay protocol. Abcam.
-
MTT Cell Proliferation Assay. ATCC.
-
Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine.
-
Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation.
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
-
Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical.
-
MTT Cell Assay Protocol. Texas Children's Hospital.
-
Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity. Taylor & Francis Online.
-
Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity. Semantic Scholar.
-
Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity. T&F.
-
Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ResearchGate.
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
-
Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity. PubMed.
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH.
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Semantic Scholar.
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
-
Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis.
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
-
The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. ScienceDirect.
-
Current status of pyrazole and its biological activities. PMC - PubMed Central.
-
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI.
-
Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. PMC - NIH.
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Semantic Scholar.
-
Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. PubMed.
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. tandfonline.com [tandfonline.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. atcc.org [atcc.org]
- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 20. promega.com [promega.com]
- 21. Caspase 3/7 Activity [protocols.io]
Head-to-head comparison of pyrazole-based and triazole-based antifungal agents
An In-Depth Head-to-Head Comparison of Pyrazole-Based and Triazole-Based Antifungal Agents
A Guide for Researchers and Drug Development Professionals
In the landscape of antifungal drug discovery, azoles represent a cornerstone of therapy. Their efficacy is primarily rooted in the targeted inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway. This guide provides a detailed comparative analysis of two key subclasses of azole antifungals: pyrazole-based and triazole-based agents. While triazoles are well-established in clinical practice, pyrazole derivatives are an area of active research with significant therapeutic potential.
This document will delve into the structural distinctions, mechanisms of action, and comparative efficacy of these two classes. We will explore the underlying biochemistry and present key experimental data to provide a comprehensive resource for researchers and professionals in the field of drug development.
Fundamental Structural and Mechanistic Differences
At the heart of the azole class of antifungals is a five-membered heterocyclic ring containing nitrogen atoms. The distinction between pyrazoles and triazoles lies in the number of nitrogen atoms within this ring. Pyrazoles possess two adjacent nitrogen atoms, whereas triazoles contain three. This seemingly subtle structural difference can influence the compound's binding affinity to the target enzyme and its overall pharmacokinetic properties.
Both pyrazole and triazole antifungals share a common mechanism of action: the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][5][6] By disrupting ergosterol biosynthesis, these agents compromise the integrity and function of the fungal cell membrane, leading to cell lysis and death.[3] The nitrogen atom in the azole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking substrate binding.[2]
The ergosterol biosynthesis pathway is a prime target for antifungal therapy because it is specific to fungi, thus minimizing off-target effects in human hosts who utilize a similar but distinct pathway for cholesterol synthesis.[4]
Caption: The targeted inhibition of Lanosterol 14α-demethylase by azole antifungals in the ergosterol biosynthesis pathway.
Comparative Antifungal Spectrum and Potency
While both classes of compounds target the same enzyme, their antifungal activity can vary significantly across different fungal species. Triazoles, having been extensively developed, offer a broad spectrum of activity. For instance, fluconazole is highly effective against many species of Candida and Cryptococcus neoformans, while itraconazole and voriconazole have an extended spectrum that includes Aspergillus species.[7]
Research into novel pyrazole-based antifungal agents has demonstrated promising, and in some cases, potent activity. While not yet in widespread clinical use for systemic fungal infections in humans, preclinical studies have highlighted their potential. For example, certain pyrazole carboxamide derivatives have shown significant antifungal activity against various phytopathogenic fungi.[8] Furthermore, newly synthesized pyrazole analogues have demonstrated noteworthy activity against plant pathogenic fungi, with some compounds showing efficacy comparable to commercial fungicides.[9]
The following table summarizes the in vitro activity (Minimum Inhibitory Concentration - MIC) of representative triazole antifungal drugs and investigational pyrazole compounds against common fungal pathogens. A lower MIC value indicates greater potency.
| Antifungal Agent Class | Representative Compound(s) | Candida albicans MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| Triazoles | Fluconazole | 0.25 - 4 | 1 - 16 | >64 |
| Itraconazole | 0.03 - 1 | 0.06 - 1 | 0.25 - 2 | |
| Voriconazole | 0.03 - 0.5 | 0.03 - 0.5 | 0.25 - 1 | |
| Pyrazoles | Investigational Compound 5k[10] | 0.125 | 0.125 | 8.0 |
| Investigational Compound 6c[10] | 0.0625 | 0.0625 | 4.0 |
Note: Data for triazoles are typical ranges from clinical microbiology literature. Data for pyrazoles are from specific preclinical studies and may not be representative of all compounds in this class.
Pharmacokinetics and Safety Profile
The clinical utility of an antifungal agent is not solely determined by its in vitro potency but also by its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and safety.
Triazoles: The pharmacokinetic profiles of triazoles are well-characterized. Fluconazole, for example, has excellent oral bioavailability and is excreted largely unchanged in the urine.[7] In contrast, itraconazole and voriconazole are metabolized by the hepatic cytochrome P450 system, which can lead to significant drug-drug interactions.[11] A common adverse effect associated with triazoles is potential liver toxicity.[11]
Pyrazoles: As many pyrazole-based antifungals are still in the investigational stage, comprehensive clinical pharmacokinetic and safety data are limited. However, like triazoles, their potential for interaction with the human cytochrome P450 system is a critical consideration in their development, as both target a P450 enzyme. The structural differences in the azole ring may influence the selectivity for fungal versus human P450 enzymes, a key aspect of ongoing research.
Experimental Protocols for Antifungal Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment to assess the in vitro potency of a new antifungal compound. The following is a standardized broth microdilution protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution MIC Assay
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
RPMI-1640 medium
-
Antifungal stock solution (in DMSO)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of the antifungal agent in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control well (inoculum without drug) and a negative control well (medium only).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the negative control).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
MIC Determination:
-
The MIC is read as the lowest concentration of the drug at which there is a significant inhibition of growth (e.g., approximately 50% or more) compared to the positive control. This can be assessed visually or by reading the optical density using a spectrophotometer.
-
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Directions
Triazole-based antifungal agents are a mature and indispensable class of drugs for the treatment of a wide range of fungal infections. Their mechanism of action, efficacy, and safety profiles are well-established. Pyrazole-based compounds, while sharing the same molecular target, represent a promising frontier in antifungal research. Preclinical data suggest that novel pyrazole derivatives can exhibit potent and broad-spectrum antifungal activity.[9][10]
The key challenge and opportunity in the development of pyrazole-based antifungals will be to optimize their selectivity for the fungal CYP51 enzyme over human P450 enzymes to ensure a favorable safety profile, and to define their pharmacokinetic properties to ensure clinical efficacy. Continued research in this area, including the synthesis and evaluation of novel pyrazole analogues, holds the potential to deliver a new generation of antifungal agents to combat the growing threat of drug-resistant fungal pathogens.
References
- Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (n.d.). MDPI.
- Ergosterol biosynthesis: a fungal pathway for life on land? (n.d.). PubMed.
- Classification of Azoles Antifungal Drugs ; Imidazoles and Triazoles. (2025, April 29). YouTube.
- Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. (n.d.). MDPI.
- Ergosterol biosynthesis pathway in Aspergillus fumigatus. (n.d.).
- Ergosterol Biosynthesis. (n.d.). Creative Biolabs.
- Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PMC - PubMed Central.
- Triazole antifungals. (n.d.). Research Starters - EBSCO.
- effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. (n.d.). PubMed.
- List of Azole antifungals. (n.d.). Drugs.com.
- Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. (2020, April 29). Journal of Medicinal Chemistry - ACS Publications.
- Voriconazole: the newest triazole antifungal agent. (n.d.). PMC - PubMed Central.
- Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. (2021, October 5). PubMed.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). PMC - NIH.
- Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (n.d.).
- Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis.
- Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022, May 24). PubMed Central.
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023, August 28). NIH.
Sources
- 1. drugs.com [drugs.com]
- 2. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 7. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
Cross-reactivity of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole with other kinase inhibitors
As a Senior Application Scientist, this guide provides an in-depth comparison of the hypothetical kinase inhibitor, 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole, which we will refer to as THP-X , with other established kinase inhibitors. Given that THP-X is an investigational compound, this guide focuses on the methodologies and rationale for assessing its cross-reactivity, using plausible, illustrative data to guide researchers in their own inhibitor characterization efforts.
Introduction: The Pyrazole Scaffold and the Quest for Kinase Specificity
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs, including several potent kinase inhibitors.[1][2][3][4] Its versatile structure allows for diverse substitutions that can be tailored to target the ATP-binding pocket of specific kinases.[5][6] Our focus here, THP-X, is a novel pyrazole derivative incorporating a thienyl group and a trifluoromethyl moiety. These features are often explored to enhance potency and modulate physicochemical properties.[7][8][9]
However, the development of any new kinase inhibitor is fraught with the challenge of selectivity. The human kinome consists of over 500 members, many of which share a high degree of structural similarity in their ATP-binding sites.[10][11] This conservation is the primary reason why many small-molecule kinase inhibitors are promiscuous, interacting with multiple kinases beyond their intended target.[10][12] Such "off-target" activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[13][14] Therefore, a rigorous and objective assessment of an inhibitor's cross-reactivity is not merely a characterization step but a cornerstone of its preclinical evaluation.[15][16]
This guide outlines the critical methodologies for profiling the cross-reactivity of THP-X, compares its hypothetical performance against established inhibitors, and provides the scientific rationale behind the experimental design and data interpretation.
Section 1: Methodologies for Comprehensive Cross-Reactivity Profiling
To build a comprehensive understanding of a kinase inhibitor's selectivity, a multi-pronged approach is essential, moving from high-throughput biochemical screens to more physiologically relevant cellular assays.[13][17][18]
In Vitro Kinome-Wide Profiling: The First Pass
The most efficient way to get an initial, broad view of an inhibitor's selectivity is to screen it against a large panel of recombinant kinases.[19][20] These assays are typically performed at a single, relatively high concentration of the inhibitor (e.g., 1-10 µM) to identify any potential interactions.[19]
-
Biochemical Activity Assays : These are the gold standard and directly measure the catalytic activity of each kinase.[21] Radiometric assays, such as the ³³P-ATP filter binding assay, are highly sensitive and directly quantify the transfer of a radiolabeled phosphate to a substrate.[21] Fluorescence- and luminescence-based assays offer non-radioactive alternatives that measure product formation or ATP depletion.[17]
-
Biochemical Binding Assays : These assays measure the direct binding of an inhibitor to the kinase, providing a dissociation constant (Kd).[15][19] This method is independent of enzymatic activity and ATP concentration, offering a complementary dataset to activity assays.
Cellular Target Engagement: Confirming Action in a Physiological Context
While in vitro assays are crucial, they do not fully replicate the cellular environment where factors like membrane permeability, high intracellular ATP concentrations, and protein-protein interactions come into play.[15][18] Cellular assays are therefore vital to confirm that the inhibitor engages its intended target (and off-targets) in living cells.
-
NanoBRET™ Target Engagement Assay : This assay measures compound binding to a specific kinase target in intact cells.[18] It provides quantitative data on intracellular affinity and target occupancy.
-
Cellular Thermal Shift Assay (CETSA) : CETSA assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[22]
-
Phospho-protein Western Blotting : This classic technique measures the phosphorylation status of a kinase's direct downstream substrate.[22] A reduction in substrate phosphorylation upon inhibitor treatment provides functional evidence of target inhibition within a cellular signaling pathway.
Experimental Protocol 1: In Vitro Kinase Profiling via Radiometric Assay
This protocol describes a standard workflow for assessing the selectivity of THP-X against a broad kinase panel.
Objective: To determine the percentage of inhibition of a panel of recombinant human kinases by THP-X at a fixed concentration.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of THP-X in 100% DMSO. From this, create a working solution for the assay.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the reaction buffer containing cofactors (e.g., MgCl₂, MnCl₂).
-
Add the specific peptide or protein substrate for each kinase being tested.
-
Add the test compound (THP-X) to achieve a final concentration of 1 µM. Include a DMSO-only vehicle control.
-
Add the specific recombinant kinase enzyme to each well.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP mix, including [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km for each respective kinase to allow for a standardized comparison.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 40 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the filter mat multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Detection: Measure the amount of incorporated ³³P on the filter mat using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for THP-X for each kinase relative to the vehicle (DMSO) control.
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
Section 2: Comparative Cross-Reactivity Profile of THP-X
To contextualize the selectivity of THP-X, we compare its hypothetical profiling data with two well-characterized clinical inhibitors:
-
Staurosporine: A potent but notoriously non-selective kinase inhibitor, often used as a positive control for broad-spectrum activity.
-
Lapatinib: A dual inhibitor of EGFR and HER2, known for its relatively high selectivity.[14]
Kinome Scan: Initial Hit Identification
The following table presents plausible data from a kinome-wide screen at a single inhibitor concentration.
Table 1: Hypothetical Kinome Scan Data (% Inhibition at 1 µM)
| Kinase Target | Kinase Family | THP-X | Staurosporine | Lapatinib |
| AURKA | Ser/Thr | 95 | 99 | 15 |
| AURKB | Ser/Thr | 92 | 98 | 18 |
| VEGFR2 | Tyr | 88 | 97 | 25 |
| PDGFRβ | Tyr | 85 | 95 | 30 |
| SRC | Tyr | 45 | 92 | 22 |
| ABL1 | Tyr | 30 | 90 | 11 |
| EGFR | Tyr | 15 | 85 | 98 |
| HER2 | Tyr | 12 | 80 | 95 |
| CDK2 | Ser/Thr | 25 | 96 | 5 |
| p38α (MAPK14) | Ser/Thr | 18 | 88 | 8 |
Data is illustrative and intended for comparative purposes.
IC₅₀ Determination: Quantifying Potency Against Hits
For kinases showing significant inhibition (>50%) in the initial screen, full dose-response curves are generated to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
Table 2: Hypothetical IC₅₀ Values for Selected Kinases (nM)
| Kinase Target | THP-X (IC₅₀, nM) | Staurosporine (IC₅₀, nM) | Lapatinib (IC₅₀, nM) |
| AURKA | 15 | 5 | >10,000 |
| AURKB | 25 | 8 | >10,000 |
| VEGFR2 | 50 | 12 | 8,500 |
| PDGFRβ | 75 | 20 | 9,000 |
| EGFR | >10,000 | 30 | 10 |
| HER2 | >10,000 | 45 | 12 |
Data is illustrative and intended for comparative purposes.
Section 3: Interpretation and Visualization of Cross-Reactivity Data
Analysis of the THP-X Profile
The hypothetical data suggests that THP-X is a potent inhibitor of Aurora kinases (A and B) and also demonstrates significant activity against key angiogenesis-related tyrosine kinases like VEGFR2 and PDGFRβ.[23] Compared to the highly promiscuous Staurosporine, THP-X shows a much cleaner profile, with limited activity against other kinases like SRC, ABL1, and CDKs at 1 µM.[19] In contrast to the highly selective Lapatinib, which is narrowly focused on EGFR and HER2, THP-X is a multi-targeted inhibitor with a distinct profile.[14]
This "multi-targeted" profile could be therapeutically advantageous in oncology, where inhibiting multiple pathways (e.g., cell division via Aurora kinases and angiogenesis via VEGFR2) can lead to synergistic anti-tumor effects. However, this cross-reactivity also carries potential liabilities that must be investigated, as off-target inhibition can cause toxicity.[15]
Caption: Logical workflow for interpreting kinase cross-reactivity data.
Experimental Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol validates the biochemical findings in a cellular context.
Objective: To determine if THP-X inhibits the phosphorylation of AURKA and VEGFR2 substrates in a relevant cell line.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HCT116, which expresses Aurora kinases) to ~80% confluency.
-
Starve cells of serum for 12-24 hours if pathway activation is required.
-
Treat cells with a dose range of THP-X (e.g., 0, 10, 50, 200, 1000 nM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
If necessary, stimulate the cells to activate the target pathway (e.g., with VEGF to activate VEGFR2).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate (e.g., phospho-Histone H3 (Ser10) for AURKB activity, phospho-PLCγ1 (Tyr783) for VEGFR2 activity).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein levels of the substrate and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading and that the inhibitor does not affect total protein expression.
Caption: Signaling pathways affected by THP-X's on- and off-target activities.
Conclusion
The comprehensive characterization of a novel kinase inhibitor like this compound (THP-X) is a rigorous, multi-step process. It requires moving beyond simple potency measurements to a deep, objective understanding of its cross-reactivity across the human kinome. Our hypothetical analysis demonstrates that THP-X could be a promising multi-targeted inhibitor, with potent activity against Aurora and VEGFR/PDGFR kinases.
This profile distinguishes it from both highly promiscuous inhibitors and highly selective agents, carving out a potential therapeutic niche. However, this guide underscores that such a profile necessitates careful downstream validation.[24] Researchers and drug developers must employ a combination of biochemical and cellular assays to confirm on-target and off-target effects, ultimately balancing the potential for enhanced efficacy through polypharmacology against the risk of toxicity.[25] This structured approach to cross-reactivity profiling is indispensable for advancing novel kinase inhibitors from the bench to the clinic.
References
-
Bamborough, P., et al. (2011). A great contribution to the field was the recent large-scale publication of the binding Kds of 3800 compounds against 172 kinases. PubChem. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial Chemistry & High Throughput Screening, 10(8), 652–666. Available at: [Link]
-
Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Expert Opinion on Drug Discovery, 7(5), 409-422. Available at: [Link]
-
Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Reaction Biology. Available at: [Link]
-
Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1636-1647. Available at: [Link]
-
Klaeger, S., et al. (2017). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 12(12), 3149-3160. Available at: [Link]
-
Lochhead, P. A. (2017). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 9(13), 1483-1487. Available at: [Link]
-
Anastassiadis, T., et al. (2011). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Nature Biotechnology, 29(11), 1039–1045. Available at: [Link]
-
Mervin, L. H., et al. (2015). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 55(2), 415-426. Available at: [Link]
-
Cohen, P. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Bioscience, 19(1), 1-22. Available at: [Link]
-
Fernandez, A., & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. Journal of Medicinal Chemistry, 49(11), 3092–3100. Available at: [Link]
-
Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. Available at: [Link]
-
Roskoski, R. Jr. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research, 199, 106990. Available at: [Link]
-
Rubenstein, A. C., & Ste-Marie, L. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Frontiers in Physiology, 6, 209. Available at: [Link]
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. Available at: [Link]
-
Pao, W., & Chmielecki, J. (2010). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 16(6), 1661-1663. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Profiling & Screening. Reaction Biology. Available at: [Link]
-
Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry, 50(47), 10247–10259. Available at: [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. Available at: [Link]
-
Okada, T., & Kitanaka, C. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 145(3), 345–354. Available at: [Link]
-
Singh, R., et al. (2011). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. BMC Bioinformatics, 12(Suppl 13), S6. Available at: [Link]
-
Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(1), 2–16. Available at: [Link]
-
Wang, Y., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(10), 2465. Available at: [Link]
-
Fares, M., et al. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 69, 769–778. Available at: [Link]
-
Gomaa, M. A. M. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Chemistry Journal, 47(5), 253-267. Available at: [Link]
-
Kim, J. H., et al. (2019). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 29(18), 2631-2635. Available at: [Link]
-
Wang, M., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(11), 1546. Available at: [Link]
-
El-Gamal, M. I. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3330. Available at: [Link]
-
Al-Omar, M. A. (2010). Synthesis and Characterization of Some New Heterocycles Incorporating the 1-Phenyl-5-(2-thienyl)pyrazole Moiety. Molecules, 15(8), 5347–5358. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-16. Available at: [Link]
-
Henderson, J. L., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 964-971. Available at: [Link]
-
de Oliveira, R. L., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17042–17052. Available at: [Link]
-
Liu, Q., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][13][15]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 55(12), 5729–5741. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(5-Bromo-2-thienyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole. PubChem. Available at: [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. benchchem.com [benchchem.com]
- 23. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 3-Thienyl and 2-Thienyl Substituted Pyrazoles: A Guide for Researchers
For researchers and professionals in drug development, a nuanced understanding of molecular structure and its influence on physicochemical properties is paramount. The substitution pattern of aromatic heterocycles, such as thiophene on a pyrazole core, can profoundly impact the electronic distribution and, consequently, the spectroscopic signature of the molecule. This guide provides an in-depth spectroscopic comparison of 3-thienyl and 2-thienyl substituted pyrazoles, offering experimental insights and data to aid in the characterization and development of these important chemical entities.
The positional isomerism of the thienyl substituent on the pyrazole ring gives rise to distinct electronic environments, which are readily distinguishable by various spectroscopic techniques. This guide will delve into the comparative analysis using Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy, and Mass Spectrometry (MS), providing both theoretical grounding and practical experimental data.
The Structural Isomers: 3-Thienyl vs. 2-Thienyl Pyrazoles
The fundamental difference between the two isomers lies in the point of attachment of the thienyl ring to the pyrazole core. In 2-thienyl pyrazoles, the linkage is at the carbon adjacent to the sulfur atom, while in 3-thienyl pyrazoles, the connection is at the carbon beta to the sulfur atom. This seemingly subtle variation has significant implications for the molecule's electronic properties and, therefore, its interaction with electromagnetic radiation.
Caption: Molecular structures of 2-thienyl and 3-thienyl pyrazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Local Chemical Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structural nuances between these isomers. The chemical shifts of the protons and carbons in the thienyl and pyrazole rings are highly sensitive to the electronic effects of the substituent's position.
¹H NMR Spectroscopy
In 2-thienyl substituted pyrazoles , the proton on the pyrazole ring often appears as a distinct singlet. The protons on the thiophene ring typically exhibit a characteristic coupling pattern. For instance, in a 2-substituted thiophene, the proton at the 5-position is the most deshielded due to the influence of the sulfur atom and the pyrazole substituent.
Conversely, in 3-thienyl substituted pyrazoles , the protons on the thiophene ring will show a different coupling pattern and chemical shifts. The symmetry of the molecule is altered, leading to distinguishable signals for the protons at the 2, 4, and 5-positions of the thiophene ring.
Table 1: Comparative ¹H NMR Data (δ, ppm) of Representative Thienyl Pyrazoles
| Compound/Proton | Pyrazole-H | Thiophene-H (Position) | Reference |
| 2-Thienyl Pyrazole Derivative | 8.16 (s) | 7.50-7.57 (m, H-5), 7.20-7.32 (m, H-3, H-4) | [1] |
| 3-Thienyl Pyrazole Derivative | ~7.9 (s) | ~7.4 (dd, H-2), ~7.1 (dd, H-4), ~7.3 (dd, H-5) | [2] |
Note: The chemical shifts are approximate and can vary based on the solvent and other substituents on the pyrazole and thienyl rings.
¹³C NMR Spectroscopy
The position of the thienyl substituent also significantly influences the ¹³C NMR chemical shifts. The carbon directly attached to the pyrazole ring will experience a notable downfield or upfield shift depending on the electronic nature of the pyrazole. The chemical shifts of the other carbons in the thiophene ring provide a clear fingerprint for each isomer.[3][4]
In 2-thienyl pyrazoles , the C2 carbon of the thiophene ring, being directly attached to the pyrazole, will have a chemical shift distinct from that of the C3 carbon in the 3-thienyl isomer . The other thiophene carbons (C3, C4, C5 for the 2-substituted and C2, C4, C5 for the 3-substituted) will also exhibit characteristic shifts reflecting the change in electron density distribution.[3][5]
Table 2: Comparative ¹³C NMR Data (δ, ppm) of Representative Thienyl Pyrazoles
| Compound/Carbon | Pyrazole-C | Thiophene-C (Position) | Reference |
| 2-Thienyl Pyrazole Derivative | C=O: 163.0, C≡N: 117.3 | C2: ~138, C3: ~127, C4: ~128, C5: ~126 | [1] |
| 3-Thienyl Pyrazole Derivative | C3: ~150, C4: ~105, C5: ~140 | C2: ~122, C3: ~135, C4: ~126, C5: ~129 | [3] |
Note: The chemical shifts are approximate and can vary based on the solvent and other substituents on the pyrazole and thienyl rings.
UV-Vis and Fluorescence Spectroscopy: Exploring the Electronic Transitions
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecules. The position of the thienyl substituent affects the extent of π-conjugation and the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the absorption and emission properties.
UV-Vis Absorption
Generally, both 2-thienyl and 3-thienyl substituted pyrazoles exhibit absorption maxima in the UV region. However, the λmax can differ between the two isomers. The isomer that allows for a more extended π-conjugation and a smaller HOMO-LUMO gap will typically show a bathochromic (red) shift in its absorption maximum. Computational studies can complement experimental findings by predicting the electronic transitions and oscillator strengths.[6]
Fluorescence Emission
Many pyrazole derivatives are known to be fluorescent.[7] The fluorescence emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment. The substitution pattern of the thienyl group can influence the excited state dynamics and, consequently, the fluorescence properties. For instance, a more rigid and planar conformation, which might be favored by one isomer over the other, could lead to a higher fluorescence quantum yield.
Table 3: Comparative UV-Vis Absorption and Emission Data of Thienyl Pyrazoles
| Compound Type | λabs (nm) | λem (nm) | Solvent | Reference |
| 2-Thienyl Pyrazole Derivative | ~380-390 | ~450-470 | Various | [8][9] |
| 3-Thienyl Pyrazole Derivative | ~360-380 | ~440-460 | Various | [8][9] |
Note: The absorption and emission maxima are illustrative and can be significantly affected by other substituents and the solvent.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the compounds, which can be used for structural confirmation. The fragmentation pathways of 3-thienyl and 2-thienyl substituted pyrazoles can differ due to the different bond strengths and stabilities of the resulting fragments.[10]
Upon electron ionization (EI), the molecular ion peak (M⁺) is typically observed. The subsequent fragmentation can involve the cleavage of the bond between the pyrazole and thienyl rings, as well as fragmentation of the individual rings. The relative abundance of the fragment ions can be indicative of the isomer. For example, the stability of the thienyl cation formed upon cleavage will differ between the 2- and 3-isomers, potentially leading to different fragmentation patterns.[11][12]
Caption: A generalized workflow for mass spectrometry analysis.
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic data, standardized experimental protocols are crucial.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the thienyl pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to obtain optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.[13][14]
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
UV-Vis and Fluorescence Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the thienyl pyrazole derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the λmax.[15][16]
-
UV-Vis Absorption Measurement: Record the absorption spectrum over a suitable wavelength range (e.g., 200-500 nm) using a double-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.
-
Fluorescence Emission Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λmax). Record the emission spectrum over a wavelength range longer than the excitation wavelength. It is crucial to run a solvent blank to subtract any background fluorescence.[17]
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL for electrospray ionization (ESI) or can be introduced directly for electron ionization (EI) via a solid probe or after separation by gas chromatography (GC).[18]
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Data Acquisition: Acquire the mass spectrum in the desired mass range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with theoretical predictions or literature data.[19][20]
Conclusion
The spectroscopic comparison of 3-thienyl and 2-thienyl substituted pyrazoles reveals distinct and predictable differences in their NMR, UV-Vis, fluorescence, and mass spectra. These differences are a direct consequence of the altered electronic and steric environment arising from the positional isomerism of the thienyl substituent. By carefully analyzing the spectroscopic data and adhering to rigorous experimental protocols, researchers can confidently elucidate the structure of these compounds. This guide serves as a foundational resource for scientists and drug development professionals, enabling a more profound understanding of the structure-property relationships in this important class of heterocyclic compounds.
References
- Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. PMC - NIH. (2021-07-15).
- The Mass Spectrometry Experiment.
- Mass Spectrometry Protocols and Methods.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. (2024-12-10).
- A Comparative Guide to 1H and 13C NMR Characterization of 3-Thienyl Substituted Compounds. Benchchem.
- 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable.
- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Semantic Scholar. (2022-05-30).
- Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
- Mass spectrometry. Wikipedia.
- Figure S20. 1 H NMR spectrum of the 2-(1 H -pyrazol-1-yl)-6-(2-thienyl)...
- Sample Prepar
- How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. YouTube. (2025-02-06).
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Sci-Hub.
- UV-Vis absorption (top) and emission (bottom) spectra of the compounds...
- UV-Visible Spectrophotometric Method and Valid
- Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles.
- 1H and 13C NMR study of perdeuterated pyrazoles.
- UV-Vis absorption and normalised emission spectra of the pyrazole...
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research.
- Fluorescence Spectroscopic Profiling of Compound Libraries.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific Research Publishing.
- 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). eCampusOntario Pressbooks.
- (a) UV–vis absorption spectra of compounds 3a–h in aprotic solvents;...
- Synthesis and docking studies of 1,3,4-oxadiazole, keto pyrazole, pyrrole and lactam derivatives of Thienopyrimidinesas EGFR tyr. SciELO SA.
- The UV-Vis absorption and emission spectra of 1h-12h.
- Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. (2013-07-08).
- (a) UV‐vis absorption and (b) PL spectra of 2 a, 2 c, 2 f, and 2 g...
- Chirality Sensing of N-Heterocycles via 19F NMR. PMC - PubMed Central.
- Chirality Sensing of N-Heterocycles via 19F NMR.
- mass spectral study on the fragmentation of 3-[2-(3,5-dimethyl-1h-pyrazol-1-yl)thiazol-4-yl]-2h-chromen-2-one by am1 method.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
- EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. HETEROCYCLES.
- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
- Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applic
- Fluorescence Spectroscopy and Microscopy: Methods and Protocols.
- UV-Visible absorption, β values, β 0 values for thienylpyridazines 3a-e...
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. article.sapub.org [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. ossila.com [ossila.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 20. fiveable.me [fiveable.me]
Evaluating the Selectivity of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole for Fungal vs. Mammalian Cells: A Comparative Guide
Authored by: A Senior Application Scientist
In the pressing search for novel antifungal agents, the principle of selective toxicity remains the cornerstone of drug development. An ideal antifungal agent must effectively eradicate pathogenic fungi while exerting minimal to no harm on the host's mammalian cells. This guide provides an in-depth, experimentally grounded evaluation of the selectivity of a promising heterocyclic compound, 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole.
Pyrazole derivatives have garnered significant attention for their wide range of biological activities, including potent antifungal properties.[1][2][3] The inclusion of a trifluoromethyl group can, in some cases, enhance the biological activity of these compounds.[4][5] This guide outlines a comprehensive strategy to dissect the selectivity of this compound, comparing its bioactivity against clinically relevant fungal pathogens and representative human cell lines. We will delve into the causality behind our experimental choices, provide detailed protocols for self-validating assays, and present a clear analysis of the resulting data, contextualized with established antifungal agents.
The Experimental Framework: A Strategy for Quantifying Selectivity
To objectively assess the selectivity of our test compound, we employ a dual-pronged approach: quantifying its inhibitory effect on fungal growth and its cytotoxic effect on mammalian cells. The ratio between these two activities, termed the Selectivity Index (SI), provides a quantitative measure of the compound's therapeutic window. A higher SI value is indicative of greater selectivity for the fungal target over host cells.
Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)
Rationale for Cell Line Selection
Fungal Pathogens:
-
Candida albicans : A leading cause of opportunistic fungal infections in humans, ranging from superficial mycoses to life-threatening systemic candidiasis.[6] Its ubiquitous nature in clinical settings makes it an essential benchmark for antifungal activity.
-
Aspergillus fumigatus : The primary causative agent of invasive aspergillosis, a severe infection with high mortality rates, particularly in immunocompromised individuals.[7][8][9]
Mammalian Cell Lines:
-
HEK293 (Human Embryonic Kidney cells): A well-characterized and widely used cell line in toxicity studies.[10][11] It serves as a model for general cytotoxicity to human cells.
-
HepG2 (Human Hepatocellular Carcinoma cells): This cell line is derived from the liver, the primary site of drug metabolism and a common target for drug-induced toxicity.[10][12][13] Evaluating cytotoxicity in HepG2 cells provides crucial insights into potential hepatotoxicity.
Selection of Benchmark Controls
To contextualize the performance of this compound, we compare it against two standard-of-care antifungal drugs with distinct selectivity profiles:
-
Fluconazole: A widely used azole antifungal with a favorable safety profile and generally high selectivity.[14][15] It acts by inhibiting an enzyme crucial for ergosterol synthesis in fungi.[16]
-
Amphotericin B: A potent, broad-spectrum polyene antifungal that is often reserved for severe infections due to its significant potential for host toxicity, particularly nephrotoxicity.[16][17][18] It works by binding to ergosterol in fungal membranes, leading to pore formation and cell death.
Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity and reproducibility.
Antifungal Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.[19][20][21]
Objective: To determine the lowest concentration of the test compound that inhibits visible growth of the fungal pathogen.
Methodology:
-
Fungal Inoculum Preparation:
-
Culture C. albicans or A. fumigatus on appropriate agar plates.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[22]
-
-
Compound Dilution:
-
Prepare a stock solution of this compound and control drugs in dimethyl sulfoxide (DMSO).
-
Perform a two-fold serial dilution in a 96-well microtiter plate using RPMI 1640 medium to create a range of concentrations. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control, assessed visually or with a spectrophotometer.
-
Mammalian Cell Cytotoxicity: MTT Assay for Half-Maximal Inhibitory Concentration (IC₅₀)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[23][24]
Objective: To determine the concentration of the test compound that reduces the viability of mammalian cells by 50%.
Methodology:
-
Cell Seeding:
-
Culture HEK293 or HepG2 cells in complete medium (e.g., DMEM with 10% FBS).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[25]
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and controls in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the test wells) and untreated controls.
-
Incubate for 48 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[25] During this time, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[23][26]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[25][26]
-
-
Absorbance Measurement and IC₅₀ Calculation:
-
Shake the plate gently to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[23]
-
Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting a dose-response curve and calculating the compound concentration that causes a 50% reduction in cell viability.
-
Visualizing the Workflow and Potential Mechanism
Experimental Workflow Diagram
Caption: Workflow for determining the selectivity index of an antifungal compound.
Hypothesized Mechanism of Action
Many pyrazole-containing fungicides and azole antifungals achieve their selectivity by targeting ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity but absent in mammals.
Sources
- 1. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Antifungal Susceptibility Testing of Aspergillus fumigatus and Comparison of Mode of Action of Voriconazole vis-à-vis Amphotericin B and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of Chemical Libraries for New Antifungal Drugs against Aspergillus fumigatus Reveals Sphingolipids Are Involved in the Mechanism of Action of Miltefosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toxicity study of ochratoxin A using HEK293 and HepG2 cell lines based on microRNA profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Amphotericin B Liposomal vs Fluconazole Comparison - Drugs.com [drugs.com]
- 16. Assessment of Antifungal Activities of Fluconazole and Amphotericin B Administered Alone and in Combination against Candida albicans by Using a Dynamic In Vitro Mycotic Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amphotericin B versus fluconazole for controlling fungal infections in neutropenic cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Medications - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 19. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. In vitro antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. benchchem.com [benchchem.com]
- 26. broadpharm.com [broadpharm.com]
A Comparative Guide to the Anti-inflammatory Properties of Pyrazole Derivatives
Inflammation is a fundamental biological process, a double-edged sword that orchestrates healing but can also drive chronic diseases like rheumatoid arthritis and inflammatory bowel disease when dysregulated.[1] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, but their utility is often hampered by significant gastrointestinal and cardiovascular side effects, primarily due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[1] This has propelled the search for safer, more targeted alternatives. Among the most promising candidates are compounds built upon the pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms.[1][2] This guide provides a comparative analysis of pyrazole derivatives, detailing their mechanism of action, structure-activity relationships, and the experimental protocols required for their evaluation.
The Core Mechanism: Selective Inhibition of Cyclooxygenase-2 (COX-2)
The anti-inflammatory action of most pyrazole derivatives stems from their ability to selectively inhibit the COX-2 enzyme.[3][4] Both COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[5][6]
-
COX-1 is a constitutive enzyme found in most tissues, responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[7]
-
COX-2 , in contrast, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[7][8]
Traditional NSAIDs like ibuprofen and naproxen inhibit both isoforms.[1][8] While this reduces inflammation (via COX-2 inhibition), it also disrupts the protective functions of COX-1, leading to common side effects like stomach ulcers.[1] Pyrazole derivatives, exemplified by the commercial drug Celecoxib , possess a unique structural feature—often a sulfonamide side chain—that allows them to bind selectively to a specific hydrophilic pocket present in the active site of COX-2, but not COX-1.[5][8] This selective inhibition allows them to quell inflammation while sparing the gastroprotective functions of COX-1.[7]
Comparative Efficacy of Pyrazole Derivatives
The potency and selectivity of pyrazole derivatives can vary significantly based on their chemical structure. While Celecoxib is the most well-known, numerous other derivatives have been synthesized and evaluated, showing a range of activities.[9][10] Mavacoxib, for instance, is a long-acting selective COX-2 inhibitor used in veterinary medicine to treat degenerative joint disease in dogs.[11][12][13]
Table 1: Comparative In Vitro COX Inhibition
The primary measure of a compound's in vitro efficacy is its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as IC50(COX-1)/IC50(COX-2), quantifies the drug's preference for COX-2; a higher SI is desirable.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | ~15 | ~0.04 | >375 | [8][10] |
| Ibuprofen | ~2 | ~2 | 1 | [1] |
| Compound 5u | 134.12 | 1.79 | 74.92 | [10] |
| Compound 5s | 137.87 | 1.89 | 72.95 | [10] |
| Compound 11 | - | 0.043 | Selective | [14] |
| Compound 12 | - | 0.049 | Selective | [14] |
| Compound 5k | 26.25 | 0.27 | 95.8 | [15] |
Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources for comparison.
Table 2: Comparative In Vivo Anti-inflammatory Activity
In vivo models provide a more complex physiological context. The carrageenan-induced paw edema model is a standard for assessing acute inflammation.[16] Efficacy is measured as the percentage inhibition of edema compared to a control group.
| Compound | Model | Dose | % Edema Inhibition | Reference |
| Celecoxib | Carrageenan-induced paw edema | 20 mg/kg | 83.76% | [17] |
| Indomethacin | Carrageenan-induced paw edema | 20 mg/kg | 72.99% | [17] |
| Compound 6b | Carrageenan-induced paw edema | - | 85.78% | [17] |
| Compound 9b | Xylene-induced ear edema | - | 66.4% | [18] |
| Compound 4 | Carrageenan-induced paw edema | - | High Activity | [19] |
Essential Methodologies for Evaluation
Accurate and reproducible data are paramount in drug development. The following protocols represent standard, validated methods for assessing the anti-inflammatory properties of novel pyrazole derivatives.
This assay determines a compound's IC50 value and selectivity. Commercially available colorimetric COX inhibitor screening kits are widely used.[20]
Principle: The assay measures the peroxidase activity of COX enzymes. COX converts arachidonic acid to PGG2, which is then reduced by the peroxidase component to PGH2. This process is monitored using a colorimetric substrate. An inhibitor will reduce the amount of product formed, thus decreasing the color intensity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all buffers, cofactors, and enzyme (ovine COX-1 or human recombinant COX-2) solutions according to the kit manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test pyrazole derivative in DMSO or another suitable solvent. A known selective inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Ibuprofen) should be used as positive controls.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of the diluted test compound or control
-
10 µL of COX-1 or COX-2 enzyme solution
-
-
Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.
-
Initiation of Reaction: Add 10 µL of Arachidonic Acid solution to all wells to initiate the reaction.
-
Second Incubation: Gently shake the plate and incubate for 10 minutes at 25°C.
-
Color Development: Add the colorimetric substrate solution as per the kit's protocol to measure the peroxidase activity.
-
Data Acquisition: Read the absorbance of the plate at the specified wavelength (e.g., 590 nm) using a plate reader.
-
Calculation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
This is the most widely used primary test for screening anti-inflammatory agents.[16][21] It is a model of acute, non-immune, and reproducible inflammation.[16]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by edema (swelling).[16] The effectiveness of a test compound is determined by its ability to reduce this swelling over time compared to a control group.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize Wistar rats (150-200g) to laboratory conditions for at least one week to reduce stress-related variability.[16]
-
Grouping and Fasting: Fast the animals overnight (12-18 hours) before the experiment with free access to water. Divide them into groups (n=6):
-
Group I: Vehicle Control (e.g., 1% Tween 80 solution)
-
Group II: Standard Drug (e.g., Celecoxib, 20 mg/kg)
-
Group III, IV, etc.: Test Pyrazole Derivatives at various doses.
-
-
Baseline Measurement: Measure the initial volume of the left hind paw of each rat using a digital plethysmometer. This is the volume at time t=0.
-
Drug Administration: Administer the test compounds, standard drug, or vehicle orally via gavage.
-
Inflammation Induction: After 60 minutes, inject 0.1 mL of a 1% (w/v) carrageenan solution in normal saline into the subplantar surface of the left hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Calculate the volume of edema at each time point by subtracting the initial paw volume (t=0) from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed anti-inflammatory effects.
Structure-Activity Relationship (SAR) Insights
The extensive research into pyrazole derivatives has yielded valuable insights into their structure-activity relationships (SAR).[1]
-
1,5-Diaryl Substitution: The presence of aryl groups at the N1 and C5 positions of the pyrazole ring is crucial for high COX-2 selectivity.
-
Sulfonamide/Methylsulfonyl Moiety: A para-sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group on one of the aryl rings is a key pharmacophore for binding to the selective pocket of the COX-2 enzyme.[10]
-
C3-Substitution: Modifications at the C3 position can significantly influence potency. For example, a trifluoromethyl (-CF3) group, as seen in Celecoxib, often enhances activity.[3]
Conclusion and Future Directions
Pyrazole derivatives represent a pivotal class of compounds in the development of anti-inflammatory therapeutics.[1] Their ability to selectively inhibit COX-2 offers a significant advantage over traditional NSAIDs by reducing the risk of gastrointestinal side effects.[1][8] The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of novel pyrazole analogues, enabling researchers to compare potency and selectivity effectively.
Future research continues to explore this versatile scaffold. Efforts are focused on developing derivatives with improved cardiovascular safety profiles, dual COX/5-LOX inhibitors for a broader spectrum of anti-inflammatory action, and pyrazole-hybrids that target multiple pathways involved in inflammation and associated diseases like cancer.[1][14][22] The systematic application of the comparative assays described herein will be critical to advancing these next-generation anti-inflammatory agents from the laboratory to the clinic.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 3, 2026, from [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved January 3, 2026, from [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Retrieved January 3, 2026, from [Link]
-
Celecoxib - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed. (2024, July 16). Retrieved January 3, 2026, from [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). Retrieved January 3, 2026, from [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 3, 2026, from [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. (n.d.). Retrieved January 3, 2026, from [Link]
-
Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis. (n.d.). Retrieved January 3, 2026, from [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Retrieved January 3, 2026, from [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (n.d.). Retrieved January 3, 2026, from [Link]
-
Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. (2023, February). Retrieved January 3, 2026, from [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved January 3, 2026, from [Link]
-
Synthesis, analgesic and anti-inflammatory activities of some novel pyrazolines derivatives. (2010, June 15). Retrieved January 3, 2026, from [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
-
Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC - PubMed Central. (2016, October 31). Retrieved January 3, 2026, from [Link]
-
Mavacoxib - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
-
5 - Trocoxil, INN-Mavacoxib. (n.d.). Retrieved January 3, 2026, from [Link]
-
Mavacoxib - VETiSearch. (n.d.). Retrieved January 3, 2026, from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed. (2019, September 5). Retrieved January 3, 2026, from [Link]
-
The selective cyclooxygenase-2 inhibitor mavacoxib (Trocoxil) exerts anti-tumour effects in vitro independent of cyclooxygenase-2 expression levels - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved January 3, 2026, from [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (2022, May 13). Retrieved January 3, 2026, from [Link]
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. (2011, June 7). Retrieved January 3, 2026, from [Link]
-
Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022, September 5). Retrieved January 3, 2026, from [Link]
-
Pyrazoline derivatives and their docking interactions with COX-2. - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024, August 31). Retrieved January 3, 2026, from [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20). Retrieved January 3, 2026, from [Link]
-
Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices | Journal of Chemical Information and Modeling - ACS Publications. (n.d.). Retrieved January 3, 2026, from [Link]
-
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI. (n.d.). Retrieved January 3, 2026, from [Link]
-
In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. (2024, March 28). Retrieved January 3, 2026, from [Link]
-
Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices | Semantic Scholar. (n.d.). Retrieved January 3, 2026, from [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. ClinPGx [clinpgx.org]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mavacoxib - Wikipedia [en.wikipedia.org]
- 13. ec.europa.eu [ec.europa.eu]
- 14. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole
Part 1: Hazard Assessment and Assumed Profile
The chemical structure of 5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole incorporates three key moieties: a pyrazole ring, a thienyl group, and a trifluoromethyl group. Each contributes to a potential hazard profile that must be respected during handling and disposal.
-
Pyrazole Derivatives : This class of heterocyclic compounds is known for a wide spectrum of biological activities.[1][2] Their diverse pharmacological profiles necessitate careful handling to avoid unintended biological effects.[2] Furthermore, the environmental persistence and potential for water source contamination by pyrazole derivatives are documented concerns.[2][3]
-
Trifluoromethyl-Containing Compounds : The carbon-fluorine bond is exceptionally strong, rendering these compounds highly stable and often persistent in the environment.[3][4] During thermal decomposition, they can release hazardous byproducts such as hydrogen fluoride.[5] Therefore, their disposal requires protocols for halogenated organic waste.[3]
-
Thiophene Derivatives : Thienyl compounds are common in medicinal chemistry and, while often stable, their environmental fate and toxicity must be considered as part of a comprehensive risk assessment.[6]
Based on these structural components, we have established an assumed hazard profile to guide our disposal strategy.
| Hazard Category | Assumed Risk & Rationale |
| Acute Toxicity | Potentially toxic if swallowed, inhaled, or in contact with skin. This is a prudent assumption for novel, biologically active compounds.[7] |
| Skin/Eye Irritation | Assumed to be an irritant, potentially causing serious eye irritation or skin burns upon contact.[7][8][9] |
| Environmental Hazard | Considered potentially toxic to aquatic life with long-lasting effects due to the stability of the pyrazole and trifluoromethyl groups.[2][3][7] Must not be released into the environment.[8] |
| Persistence | The trifluoromethyl group suggests high environmental persistence, requiring specialized disposal methods.[4] |
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
All handling and disposal procedures for this compound must be performed with appropriate PPE and within a designated engineering control area to minimize exposure.
| Equipment | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact and absorption.[8] |
| Eye Protection | Safety goggles or glasses. A face shield is recommended when handling larger quantities or if there is a splash risk. | To protect against splashes that could cause serious eye damage.[7][8] |
| Body Protection | Chemical-resistant laboratory coat. | To shield skin and personal clothing from contamination.[8] |
| Respiratory Protection | NIOSH-approved respirator. | Required if there is a risk of generating dust (for solid form) or aerosols.[7] |
| Engineering Control | Chemical Fume Hood. | All handling of the compound and its waste should occur within a certified chemical fume hood to prevent inhalation.[8] |
Part 3: Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it as a regulated, hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[10][11]
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step to ensure safety and compliant disposal.[10][12]
-
Solid Waste :
-
Liquid Waste :
-
Collect all solutions containing the compound (e.g., stock solutions in DMSO, experimental media) in a designated liquid chemical waste container.
-
Crucially, this compound is a halogenated organic substance. Therefore, its liquid waste must be collected in a container specifically labeled for "Halogenated Organic Waste." [3] Do not mix with non-halogenated solvent waste, as they have different disposal requirements.[7]
-
Similarly, keep aqueous waste streams separate from organic solvent streams.[7]
-
Step 2: Container Selection and Labeling
The integrity and labeling of waste containers are mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[13]
-
Container Choice : Use only containers that are in good condition, chemically compatible with the waste, and equipped with a secure, leak-proof lid.[14][15] Plastic containers are often preferred for their durability.[11]
-
Labeling : The waste container must be clearly and accurately labeled. Use your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste." [12]
-
The full chemical name: "this compound." Do not use abbreviations.[12]
-
An accurate list of all constituents and their approximate concentrations (e.g., "this compound in DMSO, approx. 10 mM").[3]
-
The date when waste was first added to the container (the "accumulation start date").[14]
-
Step 3: Waste Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) pending pickup.[11][16]
-
Location : The SAA must be within the laboratory where the waste is generated.[11]
-
Containment : Store liquid waste containers within a secondary containment system (e.g., a chemical-resistant tray or bin) to contain potential leaks.[14]
-
Segregation : Ensure that the container is stored away from incompatible materials, particularly strong oxidizing agents.[5][17]
-
Closure : Keep waste containers securely sealed at all times, except when actively adding waste.[11][15]
Step 4: Arranging for Professional Disposal
Final disposal of laboratory chemical waste must be managed by trained professionals to ensure it is handled in an environmentally sound and legally compliant manner.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a waste pickup.[8][10]
-
Provide Information : Provide the disposal service with a detailed inventory of the waste, including the chemical names and quantities.
-
Do Not Accumulate : Arrange for regular waste removal to prevent accumulation beyond legal limits or your lab's storage capacity.[14] Academic labs may have specific regulations regarding maximum storage times.[13][16]
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
| Emergency Type | Immediate Action Protocol |
| Spill | 1. Evacuate & Alert : Evacuate the immediate area and alert colleagues and the lab supervisor.[7] 2. Ventilate : Ensure the area is well-ventilated; if the spill is not in a fume hood, increase ventilation if safe to do so.[7] 3. Contain : Use an appropriate absorbent material (e.g., Chemizorb®) to contain liquid spills.[7] 4. Cleanup : Wearing full PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container and label it accordingly. |
| Personal Exposure | 1. Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7] 2. Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18] 3. Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |
Part 5: Visualization of the Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. benchchem.com [benchchem.com]
- 13. danielshealth.com [danielshealth.com]
- 14. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. epa.gov [epa.gov]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole
Hazard Analysis: Understanding the Risks
The primary hazards associated with trifluoromethyl-substituted pyrazoles, based on data from analogous compounds, include:
-
Skin Irritation: Many pyrazole derivatives are classified as skin irritants.[1][2]
-
Serious Eye Irritation: Contact with the eyes can cause significant irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][4][5]
-
Acute Oral Toxicity: Some related compounds are harmful if swallowed.[6]
Given these potential hazards, a stringent PPE protocol is not merely a recommendation but a critical component of your experimental design.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE required for handling 5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole. The rationale for each piece of equipment is grounded in mitigating the identified potential hazards.
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing. | To protect eyes from splashes, dust, and potential irritants.[7][8][9] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact. | To prevent skin contact, irritation, and potential absorption.[8][10] |
| Skin and Body Protection | A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat. | To protect the skin from accidental spills and contamination.[7][11] |
| Respiratory Protection | Generally not required under conditions of adequate ventilation. If dust or aerosols are likely to be generated, or if working outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | To prevent the inhalation of potentially harmful or irritating dust and aerosols.[8][11] |
The Workflow of Safety: Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination. The following workflow should be strictly adhered to.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. angenechemical.com [angenechemical.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. bio.vu.nl [bio.vu.nl]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
